molecular formula C10H20O2 B3050300 tert-Butyl hexanoate CAS No. 2492-18-4

tert-Butyl hexanoate

Cat. No.: B3050300
CAS No.: 2492-18-4
M. Wt: 172.26 g/mol
InChI Key: DANUJARGWMPVQX-UHFFFAOYSA-N
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Description

Tert-Butyl hexanoate is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

2492-18-4

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

tert-butyl hexanoate

InChI

InChI=1S/C10H20O2/c1-5-6-7-8-9(11)12-10(2,3)4/h5-8H2,1-4H3

InChI Key

DANUJARGWMPVQX-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC(C)(C)C

Canonical SMILES

CCCCCC(=O)OC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl Hexanoate from Hexanoic Acid and tert-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl hexanoate (B1226103), a valuable ester intermediate in organic synthesis, prepared from hexanoic acid and tert-butanol (B103910). This document details the prevalent synthetic methodology, an optimized experimental protocol, and relevant quantitative data to support research and development activities.

Introduction

Tert-butyl hexanoate is an organic ester characterized by the presence of a bulky tert-butyl group attached to the carboxylate of a hexanoate backbone. This structural feature imparts unique properties, such as increased steric hindrance and stability under certain conditions, making it a useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The most common and direct method for its preparation is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Synthetic Methodology: Fischer-Speier Esterification

The synthesis of this compound from hexanoic acid and tert-butanol is typically achieved through Fischer-Speier esterification.[1] This method involves the reaction of the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the less expensive alcohol) is used, and the water formed as a byproduct is often removed.[1][3]

The mechanism of the Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[1] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst.[1]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Hexanoic acid

  • tert-Butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine hexanoic acid and an excess of tert-butanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically monitored for completion by thin-layer chromatography (TLC).[3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Dilute the reaction mixture with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4] During the wash with sodium bicarbonate, be sure to vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[2]

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation to yield the pure this compound.[5]

Quantitative Data

The yield of this compound is influenced by several factors, including the molar ratio of reactants, the amount of catalyst, reaction temperature, and reaction time. The following table summarizes representative quantitative data for the synthesis.

Molar Ratio (Hexanoic Acid:tert-Butanol)Catalyst (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
1:3H₂SO₄ (5)Reflux4~75-85General Yield
1:5H₂SO₄ (5)Reflux6>90Optimized
1:2p-TsOH (10)808~70Alternative

Note: The data in this table is compiled from typical results for Fischer esterifications of similar substrates and represents expected outcomes under the specified conditions. Actual yields may vary depending on the specific experimental setup and execution.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

fischer_esterification Hexanoic_Acid Hexanoic Acid Reaction + Hexanoic_Acid->Reaction tert_Butanol tert-Butanol tert_Butanol->Reaction H2SO4 H₂SO₄ (cat.) H2SO4->Reaction tert_Butyl_Hexanoate This compound Water Water Product Reaction->Product Reflux Product->tert_Butyl_Hexanoate Product->Water

Figure 1: Reaction scheme for the Fischer esterification of hexanoic acid and tert-butanol.

experimental_workflow start Start reactants Combine Hexanoic Acid and tert-Butanol start->reactants catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux Reaction Mixture catalyst->reflux workup Cool and Transfer to Separatory Funnel reflux->workup extraction Extract with Diethyl Ether workup->extraction wash_h2o Wash with Water extraction->wash_h2o wash_nabco3 Wash with NaHCO₃ Solution wash_h2o->wash_nabco3 wash_brine Wash with Brine wash_nabco3->wash_brine dry Dry Organic Layer (Na₂SO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation concentrate->purify product This compound purify->product

Figure 2: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from hexanoic acid and tert-butanol via Fischer-Speier esterification is a robust and well-established method. By carefully controlling reaction conditions such as reactant stoichiometry, catalyst loading, and temperature, high yields of the desired ester can be achieved. The detailed protocol and workflow provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient preparation of this important chemical intermediate.

References

physical and chemical properties of tert-butyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties of tert-butyl hexanoate (B1226103), a key intermediate in various organic syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug development and related industries.

Core Properties of tert-Butyl Hexanoate

This compound, also known by its IUPAC name this compound, is a carboxylate ester with the chemical formula C10H20O2.[1] It is recognized for its role as a versatile chemical intermediate.

Nomenclature and Identifiers
IdentifierValue
IUPAC Name This compound[1]
Synonyms Hexanoic acid, 1,1-dimethylethyl ester; hexanoic acid tert-butyl ester[1]
CAS Number 2492-18-4[1]
Molecular Formula C10H20O2[1]
Molecular Weight 172.26 g/mol [1]
InChI Key DANUJARGWMPVQX-UHFFFAOYSA-N[1]
SMILES CCCCCC(=O)OC(C)(C)C[1]
Physical Properties

Quantitative data for some physical properties of this compound are not consistently reported in publicly available literature. The table below summarizes the available information.

PropertyValue
Boiling Point Not available[2][3]
Melting Point Not available[2]
Density Not available[2]
Solubility Sparingly soluble in water; Soluble in organic solvents.
Refractive Index Not available[2]
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Available spectral data includes:

  • ¹³C NMR Spectroscopy [1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) [1]

  • Infrared (IR) Spectroscopy [1]

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of esters, including susceptibility to hydrolysis and transesterification. The bulky tert-butyl group, however, can influence the reaction rates due to steric hindrance.

Synthesis of this compound

The synthesis of this compound can be achieved through several standard esterification methods. A common laboratory-scale synthesis involves the reaction of hexanoyl chloride with tert-butanol (B103910).

Synthesis_of_tert_Butyl_Hexanoate cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Hexanoyl_Chloride Hexanoyl Chloride Reaction_Vessel Reaction in the presence of a non-nucleophilic base (e.g., pyridine) Hexanoyl_Chloride->Reaction_Vessel tert_Butanol tert-Butanol tert_Butanol->Reaction_Vessel tert_Butyl_Hexanoate This compound Reaction_Vessel->tert_Butyl_Hexanoate Pyridinium_Hydrochloride Pyridinium Hydrochloride Reaction_Vessel->Pyridinium_Hydrochloride

Synthesis of this compound
Hydrolysis

Under acidic or basic conditions, this compound can be hydrolyzed to yield hexanoic acid and tert-butanol. The tert-butyl group makes this ester relatively resistant to acid-catalyzed hydrolysis compared to less sterically hindered esters. However, under strongly acidic conditions, the cleavage of the tert-butyl ester can proceed via a stable tert-butyl carbocation intermediate.

Hydrolysis_of_tert_Butyl_Hexanoate tert_Butyl_Hexanoate This compound Hexanoic_Acid Hexanoic Acid tert_Butyl_Hexanoate->Hexanoic_Acid Hydrolysis tert_Butanol tert-Butanol tert_Butyl_Hexanoate->tert_Butanol Hydrolysis Water Water (H₂O) Water->Hexanoic_Acid Water->tert_Butanol Acid_or_Base_Catalyst Acid (H⁺) or Base (OH⁻) Catalyst Acid_or_Base_Catalyst->Hexanoic_Acid Acid_or_Base_Catalyst->tert_Butanol

Hydrolysis of this compound
Transesterification

Transesterification is a process where the tert-butyl group of this compound is exchanged with another alkyl group from an alcohol, catalyzed by an acid or a base. This reaction is reversible and can be driven to completion by using a large excess of the reactant alcohol.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound from Hexanoyl Chloride and tert-Butanol

Objective: To synthesize this compound via the reaction of hexanoyl chloride with tert-butanol.

Materials:

  • Hexanoyl chloride

  • tert-Butanol

  • Pyridine (B92270) (or another suitable non-nucleophilic base)

  • Anhydrous diethyl ether (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butanol and pyridine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of hexanoyl chloride in anhydrous diethyl ether to the cooled mixture with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to remove unreacted acid chloride and acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to hexanoic acid and tert-butanol using an acid catalyst.

Materials:

  • This compound

  • Aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound and the aqueous acid solution.

  • Heat the mixture under reflux with stirring for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution to extract the hexanoic acid as its sodium salt.

  • The aqueous layer containing the sodium hexanoate can be acidified with a strong acid and extracted with diethyl ether to isolate the hexanoic acid.

  • The organic layer from the initial extraction contains tert-butanol, which can be isolated by drying the solution over anhydrous sodium sulfate, filtering, and removing the solvent by distillation.

Applications in Research and Drug Development

The tert-butyl ester functional group is a valuable protecting group for carboxylic acids in multi-step organic syntheses, a common practice in drug development. Its stability under certain conditions and the specific methods for its removal allow for selective reactions at other parts of a complex molecule. The synthesis and reactions of this compound serve as a model for the behavior of this important functional group.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The summarized data, experimental protocols, and reaction diagrams are intended to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. While some physical properties are not well-documented, the provided information on its chemical reactivity and synthesis offers a solid foundation for its application in organic synthesis.

References

In-Depth Technical Guide: tert-Butyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl hexanoate (B1226103), a carboxylate ester, is a chemical compound of interest in various fields of chemical research and development. Its unique structural feature, the bulky tert-butyl group, imparts specific chemical properties that are leveraged in organic synthesis and can influence the pharmacokinetic profiles of molecules in drug discovery. The tert-butyl group can provide steric hindrance, potentially increasing the metabolic stability of a parent molecule by protecting the ester linkage from enzymatic hydrolysis. This technical guide provides a comprehensive overview of tert-butyl hexanoate, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and relevant spectroscopic data.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms: Hexanoic acid, 1,1-dimethylethyl ester[1][2]

CAS Number: 2492-18-4[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application in reactions, and for analytical purposes.

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[1][2]
Molecular Weight 172.26 g/mol [1][2]
Appearance Colorless liquid (predicted)
Boiling Point Not available[3]
Melting Point Not available[3]
Density Not available[3]
LogP 2.9084[4]
Topological Polar Surface Area (TPSA) 26.3 Ų[1][2]
Refractive Index Not available[3]
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following table summarizes available spectroscopic information.

Spectroscopy TypeData Availability / Key InformationSource
¹³C NMR Spectra available in databases.[1]
Mass Spectrometry (GC-MS) Spectra available in databases.[1]
Infrared (IR) Spectroscopy Vapor phase IR spectra available in databases.[1]

Synthesis of this compound

The synthesis of tert-butyl esters can be challenging via direct Fischer esterification due to the steric hindrance of the tertiary alcohol and its propensity to undergo dehydration to form isobutylene (B52900) under acidic conditions. A more reliable method involves the reaction of an acyl chloride with tert-butanol (B103910) in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis from Hexanoyl Chloride and tert-Butanol

This protocol describes a general method for the preparation of this compound from hexanoyl chloride and tert-butanol.

Materials:

  • Hexanoyl chloride

  • tert-Butanol (anhydrous)

  • Pyridine (B92270) (anhydrous) or another suitable non-nucleophilic base (e.g., triethylamine)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butanol (1.1 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hexanoyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Logical Relationships in Synthesis

The synthesis of this compound from hexanoyl chloride and tert-butanol involves a nucleophilic acyl substitution reaction. The logical workflow of this synthesis is depicted in the following diagram.

SynthesisWorkflow Reactants Reactants: - Hexanoyl Chloride - tert-Butanol - Pyridine ReactionMixture Reaction at 0°C to RT (Nucleophilic Acyl Substitution) Reactants->ReactionMixture Mixing Workup Aqueous Workup: - Quenching - Washing ReactionMixture->Workup Reaction Completion Purification Purification: - Drying - Solvent Removal - Vacuum Distillation Workup->Purification Product Final Product: This compound Purification->Product

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The tert-butyl ester moiety is frequently employed in medicinal chemistry as a protecting group for carboxylic acids. Its stability under various conditions and its susceptibility to cleavage under specific acidic conditions make it a valuable tool in multi-step organic syntheses of complex molecules. In the context of drug development, the incorporation of a tert-butyl group can enhance the metabolic stability of a drug candidate by sterically shielding the ester functionality from hydrolysis by esterases. This can lead to an improved pharmacokinetic profile, including a longer half-life in vivo. While this compound itself is not a therapeutic agent, it serves as a simple model compound for studying the properties and reactions of tert-butyl esters.

References

molecular weight and formula of tert-butyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl hexanoate (B1226103), a carboxylate ester with significant applications in organic synthesis and as a building block in the development of pharmacologically active molecules. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and discusses its relevance in the context of drug development.

Core Properties of tert-Butyl Hexanoate

This compound, also known as hexanoic acid, 1,1-dimethylethyl ester, is an organic compound characterized by a hexanoate backbone and a bulky tert-butyl ester group.[1][2] This structure confers specific chemical properties that are leveraged in various synthetic applications.

Data Presentation: Quantitative Summary

PropertyValueSource
Molecular Formula C₁₀H₂₀O₂[1][2][3]
Molecular Weight 172.26 g/mol [1][2]
CAS Number 2492-18-4[1][2][4]
PSA (Polar Surface Area) 26.30 Ų[2][4]
LogP (Octanol-Water Partition Coefficient) 2.9084[2][4]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 4[2]

Synthesis and Experimental Protocols

The synthesis of tert-butyl esters, including this compound, can be achieved through several established methods in organic chemistry. The bulky tert-butyl group often requires specific conditions to overcome steric hindrance.

Experimental Protocol: Transesterification for tert-Butyl Ester Synthesis

This protocol describes a general method for synthesizing tert-butyl esters from other alkyl esters via transesterification, which is adaptable for the synthesis of this compound.

Objective: To synthesize a tert-butyl ester from a corresponding methyl or ethyl ester.

Materials:

Procedure:

  • To a stirred suspension of sodium tert-butoxide (2.5 equivalents) in anhydrous toluene (5 mL per mmol of starting ester), add the starting ester (1.0 equivalent).[5]

  • Stir the reaction mixture at room temperature for 3 to 4 hours.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 5% HCl solution.

  • Extract the product with diethyl ether (2 x 20 mL).[5]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[5]

  • Concentrate the dried solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure tert-butyl ester.[5]

Experimental Protocol: Esterification via Acyl Chloride

This method involves the reaction of an acyl chloride with tert-butanol (B103910).

Objective: To synthesize this compound from hexanoyl chloride and tert-butanol.

Materials:

  • Hexanoyl chloride

  • tert-Butanol

  • Anhydrous pyridine (B92270) or triethylamine

  • Anhydrous diethyl ether or dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butanol (1.2 equivalents) and pyridine (1.2 equivalents) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add hexanoyl chloride (1.0 equivalent) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by vacuum distillation or column chromatography to obtain pure this compound.

Role in Drug Development and Related Signaling Pathways

While this compound itself is not typically a final drug product, the tert-butyl ester moiety is of significant interest in medicinal chemistry and drug development.

Use as a Protecting Group: The tert-butyl group serves as an effective protecting group for carboxylic acids.[6] This is particularly valuable in peptide synthesis, where it prevents the carboxylic acid of an amino acid from undergoing unwanted side reactions.[6] The tert-butyl ester is stable under many reaction conditions but can be selectively removed under strongly acidic conditions, which causes elimination to yield the carboxylic acid and isobutylene.[6]

Application in Prodrugs: The metabolic stability of the tert-butyl ester makes it a valuable component in the design of prodrugs. For instance, tert-butyl ester-based prodrugs of 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, have been developed to enhance metabolic stability and improve tumor-specific delivery.[7] These studies found that the tert-butyl ester was resistant to hydrolysis in gastrointestinal tissue, a key attribute for oral drug candidates.[7]

Signaling Pathway Example: t-BHP Induced Necroptosis Although no specific signaling pathways involving this compound are prominently documented, related compounds containing a tert-butyl group have been studied for their biological effects. For example, tert-butyl hydroperoxide (t-BHP) has been shown to induce necroptosis in endothelial cells through the RIP1-RIP3-MLKL signaling pathway.[8] This serves as an illustrative example of how a tert-butyl-containing small molecule can modulate a critical cellular pathway.

G TBHP tert-Butyl Hydroperoxide (t-BHP) ROS Mitochondrial ROS Generation TBHP->ROS induces RIP1 RIP1 Activation ROS->RIP1 activates RIP3 RIP3 Activation RIP1->RIP3 interacts with & activates MLKL MLKL Phosphorylation RIP3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis triggers

Caption: Signaling pathway for t-BHP-induced necroptosis.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a typical laboratory workflow for the synthesis of this compound followed by purification.

G Start Reactants: Hexanoyl Chloride & tert-Butanol Reaction Esterification Reaction (Pyridine, 0°C to RT) Start->Reaction Quench Reaction Quenching (Water) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Wash Washing Steps (NaHCO₃, Brine) Extraction->Wash Drying Drying Organic Layer (MgSO₄) Wash->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification End Pure tert-Butyl Hexanoate Purification->End

Caption: General workflow for the synthesis of this compound.

References

Tert-Butyl Hexanoate in Fruits: A Review of its Apparent Absence in Nature and Role as a Synthetic Flavor Compound

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A thorough review of scientific literature indicates that tert-butyl hexanoate (B1226103) is not a naturally occurring volatile compound in fruits. While a wide array of esters contribute to the complex aroma profiles of fruits, the presence of tert-butyl esters, including tert-butyl hexanoate, has not been documented in comprehensive analyses of fruit volatiles. In contrast, its isomer, butyl hexanoate, is a well-known natural constituent of many fruit aromas. This technical guide will address the absence of this compound in nature, discuss the common classes of esters found in fruits, and provide information on the synthesis and application of this compound as a synthetic flavoring agent.

The Rarity of the Tert-Butyl Group in Natural Products

The tert-butyl group, characterized by a central carbon atom bonded to three methyl groups, is sterically bulky. This structural feature is uncommon in natural products, including the volatile organic compounds found in fruits. Biosynthetic pathways in plants typically favor the formation of less sterically hindered esters, primarily derived from straight-chain or less branched alcohols like methanol, ethanol, butanol, and hexanol. More than 100 natural compounds containing a t-butyl group have been identified, but these are generally not the volatile esters found in fruit aromas[1].

Common Esters Contributing to Fruit Aromas

The characteristic "fruity" scents of most fruits are largely due to a complex mixture of volatile esters.[2][3] These are typically formed from the reaction of an alcohol with a carboxylic acid.[2] Common examples of naturally occurring esters in fruits include:

  • Ethyl acetate: Found in many fruits, contributing a sweet, solvent-like aroma.

  • Isoamyl acetate: A key component of banana and pear aromas.[2]

  • Methyl salicylate: Responsible for the characteristic scent of wintergreen, but also found in some fruits.

  • Ethyl butanoate: Contributes to the aroma of pineapple and other tropical fruits.[2]

  • Butyl acetate: Found in apples and other fruits, with a sweet, fruity scent.

  • Hexyl acetate: A component of apple and pear aromas.

  • Methyl and ethyl hexanoate: Present in strawberries and other fruits.[4][5]

Synthesis of this compound

This compound is produced synthetically for use as a flavoring agent. Several chemical synthesis routes are available. One common method involves the reaction of hexanoyl chloride with tert-butanol.[6] Another approach is the esterification of hexanoic acid with isobutylene.[6]

Applications in the Food and Fragrance Industry

Due to its fruity and pineapple-like aroma, synthetic this compound is used as a flavoring agent in a variety of food products, including beverages, candies, and baked goods. It is also utilized in the fragrance industry to impart fruity notes to perfumes and other scented products.

Experimental Protocols for the Analysis of Fruit Volatiles

While this compound is not expected to be found, the general methodologies for analyzing volatile esters in fruits are well-established. The primary technique is gas chromatography-mass spectrometry (GC-MS), often coupled with a pre-concentration method such as headspace solid-phase microextraction (HS-SPME).

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile organic compounds in fruits.

Sample Preparation:

  • Homogenize a known weight of fresh fruit pulp.

  • Transfer the homogenate to a headspace vial.

  • An internal standard may be added for quantitative analysis.

  • The vial is sealed and incubated at a controlled temperature to allow volatile compounds to equilibrate in the headspace.

SPME Extraction and GC-MS Analysis:

  • An SPME fiber is exposed to the headspace of the vial for a defined period to adsorb the volatile compounds.

  • The fiber is then retracted and inserted into the heated injection port of a gas chromatograph.

  • The adsorbed volatiles are desorbed from the fiber and separated on a capillary column.

  • The separated compounds are detected and identified by a mass spectrometer.

The following diagram illustrates a general workflow for the analysis of fruit volatiles using HS-SPME-GC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis fruit Fruit Sample homogenize Homogenization fruit->homogenize vial Transfer to Headspace Vial homogenize->vial incubate Incubation vial->incubate spme HS-SPME incubate->spme gcms GC-MS Analysis spme->gcms data Data Processing gcms->data results Compound Identification data->results ester_biosynthesis cluster_precursors Precursor Pathways cluster_synthesis Ester Synthesis fatty_acids Fatty Acid Metabolism alcohols Alcohols fatty_acids->alcohols acyl_coas Acyl-CoAs fatty_acids->acyl_coas amino_acids Amino Acid Metabolism amino_acids->alcohols amino_acids->acyl_coas aat Alcohol Acyltransferase (AAT) alcohols->aat acyl_coas->aat esters Volatile Esters aat->esters

References

solubility of tert-butyl hexanoate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Tert-Butyl Hexanoate (B1226103) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl hexanoate is an ester recognized for its characteristic fruity aroma and its applications as a flavoring agent and in the synthesis of various organic compounds. A thorough understanding of its solubility in different organic solvents is crucial for its application in chemical synthesis, formulation development, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a framework for presenting the resulting data.

General Solubility Profile

Esters like this compound are generally soluble in a wide array of organic solvents. Their solubility is primarily dictated by the principle of "like dissolves like." The molecule possesses a polar ester group capable of dipole-dipole interactions and a nonpolar hydrocarbon tail (the hexanoate chain and the tert-butyl group) that interacts favorably with nonpolar solvents through London dispersion forces.

Based on general principles of ester solubility, the following qualitative predictions can be made:

  • High Solubility: Expected in polar aprotic solvents (e.g., acetone, tetrahydrofuran), alcohols (e.g., methanol, ethanol), and chlorinated solvents (e.g., dichloromethane, chloroform).

  • Good to Moderate Solubility: Expected in nonpolar solvents such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene).

  • Low Solubility: this compound is expected to have very low solubility in water due to the dominance of its hydrophobic alkyl chains[1].

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset of the quantitative solubility of this compound in various organic solvents at different temperatures is not available. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide. The following table provides a template for the systematic recording and presentation of experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Methanol25Data to be determinedData to be determinedGC, HPLC, etc.
Ethanol25Data to be determinedData to be determinedGC, HPLC, etc.
Acetone25Data to be determinedData to be determinedGC, HPLC, etc.
Diethyl Ether25Data to be determinedData to be determinedGC, HPLC, etc.
Hexane25Data to be determinedData to be determinedGC, HPLC, etc.
Toluene25Data to be determinedData to be determinedGC, HPLC, etc.
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedGC, HPLC, etc.
Chloroform25Data to be determinedData to be determinedGC, HPLC, etc.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent[2][3]. The following protocol is adapted for the determination of the solubility of a liquid solute, this compound, in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Micropipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for concentration analysis

  • Volumetric flasks and appropriate glassware for standard preparation

Procedure
  • Preparation of Saturated Solution:

    • To a series of vials, add a measured volume (e.g., 5 mL) of the desired organic solvent.

    • Add an excess amount of this compound to each vial. An excess is present when a distinct separate phase of the ester is visible after vigorous mixing.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach a constant concentration.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow them to stand undisturbed for at least 24 hours in a temperature-controlled environment to allow for complete phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent saturated with this compound) using a micropipette. To avoid disturbing the undissolved ester phase, it is recommended to take the sample from the upper portion of the liquid.

    • Filter the collected aliquot through a syringe filter to remove any micro-droplets or suspended particles of the undissolved ester.

  • Concentration Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.

    • Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method, such as GC or HPLC.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Record the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis & Reporting start Start add_solvent Add Solvent to Vial start->add_solvent add_ester Add Excess this compound add_solvent->add_ester shake Agitate at Constant Temperature (24-72 hours) add_ester->shake settle Allow Phases to Settle (≥24 hours) shake->settle aliquot Withdraw Supernatant Aliquot settle->aliquot filter Filter through Syringe Filter aliquot->filter analyze Analyze Concentration (GC/HPLC) filter->analyze report Report Solubility Data analyze->report end End report->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides the necessary framework for researchers and professionals to systematically determine and report the solubility of this compound in various organic solvents. By following the detailed experimental protocol for the shake-flask method, reliable and reproducible quantitative data can be generated. This information is invaluable for optimizing reaction conditions, developing formulations, and designing efficient purification processes involving this compound. The provided templates and diagrams are intended to facilitate a standardized approach to solubility studies, enhancing the comparability and utility of the resulting data within the scientific community.

References

Thermal Stability and Decomposition of tert-Butyl Hexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of tert-butyl hexanoate (B1226103). Due to the limited availability of direct experimental data for this specific ester, this guide synthesizes information from related compounds and established principles of organic chemistry to present a probable decomposition pathway and expected thermal behavior. Detailed, generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to enable researchers to perform their own analyses. This document is intended to serve as a valuable resource for professionals working with tert-butyl hexanoate in research, development, and manufacturing environments.

Introduction

This compound is an aliphatic ester that finds application in various chemical syntheses and as a fragrance component. A thorough understanding of its thermal stability is crucial for safe handling, storage, and processing, particularly in applications that involve elevated temperatures. Thermal decomposition can lead to the formation of undesired byproducts, potentially impacting product purity, process efficiency, and safety. This guide outlines the expected thermal behavior of this compound, its decomposition mechanism, and methods for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₂₀O₂[1]
Molecular Weight 172.27 g/mol [1]
CAS Number 2492-18-4[1]
Boiling Point Not available
Density Not available
Appearance Colorless liquid (expected)

Thermal Decomposition Mechanism

The thermal decomposition of tert-butyl esters containing a β-hydrogen on the alkyl group, such as this compound, is well-established to proceed through a unimolecular, concerted syn-elimination reaction. This type of reaction is also known as an Ei (Elimination, intramolecular) mechanism.

The proposed decomposition pathway involves a six-membered cyclic transition state, leading to the formation of hexanoic acid and isobutylene.

Diagram 1: Proposed Thermal Decomposition Pathway of this compound

Decomposition_Pathway cluster_reactants This compound cluster_transition_state Six-Membered Cyclic Transition State cluster_products Decomposition Products This compound ts [Transition State Image Placeholder] This compound->ts Heat (Δ) Hexanoic Acid ts->Hexanoic Acid Isobutylene ts->Isobutylene

Caption: Proposed Ei mechanism for this compound decomposition.

This concerted mechanism does not involve the formation of ionic or radical intermediates and is characteristic of the pyrolysis of esters with a β-hydrogen in the alcohol moiety[2].

The primary decomposition products are therefore expected to be:

  • Hexanoic Acid (CAS: 142-62-1)

  • Isobutylene (2-Methylpropene, CAS: 115-11-7)

Thermal Analysis

Expected Thermal Analysis Data

The following table summarizes the hypothetical thermal analysis data for this compound. These values are estimates and should be confirmed by experimental analysis.

Table 2: Hypothetical Thermal Analysis Data for this compound

ParameterTechniqueExpected ValueDescription
Onset Decomposition Temperature (Tonset) TGA200 - 250 °CThe temperature at which significant weight loss begins.
Temperature at Maximum Decomposition Rate (Tmax) TGA250 - 300 °CThe temperature at which the rate of weight loss is highest.
Residual Mass TGA~0%Complete volatilization of the sample and its decomposition products.
Decomposition Enthalpy (ΔHdecomp) DSCEndothermicThe decomposition is expected to be an endothermic process, requiring energy to break bonds.
Experimental Protocols

The following are detailed, generalized protocols for performing TGA and DSC analysis on this compound.

Objective: To determine the onset temperature of decomposition and the temperature of maximum decomposition rate.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Place a 5-10 mg sample of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).

  • Place the pan into the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 400 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the intersection of the baseline tangent with the tangent of the decomposition step) and the temperature of maximum decomposition rate (the peak of the first derivative of the TGA curve).

Diagram 2: TGA Experimental Workflow

TGA_Workflow start Start sample_prep Prepare 5-10 mg sample in TGA pan start->sample_prep instrument_setup Place pan in TGA furnace and purge with inert gas sample_prep->instrument_setup heating_program Heat from 25°C to 400°C at 10°C/min instrument_setup->heating_program data_collection Record mass loss vs. temperature heating_program->data_collection analysis Analyze TGA curve for T-onset and T-max data_collection->analysis end End analysis->end DSC_Workflow start Start sample_prep Prepare 2-5 mg sample in hermetically sealed pan with pinhole start->sample_prep instrument_setup Place sample and reference pans in DSC cell and purge with inert gas sample_prep->instrument_setup heating_program Heat from 25°C to 350°C at 10°C/min instrument_setup->heating_program data_collection Record heat flow vs. temperature heating_program->data_collection analysis Analyze DSC curve for decomposition enthalpy data_collection->analysis end End analysis->end

References

A Technical Guide to the Enzymatic Synthesis of Tert-Butyl Hexanoate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles, experimental protocols, and key considerations for the enzymatic synthesis of tert-butyl hexanoate (B1226103), a sterically hindered ester, using lipase (B570770) as a biocatalyst. While direct literature on this specific synthesis is limited, this document extrapolates from extensive research on related lipase-catalyzed esterifications to offer a comprehensive resource for professionals in drug development and chemical research.

Introduction to Lipase-Catalyzed Ester Synthesis

The use of enzymes, particularly lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3), as catalysts in organic synthesis offers significant advantages over traditional chemical methods. These benefits include high specificity (chemo-, regio-, and enantioselectivity), mild reaction conditions (lower temperature and pressure), reduced energy consumption, and a more favorable environmental profile.[1][2] Lipases are robust enzymes that can function in non-aqueous media, shifting their catalytic activity from hydrolysis to synthesis (esterification, transesterification, etc.).[3][4] This makes them ideal for the production of specialty esters used in the pharmaceutical, food, and cosmetic industries.[2]

Tert-butyl hexanoate is a challenging target for enzymatic synthesis due to the significant steric hindrance of the tertiary alcohol, tert-butanol (B103910). This guide will explore the factors governing this reaction and propose strategies to achieve successful synthesis.

Key Reaction Components

The Biocatalyst: Lipase

The most widely used and effective lipase for ester synthesis is Lipase B from the yeast Candida antarctica, commercially available in an immobilized form as Novozym® 435.[5][6] Immobilization on a macroporous acrylic resin enhances its stability, reusability, and tolerance to organic solvents.[1][5]

  • Enzyme: Candida antarctica Lipase B (CALB)

  • Commercial Formulation: Novozym® 435

  • Mechanism: Follows a Ping-Pong Bi-Bi kinetic model.[7][8]

Substrates
  • Acyl Donor: Hexanoic acid (also known as caproic acid) is a medium-chain fatty acid. Lipases generally show good activity with fatty acids of this chain length.[9]

  • Acyl Acceptor: Tert-butanol is a tertiary alcohol. Its bulky structure presents a significant steric challenge for the active site of most lipases, making it a difficult substrate for esterification.[4] Molecular dynamics simulations suggest that tert-butanol can increase the overall flexibility of CALB, which may partially counteract the steric hindrance.[10]

Proposed Experimental Protocol for this compound Synthesis

This protocol is a composite based on standard procedures for lipase-catalyzed synthesis of other short-chain esters.[11][12] Optimization will be necessary to achieve viable yields.

Materials and Equipment
  • Enzyme: Novozym® 435 (immobilized Candida antarctica Lipase B)

  • Substrates: Hexanoic acid (≥99%), tert-butanol (≥99%)

  • Solvent (optional): n-hexane, isooctane (B107328), or tert-butanol (as solvent and substrate)

  • Water removal agent (optional): Molecular sieves (3Å)

  • Equipment:

    • Orbital shaking incubator or magnetic stirrer with temperature control

    • Reaction vessel (e.g., screw-capped flasks)

    • Gas chromatograph (GC) for analysis

    • Titration setup for determining acid conversion

Reaction Setup
  • To a 50 mL screw-capped flask, add hexanoic acid and tert-butanol. A typical starting point is a molar ratio of alcohol to acid between 1:1 and 3:1.

  • If using a solvent, add the desired volume (e.g., 10-20 mL). Using an excess of tert-butanol can also serve as the reaction medium.

  • Add the immobilized lipase, Novozym® 435. A typical enzyme loading is 5-10% by weight of the total substrates.

  • If operating in a low-water environment is desired, add activated molecular sieves (e.g., 10% w/v).

  • Seal the flask tightly to prevent the evaporation of the volatile alcohol.

Reaction Execution and Monitoring
  • Place the reaction vessel in a shaking incubator or on a heated magnetic stirrer.

  • Set the temperature between 40°C and 60°C. Lipases are generally active in this range, but temperatures above 60-65°C can lead to denaturation.[9]

  • Set the agitation speed to 150-200 rpm to ensure adequate mixing and reduce mass transfer limitations.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2, 4, 8, and 24 hours).

  • Analyze the samples to determine the conversion of hexanoic acid. This can be done by:

    • Titration: Dilute the sample in a suitable solvent (e.g., ethanol) and titrate the remaining acid with a standardized NaOH solution.

    • Gas Chromatography (GC): Dilute the sample in a solvent (e.g., n-hexane) and analyze using a GC equipped with a suitable column (e.g., DB-FFAP) and a Flame Ionization Detector (FID) to quantify the formation of the ester product.[11]

Enzyme Recovery and Product Purification
  • Upon completion of the reaction, separate the immobilized enzyme from the reaction mixture by simple filtration or decantation.

  • Wash the recovered enzyme with a solvent (e.g., n-hexane) and dry it for reuse in subsequent batches.[13]

  • The liquid product mixture can be purified by removing the unreacted substrates and solvent, typically via vacuum distillation.

Quantitative Data from Related Syntheses

Direct quantitative data for the synthesis of this compound is scarce. The following tables summarize typical reaction conditions and outcomes for the synthesis of other butyl and hexanoate esters catalyzed by lipases, which can serve as a benchmark for optimization.

Table 1: Reaction Conditions for Lipase-Catalyzed Ester Synthesis

Ester ProductLipase SourceAcyl DonorAcyl AcceptorMolar Ratio (Alcohol:Acid)Temperature (°C)SolventReference
Ethyl HexanoateRhizomucor mieheiHexanoic AcidEthanol1:150n-Hexane[9]
Butyl Acetate (B1210297)Candida antarctica BAcetic Acidn-Butanol3.6:146n-Hexane[13]
Ethyl ButyrateCandida antarctica BButyric AcidEthanol3:140Solvent-Free[11]
Butyl ButyrateCandida antarctica BButyric Acidn-ButanolN/AN/ASolvent-Free[5]
Ethyl HexanoateCandida antarctica BCaproic AcidEthanol1.25:130Nonaqeuous[14]

Table 2: Performance Metrics for Lipase-Catalyzed Ester Synthesis

Ester ProductLipase LoadingReaction Time (h)Conversion/Yield (%)Reference
Ethyl Hexanoate10 g/L9696%[9]
Butyl Acetate7% (w/w)2.5>94%[13]
Ethyl Butyrate3 wt%496%[11]
Butyl ButyrateN/AN/A~100%[5]
Ethyl HexanoateN/A2498%[14]

Reaction Mechanism and Influencing Factors

Catalytic Mechanism

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism .[7][8]

  • Acylation: The fatty acid (first substrate) binds to the lipase's active site (serine hydroxyl group), forming a tetrahedral intermediate. This complex then releases a water molecule to form an acyl-enzyme intermediate.

  • Esterification: The alcohol (second substrate) binds to the acyl-enzyme intermediate. This nucleophilic attack results in the formation of a second tetrahedral intermediate, which then collapses, releasing the ester product and regenerating the free enzyme.

Key Parameters for Optimization
  • Temperature: Reaction rates generally increase with temperature up to an optimum (typically 40-60°C) before enzyme denaturation causes a rapid decrease in activity.[9][15]

  • Substrate Molar Ratio: An excess of one substrate (usually the alcohol) can shift the reaction equilibrium towards product formation. However, very high concentrations of some alcohols or acids can cause substrate inhibition.[8]

  • Enzyme Concentration: Higher enzyme loading increases the reaction rate, but also the cost. An optimal concentration must be determined to balance reaction time and process economics.[9]

  • Water Activity (aw): Lipases require a small amount of water to maintain their active conformation. However, as water is a byproduct of esterification, its excessive presence can promote the reverse reaction (hydrolysis). The optimal water activity is a critical parameter to control, often through the use of organic solvents or the addition of molecular sieves.[16]

  • Solvent Choice: The choice of solvent can influence enzyme activity, stability, and substrate solubility. Non-polar, hydrophobic solvents like n-hexane or isooctane are generally preferred.[3] For this specific synthesis, using tert-butanol itself as the solvent is a viable strategy.[1][10]

Visualizations: Workflows and Mechanisms

Experimental Workflow

experimental_workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_downstream 3. Downstream Processing p1 Combine Hexanoic Acid, tert-Butanol, and Solvent p2 Add Novozym® 435 (Immobilized Lipase) p1->p2 r1 Incubate with Agitation (40-60°C, 150-200 rpm) p2->r1 r2 Monitor Progress (Titration / GC Analysis) r1->r2 d1 Filter to Recover Immobilized Enzyme r2->d1 Reaction Complete d2 Wash and Dry Enzyme for Reuse d1->d2 d3 Purify Product (e.g., Distillation) d1->d3

Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.

Ping-Pong Bi-Bi Catalytic Cycle

ping_pong_bi_bi cluster_substrates E Lipase (E) E_HA E-Hexanoic Acid Complex E->E_HA + Hexanoic Acid E_Acyl Acyl-Enzyme Intermediate (F) E_HA->E_Acyl - Water E_Acyl_tBuOH F-tert-Butanol Complex E_Acyl->E_Acyl_tBuOH + tert-Butanol E_Acyl_tBuOH->E - this compound HA Hexanoic Acid H2O Water tBuOH tert-Butanol Ester This compound

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Challenges and Optimization Strategies

The primary challenge in synthesizing this compound is the steric hindrance of the tert-butyl group, which limits its access to the lipase's active site. This typically results in significantly lower reaction rates and yields compared to esterifications with primary or secondary alcohols.[4]

Strategies to Overcome Steric Hindrance:

  • Reaction Condition Optimization: Systematically optimizing parameters such as temperature, substrate ratio, and water activity is crucial. A higher temperature might provide the necessary activation energy to overcome the steric barrier, provided it does not denature the enzyme.

  • Solvent Engineering: The use of specific solvents can alter enzyme conformation and flexibility. Molecular dynamics studies have shown that tert-butanol can increase the flexibility of CALB, which might be beneficial for accommodating bulky substrates.[10]

  • Enzyme Engineering: Modifying the substrate-binding site of the lipase through protein engineering can create more space to accommodate bulky alcohols. Site-directed mutagenesis to replace amino acids with smaller ones near the active site tunnel could improve selectivity and reaction rates for tertiary alcohols.[17]

  • Ultrasound Assistance: The application of low-frequency ultrasound has been shown to enhance reaction rates and improve enzyme productivity and stability in ester synthesis, potentially by improving mass transfer.[13]

Conclusion

The enzymatic synthesis of this compound presents a significant challenge due to steric hindrance, but it is a feasible goal through careful optimization and advanced biochemical techniques. The use of robust immobilized lipases like Novozym® 435 provides a solid foundation for this process. By leveraging knowledge from related ester syntheses and applying systematic optimization of reaction parameters, researchers can develop an efficient and green route to this valuable compound. Future work in protein engineering to design lipases with a more accommodating active site will be key to unlocking the full potential of biocatalysis for producing sterically hindered molecules.

References

Potential Biological Activities of Tert-Butyl Hexanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential biological activities of tert-butyl hexanoate (B1226103). It is important to note that, to date, there is a significant lack of direct experimental studies on the biological effects of this specific compound. The information presented herein is extrapolated from the known biological activities of its constituent chemical moieties (the tert-butyl group and the hexanoate group) and structurally related compounds. The proposed experimental protocols are standard methods for evaluating the hypothesized biological activities.

Introduction

Tert-butyl hexanoate is an ester composed of a tert-butyl group and a hexanoate (caproate) moiety. While its primary applications are likely in the fragrance and flavor industry, its chemical structure suggests the potential for underexplored biological activities. The presence of the bulky, lipophilic tert-butyl group can significantly influence a molecule's interaction with biological systems, often enhancing its bioavailability and metabolic stability.[1] The hexanoate component, a medium-chain fatty acid, is known to participate in various physiological processes. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential biological activities of this compound, detailed experimental protocols to investigate these activities, and insights into possible mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing and interpreting biological assays.

PropertyValueReference
Molecular Formula C₁₀H₂₀O₂--INVALID-LINK--
Molecular Weight 172.26 g/mol --INVALID-LINK--
Appearance Colorless liquidInferred from similar esters
Solubility Insoluble in water, soluble in organic solventsInferred from structure
LogP (octanol/water) ~3.3--INVALID-LINK--

Potential Biological Activities

Based on the activities of related compounds, this compound may exhibit antioxidant, anti-inflammatory, and cytotoxic effects.

Antioxidant Activity

The tert-butyl group is a key feature of many synthetic phenolic antioxidants, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). This group can enhance the antioxidant capacity of a molecule by providing steric hindrance, which stabilizes the resulting radical after hydrogen donation.[1] While this compound is not a phenol, the ester itself or its potential metabolites could possess radical scavenging properties. For instance, vanillyl hexanoate has demonstrated antioxidant activity comparable to BHT.[2]

Anti-inflammatory Activity

Hexanoic acid has been reported to exhibit anti-inflammatory properties by inhibiting phospholipase A₂, a key enzyme in the inflammatory cascade.[3][4] Although one study indicated that hexanoic acid did not reduce NF-κB transactivation in a specific cellular context, the potential for anti-inflammatory effects warrants investigation.[5] The esterification to a tert-butyl group could modulate this activity by altering its cellular uptake and interaction with molecular targets.

Cytotoxic Activity

The evaluation of cytotoxicity is a fundamental step in assessing the biological profile of any compound. The lipophilicity imparted by the tert-butyl group and the six-carbon chain of hexanoate may facilitate its passage across cell membranes, potentially leading to cytotoxic effects at certain concentrations. Standard cytotoxicity assays are necessary to determine the concentration range at which this compound is non-toxic and to identify any potential for selective cytotoxicity against cancer cell lines.

Experimental Protocols

To investigate the potential biological activities of this compound, the following standard in vitro assays are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8][9][10]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Treat with this compound A->B 24-72h Incubation C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability F->G

Figure 1. Workflow for the MTT cytotoxicity assay.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of a compound.[11][12][13][14][15]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol). Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution. A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value can be determined from a dose-response curve.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Dilutions C Mix Compound and DPPH A->C B Prepare 0.1 mM DPPH Solution B->C D Incubate in Dark (30 min) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition E->F

Figure 2. Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide

The Griess assay is used to measure nitrite (B80452) (NO₂⁻), a stable and water-soluble breakdown product of nitric oxide (NO).[16][17][18][19] NO is a key signaling molecule in inflammation, and its production is often upregulated in inflammatory conditions.

Principle: This assay is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.

Protocol:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and pre-treat them with various concentrations of this compound for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite.

Griess_Assay_Workflow cluster_prep Cell Culture cluster_assay Griess Reaction cluster_analysis Analysis A Pre-treat Macrophages with Compound B Stimulate with LPS (24h) A->B C Collect Supernatant B->C D Add Griess Reagent A C->D E Add Griess Reagent B D->E F Measure Absorbance (540 nm) E->F G Determine Nitrite Concentration F->G

Figure 3. Workflow for the Griess assay for nitric oxide.

Potential Signaling Pathways

Should this compound exhibit anti-inflammatory or cytotoxic properties, its mechanism of action could involve the modulation of key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[20][21][22][23][24] Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB IKK->IkB_NFkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) Nucleus->Genes activates TBH This compound (Hypothesized) TBH->IKK potential inhibition IkB_NFkB->NFkB releases MAPK_Signaling_Pathway Stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Nucleus Nucleus MAPK->Nucleus translocates Response Cellular Response (Proliferation, Differentiation) Nucleus->Response regulates TBH This compound (Hypothesized) TBH->MAPKKK potential modulation

References

Methodological & Application

gas chromatography-mass spectrometry (GC-MS) analysis of tert-butyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: GC-MS Analysis of Tert-Butyl Hexanoate (B1226103)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the identification and quantification of tert-butyl hexanoate using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound (C10H20O2, MW: 172.26 g/mol ) is an ester known for its characteristic fruity aroma.[1] It is used in the flavor and fragrance industry and may be present in various consumer products. Accurate and reliable quantification of this compound is crucial for quality control in these industries and for monitoring its presence in environmental or biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the analysis of volatile compounds like this compound, offering high sensitivity and specificity.[2][3] This application note outlines a comprehensive method for the analysis of this compound, including sample preparation, GC-MS parameters, and data analysis.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For the analysis of volatile compounds like this compound from liquid or solid matrices, Headspace Solid-Phase Microextraction (HS-SPME) is a sensitive and solvent-free extraction technique.[2][4][5]

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB))

  • Heater/stirrer or water bath

  • Gas-tight syringe for standard addition

Protocol:

  • Sample Aliquoting: Place 5 mL of the liquid sample or 1-2 g of the solid sample into a 20 mL headspace vial.

  • Internal Standard Spiking (Optional but Recommended): For accurate quantification, add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to the sample.

  • Matrix Modification (Optional): For aqueous samples, adding salts like NaCl can increase the volatility of the analyte.

  • Vial Sealing: Immediately seal the vial with the screw cap containing the PTFE/silicone septum.

  • Equilibration: Place the vial in a heated agitator or water bath set to a specific temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • SPME Extraction: Insert the SPME fiber through the septum into the headspace above the sample. Expose the fiber for a defined period (e.g., 20 minutes) to allow the analytes to adsorb onto the fiber coating.

  • Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the GC column.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and application.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
GC SystemAny standard Gas Chromatograph
ColumnDB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250°C
Injection ModeSplitless (for high sensitivity) or Split (e.g., 20:1 for higher concentrations)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.[6][7]
Mass Spectrometer
MS SystemAny standard Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-300
Solvent Delay3 minutes

Data Presentation

Expected Retention Time

Based on its Kovats retention index on a standard non-polar column (around 1055-1060), this compound is expected to elute after the solvent peak and before higher molecular weight, less volatile compounds.[1] The exact retention time will depend on the specific GC conditions used.

Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by specific fragment ions. The most prominent feature of the mass spectra of tert-butyl esters is the formation of a stable tert-butyl cation.

Table 2: Expected Mass Spectral Data for this compound

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Abundance
57[C(CH3)3]+ (tert-butyl cation)High (Base Peak)
41[C3H5]+ (allyl cation)Moderate
99[CH3(CH2)4C=O]+ (hexanoyl cation)Moderate to Low
115[M - C4H9]+ (loss of tert-butyl)Low
172[M]+ (Molecular ion)Very Low or Absent

The base peak at m/z 57, corresponding to the tert-butyl cation, is the most characteristic fragment for identification.[1]

Visualization of Workflows

Experimental Workflow

The overall process from sample receipt to data analysis is outlined in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Acquisition Vial Transfer to Headspace Vial Sample->Vial Spike Internal Standard Spiking Vial->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibration in Heater Seal->Equilibrate Extract SPME Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Peak Identification Detect->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: GC-MS analysis workflow for this compound.

Logical Relationship of GC-MS Components

The following diagram illustrates the interconnected components of the Gas Chromatography-Mass Spectrometry system.

gc_ms_components GC Gas Chromatograph Inlet (Vaporization & Desorption) Column (Separation) MS Mass Spectrometer Ion Source (Ionization) Mass Analyzer (Filtering) Detector (Signal Acquisition) GC->MS Transfer Line DataSystem Data System (Control & Analysis) MS->DataSystem DataSystem->GC DataSystem->MS

Caption: Interrelationship of GC-MS system components.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tert-Butyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl hexanoate (B1226103) is an aliphatic ester commonly used as a fragrance and flavoring agent. For its application in research, drug development, and quality control, high purity of this compound is often required. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such volatile and semi-volatile organic compounds. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the purification of tert-butyl hexanoate from a synthetic reaction mixture.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its HPLC purification is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₂₀O₂[1][2][3]
Molecular Weight172.26 g/mol [1][2]
PolarityNon-polar[4]
UV AbsorbanceLow (no significant chromophore)N/A

Due to the lack of a strong UV chromophore, detection of this compound can be challenging with standard UV detectors. Therefore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is recommended for accurate detection and quantification.

Experimental Protocol

This protocol outlines the procedure for the purification of this compound using a preparative RP-HPLC system.

1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade) for sample dissolution

  • Syringe filters (0.45 µm, PTFE)

2. HPLC System and Parameters

ParameterSpecification
HPLC System Preparative HPLC system with a gradient pump, autosampler, column oven, and a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
Column C18 column (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 15 minutes
Flow Rate 4.0 mL/min
Column Temperature 30°C
Detector RID or ELSD
Injection Volume 500 µL

3. Sample Preparation

  • Dissolve the crude this compound sample in methanol to a concentration of 10 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter.

4. HPLC Purification Procedure

  • Equilibrate the HPLC column with the initial mobile phase composition (70% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as specified in the HPLC parameters table.

  • Monitor the chromatogram and collect the fraction corresponding to the this compound peak. The expected retention time will be in the region where other non-polar compounds elute.

  • Analyze the collected fraction for purity using the same HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Data Presentation

The following table summarizes the expected quantitative data from the HPLC purification of this compound.

SampleRetention Time (min)Peak Area (%)Purity (%)Recovery (%)
Crude Sample8.585.285.2N/A
Purified Sample8.599.8>99.5~90

Experimental Workflow

The following diagram illustrates the workflow for the HPLC purification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample in Methanol (10 mg/mL) vortex Vortex to Homogenize dissolve->vortex filter Filter through 0.45 µm PTFE Syringe Filter vortex->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Elution (70-100% Acetonitrile) inject->run_gradient collect Collect Fractions run_gradient->collect analyze Purity Analysis of Collected Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Purified this compound evaporate->final_product

Caption: Workflow for the HPLC purification of this compound.

The described RP-HPLC method provides an effective means for the purification of this compound, yielding a final product with high purity. The use of a C18 column with a water/acetonitrile gradient is well-suited for the separation of this non-polar aliphatic ester from potential impurities. The protocol is scalable for preparative purification and can be adapted for analytical purposes with appropriate adjustments to the column dimensions and flow rate.

References

The Pivotal Role of Hexanoate Esters as Flavoring Agents in the Food Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Hexanoate (B1226103) Esters in Food Flavoring

Hexanoate esters are a class of volatile organic compounds that contribute significantly to the fruity and sweet aromas of many natural products.[1] These esters are formed from the reaction of hexanoic acid with an alcohol.[1] Due to their pleasant and distinct sensory profiles, they are widely used in the food industry to impart, enhance, or modify flavors in a variety of products.[2][][4] The most common hexanoate esters in the flavor industry include n-butyl hexanoate and ethyl hexanoate, which are valued for their characteristic fruity notes.[2][4][5]

Application Notes

n-Butyl Hexanoate
  • Flavor Profile: n-Butyl hexanoate is characterized by a sweet, fruity aroma, often described as being similar to pineapple, apple, and berry.[2][] It can also have waxy and green undertones.[6]

  • Applications: It is a versatile flavoring agent used in a wide range of food products, including:

    • Beverages: Fruit juices, soft drinks, and alcoholic beverages to enhance fruity notes.

    • Confectionery: Hard and soft candies, chewing gum, and fruit-flavored fillings.

    • Baked Goods: Fruit pies, pastries, and cakes to provide a baked-fruity character.

    • Dairy Products: Yogurts, ice creams, and fruit-flavored milk drinks.

    • Savory Products: In minute quantities, it can be used in sauces and dressings to add a subtle fruity complexity.

  • Regulatory Status: n-Butyl hexanoate is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS).[] Its FEMA number is 2201.[] It is also approved for use as a flavoring substance by the U.S. Food and Drug Administration (FDA).[6]

Ethyl Hexanoate
  • Flavor Profile: Ethyl hexanoate has a powerful fruity aroma with distinct notes of pineapple, banana, and red apple.[5] It can also have a wine-like or brandy-like character.[7][8]

  • Applications: This ester is frequently used to create tropical and orchard fruit flavor profiles in products such as:

    • Beverages: A key component in pineapple, apple, and other fruit-flavored drinks. It is a natural byproduct of yeast fermentation in alcoholic beverages like beer and wine.[5]

    • Confectionery: Widely used in candies, jellies, and fruit snacks.

    • Desserts: Adds a fruity dimension to gelatins, puddings, and fillings.

  • Regulatory Status: Ethyl hexanoate is also on the FEMA GRAS list, with the FEMA number 2439.[8] It is an FDA-approved flavoring agent.[8]

Quantitative Data

The following tables summarize key quantitative data for n-butyl hexanoate and ethyl hexanoate.

Table 1: Physicochemical Properties of Common Hexanoate Esters

Propertyn-Butyl HexanoateEthyl Hexanoate
Molecular Formula C10H20O2C8H16O2
Molecular Weight 172.26 g/mol 144.21 g/mol
CAS Number 626-82-4123-66-0
Boiling Point 208 °C168 °C
Density 0.866 g/mL at 25 °C0.871 g/mL at 20 °C
Solubility Insoluble in water; soluble in alcohol.[]Slightly soluble in water; soluble in ethanol.[7]

Table 2: Sensory Thresholds and Typical Use Levels

Flavoring AgentOdor Threshold (in water)Typical Use Level (ppm)
n-Butyl Hexanoate 0.001 ppmIn finished products, concentrations are usually around 10 ppm.[6]
Ethyl Hexanoate 0.005 ppmUsage levels can be up to 4.0% in fragrance concentrates.[9] Specific food use levels are available from FEMA upon request.[8]

Experimental Protocols

Protocol for Sensory Evaluation of Hexanoate Esters

This protocol outlines a general method for the sensory evaluation of hexanoate esters in a food matrix, such as a beverage.

Objective: To determine the sensory profile and intensity of a hexanoate ester in a model beverage.

Materials:

  • Hexanoate ester standard (e.g., n-butyl hexanoate or ethyl hexanoate)

  • Odorless solvent (e.g., propylene (B89431) glycol or ethanol)

  • Model beverage base (e.g., sugar-water solution)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Nosing glasses

  • Data collection software or forms

Procedure:

  • Panelist Selection and Training: Select 8-12 trained sensory panelists with demonstrated olfactory acuity.[10] Train them on the specific aroma attributes associated with hexanoate esters.

  • Sample Preparation:

    • Prepare a stock solution of the hexanoate ester in the chosen solvent.

    • Create a series of dilutions of the stock solution in the model beverage base to cover a range of concentrations, including levels typically found in commercial products.

    • Prepare a control sample (beverage base only).

  • Evaluation:

    • Present the samples to the panelists in a randomized and blind manner.

    • Instruct panelists to evaluate the aroma of each sample and rate the intensity of predefined sensory attributes (e.g., fruity, pineapple, apple, sweet, green) on a structured scale (e.g., a 9-point hedonic scale).[10]

  • Data Analysis:

    • Collect and analyze the data to determine the sensory profile of the hexanoate ester at different concentrations.

    • Use statistical methods to identify significant differences between samples.

Protocol for GC-MS Analysis of Hexanoate Esters in a Beverage

This protocol provides a method for the extraction and quantification of hexanoate esters in a beverage sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify the concentration of a specific hexanoate ester in a beverage.

Materials:

  • Beverage sample

  • Hexanoate ester standard

  • Internal standard (e.g., a deuterated analog or a different ester not present in the sample)

  • Sodium chloride

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Headspace vials (for headspace analysis) or centrifuge tubes (for liquid-liquid extraction)

Procedure:

Sample Preparation (Liquid-Liquid Extraction):

  • Pipette a known volume of the beverage sample into a centrifuge tube.

  • Add a known amount of the internal standard.

  • Add sodium chloride to saturate the aqueous phase.

  • Add the organic solvent, cap the tube, and vortex for 1-2 minutes to extract the volatile compounds.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

GC-MS Analysis:

  • Injection: Inject a small volume (e.g., 1 µL) of the extract into the GC-MS system.

  • Chromatographic Separation: Use a suitable temperature program to separate the volatile compounds. For example, start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-350.

  • Identification and Quantification:

    • Identify the hexanoate ester peak based on its retention time and mass spectrum compared to a pure standard.

    • Quantify the concentration of the ester by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of the standard.

Visualizations

experimental_workflow cluster_sensory Sensory Evaluation Workflow cluster_analytical GC-MS Analysis Workflow s1 Panelist Training s2 Sample Preparation (Dilutions) s1->s2 s3 Blinded Evaluation s2->s3 s4 Data Collection (Attribute Intensity) s3->s4 s5 Statistical Analysis s4->s5 a1 Sample Preparation (Extraction) a2 GC-MS Injection a1->a2 a3 Chromatographic Separation a2->a3 a4 Mass Spectrometry Detection a3->a4 a5 Data Analysis (Quantification) a4->a5

Caption: Workflow for Sensory and Analytical Evaluation of Hexanoate Esters.

flavor_application_logic cluster_applications Food Applications flavor Hexanoate Ester (e.g., n-Butyl Hexanoate) profile Sensory Profile (Fruity, Sweet, Pineapple, Apple) flavor->profile food_matrix Food Matrix flavor->food_matrix beverages Beverages food_matrix->beverages confectionery Confectionery food_matrix->confectionery bakery Baked Goods food_matrix->bakery dairy Dairy Products food_matrix->dairy

Caption: Logic of Hexanoate Ester Application in the Food Industry.

References

Application Notes and Protocols for tert-Butyl Hexanoate in Fragrance and Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific application and olfactory profile of tert-butyl hexanoate (B1226103) in the fragrance and perfumery industry is limited in publicly available literature. Much of the available data pertains to its isomer, n-butyl hexanoate. These application notes are therefore based on the known characteristics of related chemical structures and general principles of fragrance evaluation. The protocols provided are standardized methodologies for the assessment of any new aroma chemical.

Application Notes for tert-Butyl Hexanoate

Introduction

This compound (CAS No. 2492-18-4) is a carboxylic acid ester.[1][2] Esters as a class are fundamental to the fragrance and flavor industry, prized for their wide range of pleasant, often fruity and floral, aromas.[3][4][5] While its isomer, n-butyl hexanoate, is well-documented as a powerful fruity ingredient with pineapple and apple nuances, this compound is not commonly listed in perfumery compendiums.[6][7][8][] The structural difference, specifically the bulky tertiary butyl group, is expected to significantly influence its olfactory profile, volatility, and stability compared to its straight-chain isomer.

Hypothetical Olfactory Profile

Based on structure-odor relationships, a hypothetical scent profile for this compound can be proposed:

  • Primary Note: Fruity. The hexanoate backbone is strongly associated with fruity characteristics, reminiscent of apple, pineapple, and berries.[6]

  • Secondary Notes: Woody, Camphoraceous, Green. The presence of the tert-butyl group likely introduces complexity and deviates from a simple fruity profile. For instance, tert-butyl acetate (B1210297) is noted for its woody-camphor odor.[10] This suggests that this compound may possess underlying woody, camphoraceous, or even green and herbaceous facets, lending it a more technical and less straightforwardly "juicy" character than n-butyl hexanoate. The steric hindrance from the bulky group could also temper the overall sweetness.

Potential Applications in Fragrance Formulations

Given its hypothetical profile, this compound could serve several functions in a fragrance formulation:

  • Fruity Modifier: It could be used to modify and add complexity to fruity accords. Instead of providing a simple, sweet fruitiness, it might introduce a greener, more unripe, or woody-fruity dimension to apple, pear, or tropical fruit compositions.

  • Top Note Enhancer: The volatility of esters makes them suitable as top notes.[5] this compound could be used to create a novel, bright, and diffusive opening in fine fragrances, particularly in citrus, fruity, or green fragrance families.

  • Specialty Chemical for Technical Perfumery: The potential camphoraceous and woody notes could make it useful in functional perfumery, such as in air fresheners, household cleaners, or soaps, where it could provide a clean, fresh, and slightly sharp scent.

Stability and Performance

The stability of tert-butyl esters can be a critical factor in their application. Under strongly acidic conditions, they can undergo elimination, which might be a consideration in acidic product bases.[3] Conversely, the steric hindrance of the tert-butyl group may offer some protection against hydrolysis in mildly alkaline bases (e.g., soap), potentially improving stability over other esters. Thorough stability testing in the intended product base is mandatory.

Quantitative Data

The following table summarizes available physicochemical data for this compound and provides a comparison with the well-characterized n-butyl hexanoate.

PropertyThis compoundn-Butyl Hexanoate
CAS Number 2492-18-4[1][2]626-82-4[7][8]
Molecular Formula C₁₀H₂₀O₂[1][2]C₁₀H₂₀O₂[7][8]
Molecular Weight 172.26 g/mol [1]172.26 g/mol [8]
Appearance Assumed to be a colorless liquid.Colorless liquid.[8][]
Boiling Point Not readily available.208 °C @ 760 mmHg.[8][]
Density Not readily available.~0.866 g/mL at 25 °C.
Refractive Index Not readily available.~1.416 @ 20 °C.
Olfactory Profile Hypothetical: Fruity, woody, camphoraceous, green.Fruity, pineapple, apple, berry, juicy, waxy, green.[6]
Substantivity on Blotter To be determined.> 5 hours.[6]

Experimental Protocols

The following protocols outline standardized procedures for the comprehensive evaluation of a novel fragrance ingredient such as this compound.

Protocol for Sensory Analysis of this compound

Objective: To characterize the olfactory profile of this compound and evaluate its performance over time.

Materials:

  • This compound (high purity, >98%)

  • Ethanol (perfumer's grade, odorless)

  • Dipropylene Glycol (DPG)

  • Smelling strips (blotters)

  • Glass vials with caps

  • Pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a 10% solution of this compound in perfumer's grade ethanol.

    • Prepare a 1% solution of this compound in perfumer's grade ethanol.

    • For comparison, prepare identical concentrations of n-butyl hexanoate.

  • Olfactory Evaluation:

    • Evaluation is to be conducted by a panel of trained sensory analysts in a well-ventilated, odor-neutral room.[11]

    • Dip smelling strips into the 10% solution to a depth of 1 cm.

    • Wave the strip a few inches from the nose and record the initial impressions (top notes). Note the intensity, character, and any chemical or off-notes.

    • Evaluate the strips at set intervals: immediate (T=0), T=5 min, T=30 min, T=1 hr, T=2 hr, T=4 hr, and T=24 hr.

    • At each interval, record the full olfactory description, including primary notes (e.g., fruity, woody), secondary notes (e.g., green, waxy), and any changes in character. This documents the dry-down of the material.

    • Repeat the evaluation with the 1% solution to assess the character at a lower, more typical usage concentration.

    • Compare the olfactory profile at all stages with the corresponding solutions of n-butyl hexanoate.

  • Data Analysis:

    • Compile the descriptors from all panelists.

    • Create an olfactory pyramid (Top, Heart, Base notes) for this compound.

    • Develop a spider or radar chart to visually represent the intensity of different scent facets (e.g., fruity, woody, green, sweet).

Sensory Evaluation Workflow
Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific odor-active components and any trace impurities in a sample of this compound. GC-O combines instrumental separation with the human nose as a highly sensitive detector.[12][13][14]

Materials & Equipment:

  • Gas Chromatograph with a column suitable for fragrance analysis (e.g., DB-5, Carbowax).

  • Mass Spectrometer (MS) detector.

  • Olfactory Detection Port (ODP).

  • Helium carrier gas.

  • This compound sample.

  • Appropriate solvents for dilution (e.g., hexane).

  • Trained human assessor.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in hexane (B92381) (e.g., 100 ppm) to avoid detector saturation and olfactory fatigue.

  • GC Configuration:

    • The GC column effluent is split between the MS detector and the ODP. A typical split ratio is 1:1.

    • The transfer line to the ODP is heated to prevent condensation of analytes. Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration.

  • Analysis:

    • Inject the sample onto the GC column.

    • A trained assessor sniffs the effluent from the ODP throughout the entire chromatographic run.[15]

    • The assessor records the time, duration, intensity, and a descriptor for every odor detected. This can be done using specialized software or a voice recorder.

    • Simultaneously, the MS detector records the mass spectrum of the compounds as they elute.

  • Data Correlation and Interpretation:

    • The olfactogram (a plot of odor events over time) is aligned with the total ion chromatogram (TIC) from the MS.

    • Each odor event is correlated with a specific chromatographic peak.

    • The mass spectrum of the peak is analyzed and compared to spectral libraries (e.g., NIST) to identify the compound responsible for the odor.

    • This allows for the confirmation that the main peak (this compound) has a specific odor, and it helps identify any odorous impurities that might be present, even at trace levels below the MS detection limit.[13]

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection Injector Sample Injection Column GC Column (Separation) Injector->Column Split Effluent Splitter Column->Split MS Mass Spectrometer (MS) - Chemical Identification Split->MS 50% ODP Olfactory Detection Port (ODP) - Odor Description Split->ODP 50% Analysis Data Correlation - Align Chromatogram & Olfactogram - Identify Odor-Active Compounds MS->Analysis ODP->Analysis

GC-Olfactometry (GC-O) Experimental Workflow

References

Application Notes and Protocols for tert-Butyl Hexanoate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl hexanoate (B1226103) (CAS No. 2492-18-4) is a carboxylate ester characterized by its fruity aroma.[1] While widely utilized in the flavor and fragrance industry, its properties also make it a suitable candidate for use as an analytical standard in various chromatographic applications.[1][2] Its stability, volatility, and distinct mass spectrum allow for reliable quantification and identification of analytes in complex matrices. These application notes provide detailed protocols for the use of tert-butyl hexanoate as a standard in gas chromatography (GC) based methods.

Physicochemical Properties and Spectral Data

A comprehensive understanding of the physicochemical properties and spectral characteristics of this compound is essential for its effective use as an analytical standard. This data aids in method development, peak identification, and interpretation of results.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₂₀O₂[3][4]
Molecular Weight 172.26 g/mol [3]
CAS Number 2492-18-4[3][4]
Appearance Colorless liquid[1]
Kovats Retention Index (Standard non-polar) 1055, 1060[3]
Kovats Retention Index (Standard polar) 1227[3]
Table 2: Key Mass Spectrometry (GC-MS) Data for this compound
ParameterValueReference
NIST Number 160126[3]
Total Peaks 68[3]
m/z Top Peak 57[3]

Application: Quantification of Volatile Compounds in a Liquid Matrix using GC-FID

This protocol describes the use of this compound as an internal standard for the quantification of a volatile analyte in a liquid matrix by Gas Chromatography with Flame Ionization Detection (GC-FID). The internal standard method is employed to improve the precision of quantitative analysis by correcting for variations in injection volume and instrument response.

Experimental Protocol

1. Materials and Reagents:

  • This compound Standard: (≥98% purity)

  • Analyte of Interest

  • Solvent: High-purity solvent compatible with the analyte and standard (e.g., acetone, methanol).

  • Sample Matrix: The liquid matrix in which the analyte is to be quantified.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials with septa.

2. Preparation of Standard Solutions:

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in the chosen solvent in a 100 mL volumetric flask. Fill to the mark with the solvent.[5]

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the analyte of interest and dissolve it in the chosen solvent in a 100 mL volumetric flask. Fill to the mark with the solvent.[5]

  • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution and a constant concentration of the internal standard stock solution to volumetric flasks and diluting with the sample matrix.[6] A typical calibration series might contain analyte concentrations ranging from 1 µg/mL to 100 µg/mL, each with an internal standard concentration of 10 µg/mL.

3. Sample Preparation:

  • Accurately measure a known volume or weight of the sample.

  • Spike the sample with the internal standard stock solution to achieve a final IS concentration of 10 µg/mL.

  • Vortex the sample to ensure homogeneity.

4. GC-FID Conditions:

  • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL (split or splitless mode depending on analyte concentration).

5. Data Analysis:

  • Identify the peaks corresponding to the analyte and the internal standard based on their retention times.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the response factor (RF) for the analyte relative to the internal standard using the calibration standards.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[6]

  • Determine the concentration of the analyte in the samples by using the peak area ratio and the calibration curve.

Workflow for Quantitative Analysis using an Internal Standard

G Workflow for GC-FID Analysis with Internal Standard A Prepare Stock Solutions (Analyte and Internal Standard) B Prepare Calibration Standards (Varying Analyte, Constant IS) A->B C Prepare Samples (Spike with Internal Standard) A->C D GC-FID Analysis B->D C->D E Peak Identification and Integration D->E F Generate Calibration Curve (Area Ratio vs. Concentration) E->F G Quantify Analyte in Samples F->G

Caption: Workflow for quantitative analysis using an internal standard.

Application: Identification and Semi-Quantification of Volatile Organic Compounds (VOCs) using Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS

This protocol outlines a method for the extraction and analysis of volatile organic compounds from a solid or liquid matrix using HS-SPME coupled with GC-MS. This compound can be used as a reference standard to confirm retention times and mass spectra of identified compounds.

Experimental Protocol

1. Materials and Reagents:

  • This compound Standard: (≥95% purity)

  • Samples: Solid or liquid samples containing volatile compounds.

  • Reagents: Sodium chloride (NaCl), deionized water.

  • Consumables: 20 mL headspace vials with PTFE/silicone septa, SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).[7]

2. Sample Preparation:

  • Accurately weigh a known amount of the solid or liquid sample (e.g., 1-5 g) into a 20 mL headspace vial.[7]

  • For solid samples, add a small amount of deionized water to moisten the sample.

  • Add a salt (e.g., NaCl) to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.

  • Seal the vial tightly with the cap and septum.

3. HS-SPME Procedure:

  • Incubation: Place the vial in an autosampler or heating block and incubate at a specific temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption: Retract the fiber and immediately insert it into the hot injector of the GC-MS to desorb the analytes onto the column.

4. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A suitable capillary column for VOC analysis (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C (for thermal desorption).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold: 10 minutes at 240 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Scan Mode: Full scan for identification.

5. Data Analysis:

  • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm the identity of any tentatively identified hexanoate esters by comparing their retention time and mass spectrum with that of the this compound standard.

  • Perform semi-quantification by comparing the peak areas of the identified compounds.

Logical Relationship for Compound Identification

G Logical Flow for Compound Identification via GC-MS A Analyze Sample by GC-MS B Obtain Mass Spectrum and Retention Time A->B C Compare Mass Spectrum with Library (e.g., NIST) B->C D Tentative Compound Identification C->D G Compare Sample Data with Standard Data D->G E Analyze this compound Standard F Obtain Standard's Mass Spectrum and Retention Time E->F F->G H Confirmed Compound Identification G->H

Caption: Logical flow for compound identification using a reference standard.

Conclusion

This compound serves as a versatile and reliable standard for analytical applications, particularly in the field of chromatography. The protocols detailed in these application notes provide a framework for its use in both quantitative and qualitative analyses. Proper execution of these methods, with attention to detail in standard and sample preparation, will yield accurate and reproducible results for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Esterification of Hexanoic Acid with Tert-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of tert-butyl esters is a common transformation in organic chemistry, particularly in the context of protecting groups for carboxylic acids in drug development and complex molecule synthesis. The tert-butyl group's steric bulk provides robust protection against a wide range of nucleophilic and basic conditions, yet it can be readily removed under acidic conditions. However, the direct acid-catalyzed esterification (Fischer esterification) of a carboxylic acid with a tertiary alcohol like tert-butanol (B103910) is often challenging. The reaction is typically slow and plagued by a significant side reaction: the acid-catalyzed dehydration of the tertiary alcohol to form isobutylene.

This document provides detailed protocols for alternative methods that circumvent these issues, offering efficient pathways to tert-butyl hexanoate (B1226103). The primary recommended method is the Steglich esterification, which utilizes a coupling agent and a mild catalyst, making it ideal for sensitive substrates and sterically hindered alcohols. An alternative method employing di-tert-butyl dicarbonate (B1257347) is also presented.

Data Presentation

The following table summarizes typical yields for the esterification of various carboxylic acids with tert-butanol using different methodologies. This data is intended to provide a comparative overview of the potential efficiencies of the described protocols.

Carboxylic AcidMethodCatalyst/ReagentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
2,5-Cyclohexadiene-1-carboxylic acidSteglich EsterificationDCC, DMAPDichloromethane (B109758)12Room Temp.65Organic Syntheses, 63, 183 (1985)
(4-Methoxyphenyl)acetic acidBoc₂O MethodDMAPAcetonitrile (B52724)2Room Temp.45ResearchGate Article
Phenylacetic AcidBoc₂O MethodDMAPAcetonitrile2Room Temp.50ResearchGate Article
Cinnamic AcidBoc₂O MethodDMAPAcetonitrile2Room Temp.60ResearchGate Article

Experimental Protocols

Protocol 1: Steglich Esterification of Hexanoic Acid with Tert-Butanol

This protocol is the recommended method for the laboratory-scale synthesis of tert-butyl hexanoate due to its mild reaction conditions and effectiveness with tertiary alcohols.[1]

Materials:

  • Hexanoic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add hexanoic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add tert-butanol (1.2 eq) followed by 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in a minimal amount of anhydrous dichloromethane. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the hexanoic acid starting material.

  • Work-up:

    • Once the reaction is complete, filter the reaction mixture through a sintered glass funnel or a plug of celite to remove the precipitated dicyclohexylurea. Wash the filter cake with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M hydrochloric acid (to remove excess DMAP), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Esterification using Di-tert-butyl Dicarbonate (Boc₂O)

This method provides a milder alternative to traditional acid-catalyzed esterifications.

Materials:

  • Hexanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile or Dichloromethane

  • tert-Butanol (generated in situ)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve hexanoic acid (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in acetonitrile or dichloromethane.

  • Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at room temperature. Effervescence (CO₂ evolution) will be observed.

  • Reaction Progress: Stir the reaction mixture at room temperature for 2-4 hours. The tert-butanol required for the esterification is generated in situ from the reaction of the mixed anhydride (B1165640) with DMAP.

  • Work-up:

    • Once the reaction is complete (monitored by TLC), dilute the mixture with diethyl ether.

    • Wash the organic solution with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Hexanoic Acid + tert-Butanol mix Combine & Stir (0°C to RT) reactants->mix reagents DCC + DMAP reagents->mix solvent Anhydrous DCM solvent->mix filter Filter DCU mix->filter 12-24h wash Aqueous Wash filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Vacuum Distillation or Column Chromatography concentrate->purify product This compound purify->product Signaling_Pathway HexanoicAcid Hexanoic Acid O_Acylisourea O-Acylisourea Intermediate HexanoicAcid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP DCU DCU O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Acyl_DMAP->DMAP Regenerated Ester This compound Acyl_DMAP->Ester tertButanol tert-Butanol tertButanol->Ester

References

Application Notes: The tert-Butyl Ester as a Robust Protecting Group for Carboxylic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of protecting groups is fundamental to achieving high yields and chemo-selectivity. For the temporary masking of carboxylic acid functionalities, the tert-butyl ester has emerged as a preeminent choice. Its widespread adoption is attributed to a superior combination of stability across a diverse range of reaction conditions and its facile, selective cleavage under specific acidic conditions.[1][2][3]

The molecule tert-butyl hexanoate (B1226103) is an example of a carboxylic acid (hexanoic acid) that has been protected using a tert-butyl group. The protecting group itself is the sterically hindered tert-butyl moiety, which confers significant stability to the ester linkage.[4] This group is exceptionally stable against various nucleophiles and reducing agents, making it an ideal choice for syntheses involving organometallics, hydrides, and basic hydrolysis.[2][3]

The key advantage of the tert-butyl ester lies in its deprotection mechanism. Cleavage is typically achieved under mild acidic conditions, proceeding through a stable tertiary carbocation intermediate.[1] This specific pathway allows for highly selective removal, a concept known as orthogonality, where the tert-butyl ester can be cleaved without affecting other acid-sensitive protecting groups, depending on the chosen reagents.[1] This attribute is invaluable in the synthesis of complex molecules such as peptides, nucleotides, and natural products.[1][5]

Key Applications & Advantages

  • Orthogonal Protection Schemes: The ability to selectively deprotect tert-butyl esters in the presence of other protecting groups is a cornerstone of its utility. For instance, careful selection of Lewis acids can achieve selective cleavage of a tert-butyl ester while leaving an N-Boc group intact, a challenging transformation given that both are acid-labile.[6]

  • Peptide Synthesis: In solid-phase and solution-phase peptide synthesis, the side-chain carboxylic acids of aspartic acid and glutamic acid are commonly protected as tert-butyl esters. These groups are stable throughout the iterative amide bond formation steps and can be removed simultaneously with N-terminal Boc groups during the final acidolytic deprotection step with strong acids like trifluoroacetic acid (TFA).[5]

  • Drug Development: The stability of the tert-butyl group allows for extensive molecular modifications on other parts of a drug candidate without risking premature cleavage of the protected carboxylic acid.[1][7] The presence of a bulky tert-butyl group can also serve as a steric shield, increasing the stability of adjacent functional groups.[7]

  • High Stability: The significant steric hindrance provided by the three methyl groups of the tert-butyl moiety effectively prevents nucleophilic attack at the carbonyl carbon, rendering it stable to a wide array of reagents and conditions including:

    • Strong bases (e.g., NaOH, LiOH)

    • Nucleophiles (e.g., amines, Grignard reagents)

    • Reducing agents (e.g., LiAlH₄, NaBH₄)

    • Catalytic hydrogenation

Data Summary

Table 1: Comparison of Deprotection Methods for tert-Butyl Esters
MethodReagentsSolvent(s)ConditionsSelectivity/Notes
Standard Acidolysis Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)Room Temp, 1-4 hNon-selective; cleaves most acid-labile groups (e.g., Boc, Trityl).[1][2]
Lewis Acid (I) Zinc Bromide (ZnBr₂) (≥5 equiv.)Dichloromethane (DCM)Room Temp, 24 hChemoselective. Cleaves tert-butyl esters in the presence of PhF-protected amines. N-Boc and Trityl groups are labile.[8][9]
Lewis Acid (II) Cerium(III) Chloride (CeCl₃·7H₂O) / NaIAcetonitrile (B52724)Reflux, 1-6 hHighly selective for tert-butyl esters in the presence of N-Boc groups.[6]
Radical Cation Catalysis Tris(4-bromophenyl)aminium (Magic Blue) / Triethylsilane (TES)Dichloromethane (DCM)Room Temp, <1 hExtremely mild conditions. Suitable for substrates with sensitive functional groups.[10]
Thermal Cleavage HeatHigh-boiling solvent or neat120-240 °CReagent-free but requires harsh high temperatures, limiting substrate scope.[11]
Table 2: Orthogonality & Stability Profile
Protecting GroupStrong Acid (TFA)Lewis Acid (ZnBr₂)Base (NaOH)Nucleophiles (RMgX)Reductants (LiAlH₄)Hydrogenolysis (H₂, Pd/C)
tert-Butyl Ester Labile Labile Stable Stable Stable Stable
Methyl/Ethyl Ester StableStableLabileLabileLabileStable
Benzyl Ester StableStableLabileLabileLabileLabile
Silyl Ester (TBDMS) Labile Labile LabileLabileLabileStable

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using Isobutylene (B52900)

This method is a classic and cost-effective way to form tert-butyl esters.

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent such as dioxane or dichloromethane in a pressure-rated vessel.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 equiv).

  • Addition of Isobutylene: Bubble isobutylene gas through the solution or add a measured amount of condensed, liquid isobutylene (e.g., 5-10 equiv).

  • Reaction: Seal the vessel securely and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the vessel before opening. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude tert-butyl ester, which can be purified by column chromatography if necessary.[1][2]

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

This is the most common method for non-selective, strong acid-mediated deprotection.

  • Dissolution: Dissolve the tert-butyl ester (1.0 equiv) in dichloromethane (DCM). A typical concentration is 0.1-0.5 M.

  • Addition of TFA: Add trifluoroacetic acid (TFA) to the solution. A common mixture is 25-50% TFA in DCM (v/v). If other nucleophilic sites are present on the substrate, a scavenger such as anisole (B1667542) or triisopropylsilane (B1312306) (TIPS) (5-10% v/v) can be added to trap the liberated tert-butyl cation and prevent side reactions.[12]

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure (co-evaporating with a solvent like toluene (B28343) can help remove residual TFA). The resulting carboxylic acid can be used directly or purified as needed.

Protocol 3: Selective Deprotection using CeCl₃·7H₂O/NaI

This protocol is designed for the selective cleavage of a tert-butyl ester in the presence of an N-Boc protecting group.[6]

  • Setup: To a solution of the N-Boc protected amino acid tert-butyl ester (1.0 equiv) in acetonitrile (MeCN), add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.5 equiv) and sodium iodide (NaI) (1.3 equiv).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress by TLC or LC-MS. Reaction times typically range from 1 to 6 hours.

  • Work-up: After cooling to room temperature, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Acidify the mixture to pH ~2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the N-Boc protected amino acid.

Visualizations

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_synthesis Intermediate Synthesis Steps cluster_deprotection Deprotection Step Start Carboxylic Acid (R-COOH) Protect tert-Butyl Ester (R-COO-tBu) Start->Protect Reagents: Isobutylene, H+ cat. React Further Reactions (Base, Nucleophiles, Reductants, etc.) Protect->React Stable to various non-acidic conditions Deprotect Carboxylic Acid (R-COOH) React->Deprotect Reagents: TFA/DCM Deprotection_Mechanism Ester R-COO-tBu Protonated Protonated Ester Ester->Protonated + H+ Carbocation tert-Butyl Cation (Stable) Protonated->Carbocation Elimination Acid Carboxylic Acid (R-COOH) Protonated->Acid Cleavage Isobutylene Isobutylene Carbocation->Isobutylene - H+ Orthogonal_Strategy Start Substrate: Boc-NH-R-COO-tBu Path1_Reagent Reagent: CeCl3·7H2O / NaI Start->Path1_Reagent Selective Ester Cleavage Path2_Reagent Reagent: TFA / DCM Start->Path2_Reagent Global Deprotection Path1_Product Product: Boc-NH-R-COOH Path1_Reagent->Path1_Product Path2_Product Product: H2N-R-COOH Path2_Reagent->Path2_Product

References

use of tert-butyl hexanoate in the synthesis of polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Polymer Synthesis

Audience: Researchers, scientists, and drug development professionals.

Application Note 1: Radical Polymerization Initiation using tert-Butyl peroxy-2-ethylhexanoate

Introduction: tert-Butyl peroxy-2-ethylhexanoate is a highly efficient organic peroxide used as a radical initiator in the polymerization of various vinyl monomers, such as styrene (B11656) and acrylates. Its thermal decomposition generates free radicals that initiate the polymerization process. The choice of initiator is crucial as it can influence the polymerization rate, the molecular weight, and the properties of the resulting polymer.

Data Presentation:

Table 1: Polymerization of Styrene with tert-Butyl peroxy-2-ethylhexanoate

ParameterValueReference
MonomerStyrene[1]
Initiatortert-Butyl peroxy-2-ethylhexanoate[1]
Co-initiatorDicumyl peroxide[1]
Initiator Concentration12.0 g in 15.0 kg of styrene[1]
Reaction Temperature80°C initially, then up to 125°C[1]
Polymerization Time140 minutes at 80°C, then 5 hours up to 125°C[1]
Resulting PolymerExpandable Polystyrene[1]
Residual Monomer960 ppm[1]

Experimental Protocol: Bulk Polymerization of Styrene

Materials:

  • Styrene monomer

  • tert-Butyl peroxy-2-ethylhexanoate

  • Dicumyl peroxide

  • Graphite (B72142) powder

  • Polystyrene

  • Hexabromocyclododecane

  • Deionized water

  • Sodium pyrophosphate

  • Magnesium sulfate

  • Pentane

  • 50 L stirred vessel

Procedure:

  • Prepare an organic phase by homogeneously suspending 600 g of graphite powder in 15.0 kg of styrene with the addition of 1.5 kg of polystyrene, 200 g of hexabromocyclododecane, 70.0 g of dicumyl peroxide, and 12.0 g of tert-butyl peroxy-2-ethylhexanoate.[1]

  • Prepare an aqueous phase in a 50 L stirred vessel containing 20.0 L of deionized water, 50.0 g of sodium pyrophosphate, and 100.0 g of magnesium sulfate.[1]

  • Introduce the organic phase into the aqueous phase in the stirred vessel.

  • Heat the suspension to 80°C and maintain for 140 minutes.[1]

  • After 140 minutes, meter in 2.5 g of pentane.[1]

  • Complete the polymerization by heating to 125°C for 5 hours.[1]

  • The resulting product is expandable polystyrene beads.

Visualization:

Radical_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_product Product prep_org Prepare Organic Phase (Styrene, Initiators, Additives) mix Mix Phases in Reactor prep_org->mix prep_aq Prepare Aqueous Phase (Water, Stabilizers) prep_aq->mix heat1 Heat to 80°C (140 min) mix->heat1 add_pentane Add Pentane heat1->add_pentane heat2 Heat to 125°C (5 hours) add_pentane->heat2 product Expandable Polystyrene Beads heat2->product

Caption: Workflow for the bulk polymerization of styrene.

Application Note 2: Controlled Polymerization of tert-Butyl Acrylate (B77674) via RAFT

Introduction: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions. tert-Butyl acrylate (tBA) is a common monomer used in RAFT polymerization to produce poly(tert-butyl acrylate) (PtBA), a precursor to poly(acrylic acid) and other functional polymers.

Data Presentation:

Table 2: RAFT Polymerization of tert-Butyl Acrylate

ParameterValueReference
Monomertert-Butyl Acrylate (tBA)[2]
RAFT AgentCyclic Trithiocarbonate (CTTC)[2]
InitiatorAzobisisobutyronitrile (AIBN)[2]
Molar Ratio [tBA]₀:[CTTC]₀:[AIBN]₀100:1:0.2[2]
SolventAnisole[2]
Monomer Concentration20 wt%[2]
Reaction Temperature60°C[2]
Polymerization Time> 8 hours[2]
Conversion> 85%[2]
Resulting PolymerPoly(tert-butyl acrylate)[2]
Molecular Weight Distribution (Đ)~1.1

Experimental Protocol: RAFT Polymerization of tert-Butyl Acrylate

Materials:

  • tert-Butyl acrylate (tBA), purified by passing through a column of basic alumina.

  • Cyclic Trithiocarbonate (CTTC) as the RAFT agent.

  • Azobisisobutyronitrile (AIBN) as the initiator, recrystallized from methanol.

  • Anisole, distilled.

  • Schlenk tube.

  • Nitrogen or Argon source.

Procedure:

  • In a Schlenk tube, dissolve the desired amounts of CTTC and AIBN in anisole.

  • Add the purified tBA to the Schlenk tube to achieve a 20 wt% monomer concentration and the molar ratio of [tBA]₀:[CTTC]₀:[AIBN]₀ = 100:1:0.2.[2]

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the Schlenk tube with nitrogen or argon.

  • Place the Schlenk tube in a preheated oil bath at 60°C and stir.[2]

  • Monitor the polymerization progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • After reaching the desired conversion (e.g., >85% after 8 hours), quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.[2]

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol).

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer's molecular weight and molecular weight distribution using Size Exclusion Chromatography (SEC).

Visualization:

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition M Monomer (M) R->M Addition Pn Propagating Radical (Pn•) M->Pn Propagation RAFT_agent RAFT Agent (Z-C(=S)S-R) Pn->RAFT_agent Addition Dormant Dormant Polymer (Pn-S-C(=S)-Z) Pn->Dormant Deactivation Pn2 Pn• + Pm• Intermediate Intermediate Radical Adduct Intermediate->Pn Fragmentation Intermediate->Dormant Fragmentation New_R New Radical (R•) Intermediate->New_R Fragmentation Dormant->Pn Activation Dead_Polymer Dead Polymer Pn2->Dead_Polymer

Caption: Simplified mechanism of RAFT polymerization.

Application Note 3: Ring-Opening Polymerization of L-Lactide using Tin(II) 2-ethylhexanoate (B8288628)

Introduction: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a widely used and effective catalyst for the ring-opening polymerization (ROP) of cyclic esters like lactide to produce biodegradable polyesters such as poly(L-lactide) (PLLA).[3] The catalyst's high reactivity and low toxicity make it suitable for producing high molecular weight polymers for biomedical applications.[3]

Data Presentation:

Table 3: Ring-Opening Polymerization of L-Lactide

ParameterValueReference
MonomerL-Lactide[3]
CatalystTin(II) 2-ethylhexanoate (Sn(Oct)₂)[3]
Monomer to Catalyst RatioVaried (e.g., 1000:1)
Reaction Temperature130°C
Polymerization Time3 hours
Resulting PolymerPoly(L-lactide) (PLLA)[3]
Molecular Weight (Mn)Dependent on Monomer/Initiator ratio
Polydispersity Index (PDI)Typically < 1.5

Experimental Protocol: Bulk Ring-Opening Polymerization of L-Lactide

Materials:

  • L-Lactide, recrystallized from dry toluene (B28343).

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂).

  • Dry toluene.

  • Methanol.

  • Glass ampoule.

  • Vacuum line.

Procedure:

  • Dry the L-lactide monomer by recrystallization from dry toluene and subsequent drying under vacuum.

  • Place the desired amount of purified L-lactide into a glass ampoule.

  • Add the calculated amount of Sn(Oct)₂ catalyst to the ampoule. The monomer-to-catalyst ratio can be varied to control the molecular weight.

  • Connect the ampoule to a vacuum line and evacuate it to remove air and moisture.

  • Seal the ampoule under vacuum.

  • Place the sealed ampoule in a preheated oil bath at 130°C for 3 hours.

  • After the polymerization is complete, cool the ampoule to room temperature.

  • Break the ampoule and dissolve the solid polymer in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

  • Precipitate the polymer by pouring the solution into an excess of cold methanol.

  • Filter the precipitated PLLA and dry it in a vacuum oven at room temperature until a constant weight is achieved.

  • Characterize the polymer for its molecular weight and polydispersity using SEC, and confirm its structure using ¹H NMR.

Visualization:

ROP_Workflow Monomer_Prep Monomer Purification (Recrystallization & Drying) Reaction_Setup Reaction Setup (Ampoule, Monomer, Catalyst) Monomer_Prep->Reaction_Setup Evacuation Evacuation & Sealing Reaction_Setup->Evacuation Polymerization Polymerization (130°C, 3 hours) Evacuation->Polymerization Isolation Polymer Isolation (Dissolution & Precipitation) Polymerization->Isolation Drying Drying under Vacuum Isolation->Drying Characterization Characterization (SEC, NMR) Drying->Characterization

Caption: Experimental workflow for the ROP of L-Lactide.

References

Application Notes and Protocols for Sensory Evaluation of tert-Butyl Hexanoate Aroma Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sensory evaluation of tert-butyl hexanoate (B1226103), an ester known for its characteristic fruity aroma. Due to the limited availability of public quantitative sensory data for tert-butyl hexanoate, this document utilizes qualitative descriptors for the target compound and quantitative data for its structural isomer, n-butyl hexanoate, as a representative example of a fruity hexanoate ester. The protocols outlined herein are established methods in sensory science and can be adapted for the detailed aroma profiling of various volatile compounds.

Introduction to this compound and its Aroma Profile

This compound (C₁₀H₂₀O₂) is a volatile organic compound belonging to the ester family, which is widely recognized for contributing fruity and sweet aromas to various natural and manufactured products.[1] Its structural isomer, n-butyl hexanoate, is described as having a fruity, pineapple, berry, apple, juicy, green, winey, waxy, and cognac-soapy aroma.[2] A comprehensive understanding of the aroma profile of such esters is critical in the food and beverage industry for flavor development, in the fragrance industry for scent creation, and in the pharmaceutical industry for masking unpleasant tastes and odors of active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₀O₂
Molecular Weight 172.26 g/mol
CAS Number 2492-18-4
Appearance Colorless Liquid (presumed)
Qualitative Aroma Profile Fruity, Sweet

Source: PubChem CID 520162[1]

Olfactory Signaling Pathway

The perception of aroma begins with the interaction of volatile molecules, such as this compound, with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that results in the perception of smell.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Odorant Receptor (OR) GPCR G-protein (Gαolf) OR->GPCR Activates AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts CNG Cyclic Nucleotide-Gated (CNG) Channel Depolarization Depolarization CNG->Depolarization Influx leads to Odorant tert-Butyl Hexanoate Odorant->OR Binds ATP ATP ATP->AC cAMP->CNG Opens Ions Na+, Ca2+ Ions->CNG Signal Signal to Brain Depolarization->Signal Generates

Caption: Olfactory Signal Transduction Cascade.

Sensory Evaluation Techniques: Experimental Workflow

A systematic approach is essential for reliable sensory evaluation. The following diagram illustrates a general workflow for the aroma profiling of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis & Interpretation P1 Panelist Screening & Training T1 Difference Testing (e.g., Triangle Test) P1->T1 T2 Descriptive Analysis (e.g., QDA) P1->T2 T3 Instrumental Analysis (e.g., GC-O) P1->T3 P2 Sample Preparation (e.g., dilution series) P2->T1 P2->T2 P2->T3 A1 Statistical Analysis (ANOVA, PCA) T1->A1 T2->A1 A3 Correlation of Sensory & Instrumental Data T3->A3 A2 Aroma Profile Generation A1->A2 A3->A2

Caption: General Experimental Workflow for Sensory Evaluation.

Quantitative Data Summary for n-Butyl Hexanoate

The following tables summarize quantitative sensory data for n-butyl hexanoate, which serves as a proxy for this compound.

Table 2: Aroma Profile of n-Butyl Hexanoate from Quantitative Descriptive Analysis (QDA)

Aroma DescriptorMean Intensity Score (0-10 Scale)*
Fruity8.5
Pineapple7.8
Apple7.2
Green6.5
Sweet6.2
Waxy4.3

*Note: This data is representative and synthetically generated for illustrative purposes based on qualitative descriptions, as a comprehensive public QDA dataset for n-butyl hexanoate is not available.

Table 3: Odor Detection Threshold and Flavor Dilution (FD) Factor of n-Butyl Hexanoate

ParameterValueReference
Odor Detection Threshold in Water (ppb) 700[3]
Flavor Dilution (FD) Factor Not Available-

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the individual volatile compounds that contribute to the aroma of a sample.[4]

Materials:

  • Gas chromatograph (GC) with a mass spectrometer (MS) or flame ionization detector (FID).

  • Olfactometry (sniffing) port.

  • Capillary column (e.g., DB-WAX, DB-5).

  • Sample of this compound.

  • Odorless solvent (e.g., diethyl phthalate).

  • Trained sensory panelists (3-5).

Protocol:

  • Sample Preparation: Prepare a dilution of this compound in the odorless solvent.

  • GC-MS/FID Analysis: Inject the sample into the GC. The effluent from the column is split between the MS/FID detector and the olfactometry port.

  • Olfactometry Evaluation: A panelist sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived odors.

  • Data Correlation: The retention times of the perceived odors are correlated with the peaks from the MS/FID chromatogram to identify the compounds responsible for the aromas.

  • Aroma Extract Dilution Analysis (AEDA): To quantify the potency of the odorants, the sample is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is the Flavor Dilution (FD) factor.[5]

Quantitative Descriptive Analysis (QDA)

Objective: To develop a comprehensive sensory profile of a product's aroma and flavor.

Materials:

  • A panel of 8-12 trained sensory assessors.

  • Samples of this compound at various concentrations in a neutral medium (e.g., water, mineral oil).

  • Reference standards for various aroma descriptors (e.g., fruity, sweet, green).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Data collection software.

Protocol:

  • Panelist Training (approx. 20-40 hours):

    • Term Generation: Panelists are presented with the samples and collaboratively develop a list of descriptive terms for the aroma.

    • Concept Alignment: The panel agrees on the definition of each descriptor and is trained to recognize them using reference standards.

    • Scaling Practice: Panelists practice rating the intensity of each attribute on a line scale (e.g., 0-15 cm) anchored with "low" and "high".

  • Product Evaluation:

    • Panelists individually evaluate the coded samples in a randomized order.

    • They rate the intensity of each aroma descriptor on the line scale.

    • Panelists cleanse their palate between samples with deionized water and unsalted crackers.

  • Data Analysis: The intensity ratings are converted to numerical data and analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to generate the final aroma profile.

Triangle Test

Objective: To determine if a perceptible sensory difference exists between two samples.[6]

Materials:

  • A panel of at least 24 sensory assessors.

  • Two samples to be compared (e.g., a standard formulation and a new formulation containing this compound).

  • Identical, coded sample containers.

  • Sensory evaluation booths.

Protocol:

  • Sample Presentation: Each panelist is presented with three coded samples, two of which are identical and one is different. The order of presentation is randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation: Panelists are instructed to taste or smell the samples from left to right and identify the "odd" or "different" sample.

  • Data Analysis: The number of correct identifications is tallied. Statistical tables for the triangle test are used to determine if the number of correct judgments is significantly greater than what would be expected by chance (one-third).

Conclusion

The sensory evaluation techniques detailed in these application notes provide a robust framework for the comprehensive aroma profiling of this compound. While quantitative data for this specific ester is limited, the application of these standardized protocols, in conjunction with the use of a closely related isomer for quantitative comparison, allows for a thorough characterization of its sensory properties. This information is invaluable for its application in the development and quality control of food, fragrance, and pharmaceutical products.

References

Application Notes and Protocols: Tert-butyl Hexanoate as an Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl hexanoate (B1226103) and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The tert-butyl group often serves as a robust protecting group for carboxylic acids, preventing their participation in unwanted side reactions during multi-step synthetic sequences.[1][2] This property is particularly advantageous in the synthesis of complex molecules such as statins, where precise control of reactivity is crucial.[1][3][4] The steric bulk of the tert-butyl group also imparts stability and can influence the stereochemical outcome of reactions.[1][5] These application notes provide an overview of the use of tert-butyl hexanoate derivatives in pharmaceutical synthesis, including key reactions, experimental protocols, and relevant data.

Data Presentation

The following table summarizes key quantitative data for reactions involving this compound derivatives as intermediates in pharmaceutical synthesis.

IntermediateReactionReagents and ConditionsProductYield (%)Enantiomeric Excess (ee) (%)Reference
tert-Butyl 6-oxohexanoate (B1234620)Ketone ReductionSodium borohydride (B1222165) (NaBH₄), THF/MeOH, 0°C(S)-tert-butyl 6-hydroxyhexanoate (B1236181)92>99[1]
(S)-4-chloro-3-hydroxy butanenitrileSilyl (B83357) ProtectionTrimethylsilyl chloride, Triethylamine, THF, 40°C(S)-4-chloro-3-(trimethylsilyloxy)butanenitrileNot specifiedNot applicable[3]
tert-Butyl 3-hydroxyoctanoateAcylationHexanoic anhydride, Pyridine, 80°C, 5 hourstert-butyl 3-hexanoyloxyoctanoateNot specifiedNot applicable
Ethyl 4-cyano-3-hydroxybutanoateSilyl Protectiontert-Butyl diphenyl silyl chloride, Imidazole (B134444), Dichloromethane (B109758), -5 to -10°C to RTEthyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoateNot specified (22g from 10g starting material)Not applicable[4]
Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoateCondensationn-Butyl lithium, Diisopropylamine (B44863), tert-Butyl acetate (B1210297), THF, -75°Ctert-Butyl 6-cyano-5-hydroxy-3-oxohexanoateNot specifiedNot applicable[4]

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 6-hydroxyhexanoate via Ketone Reduction

This protocol describes the selective reduction of the ketone in tert-butyl 6-oxohexanoate.

Materials:

  • tert-Butyl 6-oxohexanoate

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl 6-oxohexanoate in a mixture of THF and MeOH (e.g., 4:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium borohydride to the stirred solution in portions, maintaining the temperature at 0°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield (S)-tert-butyl 6-hydroxyhexanoate.[1]

Protocol 2: Synthesis of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate (Statin Intermediate)

This two-step protocol outlines the synthesis of a key intermediate for HMG-CoA reductase inhibitors.[4]

Step 1: Protection of Ethyl 4-cyano-3-hydroxybutanoate

  • To a chilled solution (-5 to -10 °C) of ethyl 4-cyano-3-hydroxybutanoate (10 g, 0.063 mol) in dichloromethane (100 ml), add imidazole (6.5 g, 0.095 mol) under stirring.

  • Add tert-butyl diphenyl silyl chloride (15.7 g, 0.057 mol) to the mixture.

  • Allow the reaction to stir for 4 hours at room temperature.

  • Add water (250 ml) to the reaction mixture and separate the layers.

  • Extract the aqueous layer with dichloromethane (100 ml).

  • Combine the organic layers and evaporate the solvent to obtain ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate.

Step 2: Condensation Reaction

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyl lithium in hexane (B92381) (14.4 ml, 0.21 mol) to a chilled solution (-5 to -10 °C) of diisopropylamine (23.2 g, 0.23 mol) in THF (100 ml). Stir for 30 minutes.

  • Cool the LDA solution to approximately -45 °C and add tert-butyl acetate (26 g, 0.21 mol). Stir the resulting mixture at -20 to -30 °C for 1 hour.

  • Cool the reaction mixture to about -75 °C.

  • Add a solution of ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate (20 g, 0.050 mol) in THF (20 ml) to the reaction mixture.

  • Stir the reaction at -70 to -75 °C for 2 hours to yield tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.

Signaling Pathways and Workflows

The following diagrams illustrate the chemical transformations and experimental workflows described.

Synthesis_of_S_tert_butyl_6_hydroxyhexanoate start tert-Butyl 6-oxohexanoate reagents 1. NaBH₄, THF/MeOH 2. 0°C start->reagents product (S)-tert-butyl 6-hydroxyhexanoate reagents->product

Synthesis of (S)-tert-butyl 6-hydroxyhexanoate.

Statin_Intermediate_Synthesis_Workflow cluster_step1 Step 1: Silyl Protection cluster_step2 Step 2: Condensation start1 Ethyl 4-cyano-3-hydroxybutanoate reagents1 TBDPSCl, Imidazole, DCM start1->reagents1 intermediate Ethyl 4-cyano-3-(tert-butyldiphenylsilyloxy)-butanoate reagents1->intermediate reagents2 1. LDA, THF, -75°C 2. tert-Butyl acetate intermediate->reagents2 product tert-Butyl 6-cyano-5-hydroxy-3-oxohexanoate reagents2->product

Workflow for Statin Intermediate Synthesis.

Discussion

The use of the tert-butyl ester as a protecting group is a key strategy in the synthesis of complex pharmaceutical intermediates. Its stability under various reaction conditions, coupled with its susceptibility to cleavage under specific acidic conditions, allows for the selective transformation of other functional groups within the molecule.[2] The protocols provided herein are examples of how this compound derivatives can be employed in the synthesis of chiral alcohols and complex ketoesters, which are common structural motifs in APIs. The high enantiomeric excess achieved in the reduction of tert-butyl 6-oxohexanoate highlights the potential for stereoselective synthesis using these intermediates.[1] Researchers can adapt these methodologies for the synthesis of a variety of pharmaceutical targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl hexanoate (B1226103) for improved yields and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of tert-butyl hexanoate.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the possible causes and how can I fix this?

  • Answer: Low to no yield in the synthesis of this compound can stem from several factors related to the chosen synthetic route. The most common method is the Fischer esterification of hexanoic acid with tert-butanol (B103910).

    Possible Causes and Solutions:

    • Ineffective Catalyst: The acid catalyst is crucial for the reaction to proceed. Ensure you are using a strong acid catalyst.

      • Recommendation: Use concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH).[1] For sensitive substrates, newer methods suggest using catalysts like bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297), which can lead to high yields.[2][3]

    • Reaction Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back to the reactants.

      • Recommendation: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture. Using an excess of the alcohol reactant (tert-butanol) can also help drive the reaction forward.[1]

    • Steric Hindrance: The bulky tert-butyl group presents significant steric hindrance, which can slow down the reaction rate.[4]

      • Recommendation: Increase the reaction time and consider gentle heating to overcome the activation energy barrier. However, be cautious with temperature as excessive heat can cause decomposition of the tert-butyl group.[5] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is advisable.[6]

    • Alternative Reagents: If direct esterification is problematic, consider activating the carboxylic acid first.

      • Recommendation: Convert hexanoic acid to hexanoyl chloride, which is more reactive and can then be reacted with tert-butanol. Another approach involves using coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP).[5][7][8]

    Troubleshooting Workflow for Low Yield:

    LowYieldTroubleshooting start Low or No Yield check_catalyst Verify Catalyst Activity and Concentration start->check_catalyst check_equilibrium Address Reaction Equilibrium start->check_equilibrium check_conditions Optimize Reaction Conditions (Time/Temp) start->check_conditions consider_reagents Consider Alternative Reagents start->consider_reagents solution_catalyst Use Stronger/Alternative Catalyst (e.g., Tf2NH) check_catalyst->solution_catalyst Ineffective? solution_equilibrium Remove Water (Dean-Stark) or Use Excess Alcohol check_equilibrium->solution_equilibrium Water present? solution_conditions Increase Reaction Time & Monitor Progress (TLC/GC) check_conditions->solution_conditions Suboptimal? solution_reagents Activate Carboxylic Acid (e.g., to Acid Chloride) consider_reagents->solution_reagents Direct esterification failing?

    Troubleshooting workflow for low yield.

Issue 2: Presence of Significant Side Products

  • Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

  • Answer: Side reactions can compete with the desired esterification, reducing the yield and complicating purification.

    Common Side Reactions and Prevention:

    • Dehydration of tert-Butanol: Under strong acidic conditions and heat, tert-butanol can dehydrate to form isobutylene.

      • Prevention: Maintain a moderate reaction temperature. While some heat may be necessary, excessive temperatures should be avoided.[5]

    • Oligomerization of Isobutene: If isobutene is formed, it can oligomerize under acidic conditions, leading to polymeric byproducts.

      • Prevention: Similar to preventing dehydration, careful control of the reaction temperature is key.[9]

    • Keto-enol Tautomerization (if applicable): For derivatives of hexanoic acid with keto groups, tautomerization can be a competing reaction.

      • Prevention: Control the pH and reaction time to minimize this side reaction.[5]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the crude this compound. What are the recommended purification methods?

  • Answer: The purification of this compound typically involves removing unreacted starting materials, the catalyst, and any side products.

    Purification Strategies:

    • Neutralization and Extraction:

      • After the reaction is complete, cool the mixture.

      • Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Be cautious as this will generate CO₂ gas.

      • Extract the ester into an organic solvent like ethyl acetate or diethyl ether.

      • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

      • Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

      • Remove the solvent under reduced pressure using a rotary evaporator.

    • Column Chromatography: For high purity, silica (B1680970) gel column chromatography is a very effective method.[5][10]

      • Stationary Phase: Silica gel.

      • Mobile Phase: A non-polar solvent system, typically a mixture of hexane (B92381) and ethyl acetate. The optimal ratio should be determined by TLC analysis. A common starting point is a 50:1 mixture of cyclohexane (B81311) and ethyl acetate.

    • Distillation: If the impurities have significantly different boiling points from this compound, distillation can be an effective purification method.

    Purification Workflow:

    PurificationWorkflow crude_product Crude Reaction Mixture neutralize Neutralize with NaHCO3 Solution crude_product->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract wash Wash with Brine extract->wash dry Dry over Anhydrous MgSO4 or Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate assess_purity Assess Purity (TLC/GC/NMR) concentrate->assess_purity column_chromatography Silica Gel Column Chromatography assess_purity->column_chromatography Further Purification Needed distillation Distillation assess_purity->distillation Boiling Point Difference is Large pure_product Pure this compound assess_purity->pure_product Purity Sufficient column_chromatography->pure_product distillation->pure_product

    General purification workflow for this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common method for synthesizing this compound?

    • A1: The most common laboratory-scale synthesis is the Fischer esterification, which involves reacting hexanoic acid with tert-butanol in the presence of an acid catalyst, typically concentrated sulfuric acid.[1][11]

  • Q2: Why is the yield of tert-butyl ester synthesis often lower than for other esters?

    • A2: The tertiary structure of the tert-butyl alcohol creates significant steric hindrance around the hydroxyl group, which slows down the rate of the esterification reaction.[4] This can lead to incomplete reactions and lower yields if the reaction conditions are not optimized.

  • Q3: Can I use a base as a catalyst?

    • A3: While some esterifications can be base-catalyzed, the Fischer esterification is acid-catalyzed. However, bases like DMAP are used in coupling-agent-mediated esterifications.[5][8]

  • Q4: What spectroscopic methods can be used to confirm the formation of this compound?

    • A4: The structure of this compound can be confirmed using several spectroscopic techniques.

      • ¹H NMR: Expect a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.

      • ¹³C NMR: The quaternary carbon of the tert-butyl group will appear around 80 ppm, and the carbonyl carbon of the ester will be around 172 ppm.

      • IR Spectroscopy: Look for a strong C=O stretch for the ester at approximately 1730-1750 cm⁻¹.

      • Mass Spectrometry (MS): The molecular ion peak can be observed, and fragmentation patterns can further confirm the structure.

Quantitative Data Summary

The yield of tert-butyl esters is highly dependent on the reaction conditions and the specific carboxylic acid used. The following table summarizes yields for tert-butyl esters of various carboxylic acids using a specific method to provide a comparative perspective.

Carboxylic AcidBaseYield (%)
(4-Methoxyphenyl)acetic acidDMAP45
(4-Methoxyphenyl)acetic acidCalcined Hydrotalcite40
Cinnamic acidDMAP60
Cinnamic acidCalcined Hydrotalcite55
Data sourced from a study on the esterification of various carboxylic acids with tert-butyl alcohol using EDC and HOBt.[8]

Experimental Protocols

Protocol 1: Fischer Esterification of Hexanoic Acid

This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Hexanoic acid

  • tert-Butanol (in excess, can also be used as a solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dean-Stark apparatus (optional)

Procedure:

  • To a round-bottom flask, add hexanoic acid and an excess of tert-butanol (e.g., 3-5 equivalents).

  • If using, attach a Dean-Stark apparatus and a condenser.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to reflux. If using a Dean-Stark apparatus, continue refluxing until no more water is collected.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution until gas evolution ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation if necessary.

Protocol 2: Esterification using Hexanoyl Anhydride (B1165640)

This protocol is adapted from a similar synthesis and provides an alternative to Fischer esterification.

Materials:

  • tert-Butanol

  • Pyridine (B92270)

  • Hexanoic anhydride

  • 1 N Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve tert-butanol in pyridine in a round-bottom flask.

  • Add hexanoic anhydride to the solution.

  • Heat the resulting mixture at approximately 80°C for several hours, monitoring the reaction by TLC.

  • After cooling the solution, add water and stir for 30 minutes.

  • Pour the mixture into water and acidify with 1 N hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Purify the residue by column chromatography on silica gel.

References

Technical Support Center: Synthesis of tert-Butyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of tert-butyl hexanoate (B1226103). The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of tert-butyl hexanoate via common methods such as Fischer Esterification, Steglich Esterification, and synthesis from hexanoyl chloride.

Fischer Esterification: Low Yield and Suspected Side Reactions

Q1: I performed a Fischer esterification of hexanoic acid and tert-butanol (B103910) with a sulfuric acid catalyst, but my yield of this compound is much lower than expected. What are the likely side reactions, and how can I minimize them?

A1: Low yields in the Fischer esterification of this compound are often due to two main factors: the reversible nature of the reaction and the acid-catalyzed dehydration of tert-butanol.

  • Primary Side Reaction: Dehydration of tert-Butanol Under strong acid catalysis and heat, tert-butanol can readily dehydrate to form isobutylene (B52900) gas. This side reaction consumes the alcohol, reducing the potential yield of the desired ester. The formation of isobutylene is particularly favorable due to the stability of the intermediate tert-butyl carbocation.[1]

  • Equilibrium Considerations Fischer esterification is a reversible process.[2][3][4] To drive the equilibrium towards the product (this compound), an excess of one reactant is typically used, or a product is removed as it forms.

Troubleshooting Steps & Optimization:

ParameterRecommended ActionRationaleExpected Outcome
Reactant Ratio Use a significant excess of tert-butanol (e.g., 3-5 equivalents).Shifts the reaction equilibrium towards the product side according to Le Châtelier's principle.Increased yield of this compound.
Catalyst Use a milder acid catalyst, such as Amberlyst-15 resin or p-toluenesulfonic acid (p-TsOH), instead of concentrated sulfuric acid.Minimizes the dehydration of tert-butanol to isobutylene.Reduced formation of isobutylene and higher ester yield.
Temperature Maintain a moderate reaction temperature (typically the reflux temperature of the alcohol).Provides sufficient energy for esterification while minimizing the rate of dehydration.Improved selectivity for the desired ester.
Water Removal If the reaction setup allows, use a Dean-Stark apparatus to remove water as it is formed.Drives the equilibrium towards the product.Higher conversion to this compound.

Experimental Protocol: Fischer Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hexanoic acid (1.0 eq).

  • Reagent Addition: Add tert-butanol (3.0-5.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted hexanoic acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation.

DOT Diagram: Fischer Esterification and Dehydration Side Reaction

Fischer_Esterification Hexanoic_Acid Hexanoic Acid tert_Butyl_Hexanoate This compound (Product) Hexanoic_Acid->tert_Butyl_Hexanoate tert-Butanol, H+ tert_Butanol tert-Butanol tert_Butanol->tert_Butyl_Hexanoate Isobutylene Isobutylene (Side Product) tert_Butanol->Isobutylene H+, Heat (Dehydration) H_plus H+ Water Water

Caption: Fischer esterification of hexanoic acid and the competing dehydration of tert-butanol.

Steglich Esterification: Formation of an Insoluble Byproduct

Q2: I am using the Steglich esterification with DCC and DMAP to synthesize this compound, and a white precipitate has formed that is difficult to remove from my product. What is this byproduct and how can I improve its removal?

A2: The white precipitate is N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions.[5] While DCU is largely insoluble in many organic solvents, making it easy to remove by filtration in principle, trace amounts can be challenging to eliminate.[5][6]

  • Side Reaction: N-Acylurea Formation A competing side reaction in Steglich esterification is the intramolecular rearrangement of the O-acylisourea intermediate to form an N-acylurea. This N-acylurea is unreactive towards the alcohol and represents a loss of the starting carboxylic acid. The use of DMAP as a catalyst is crucial to accelerate the desired esterification and suppress this side reaction.[1] With sterically hindered alcohols like tert-butanol, the rate of esterification can be slower, potentially increasing the formation of N-acylurea.[7]

Troubleshooting and Purification Strategies:

IssueRecommended ActionRationaleExpected Outcome
DCU Precipitation After the reaction is complete, cool the reaction mixture in an ice bath for 30 minutes before filtration.DCU is less soluble in most organic solvents at lower temperatures.More complete precipitation and removal of DCU by filtration.
Trace DCU Removal Dissolve the crude product in a minimal amount of a solvent in which DCU is poorly soluble (e.g., diethyl ether, acetonitrile, or cold acetone) and filter again.[8][9]To remove residual DCU that may have remained in solution.A purer product with less DCU contamination.
Alternative Carbodiimide (B86325) Consider using a water-soluble carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).The urea (B33335) byproduct of EDC is water-soluble and can be easily removed with an aqueous work-up.[9]Simplified purification and elimination of DCU contamination.
Work-up Procedure After initial filtration of DCU, wash the filtrate with dilute acid (e.g., 0.5 N HCl) followed by a saturated sodium bicarbonate solution.[6]This can help remove any remaining basic (DMAP) or acidic (unreacted hexanoic acid) impurities and may precipitate more DCU.A cleaner crude product before final purification.

Experimental Protocol: Steglich Esterification of this compound

  • Reaction Setup: In a flask, dissolve hexanoic acid (1.0 eq), tert-butanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • DCU Removal: Cool the mixture to 0 °C and filter off the precipitated DCU.

  • Work-up: Wash the filtrate with 0.5 N HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography on silica (B1680970) gel.

DOT Diagram: Steglich Esterification and N-Acylurea Side Reaction

Steglich_Esterification cluster_main Main Reaction Pathway cluster_side Side Reaction Hexanoic_Acid Hexanoic Acid O_Acylisourea O-Acylisourea Intermediate Hexanoic_Acid->O_Acylisourea + DCC DCC DCC Acyl_Pyridinium Acyl-Pyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DMAP DMAP tert_Butyl_Hexanoate This compound Acyl_Pyridinium->tert_Butyl_Hexanoate + tert-Butanol tert_Butanol tert-Butanol DCU DCU N_Acylurea N-Acylurea (Side Product) O_Acylisourea_side O-Acylisourea Intermediate O_Acylisourea_side->N_Acylurea Rearrangement

Caption: Main and side reaction pathways in the Steglich esterification.

Synthesis from Hexanoyl Chloride: Controlling Reaction Exothermicity and Byproducts

Q3: I am synthesizing this compound from hexanoyl chloride and tert-butanol. The reaction is very fast and seems to generate some gaseous byproducts. How can I better control the reaction and what are the potential side products?

A3: The reaction between an acid chloride and an alcohol is typically fast and exothermic. The primary side reaction is the elimination of HCl from the intermediate, or the reaction of tert-butanol with the generated HCl, to form isobutylene.

  • Side Reaction: Isobutylene Formation The hydrogen chloride (HCl) generated during the reaction can protonate the tert-butanol, leading to its dehydration to isobutylene, similar to the side reaction in Fischer esterification.

Troubleshooting and Control Measures:

ParameterRecommended ActionRationaleExpected Outcome
Temperature Control Perform the reaction at a low temperature (e.g., 0 °C) by using an ice bath.To control the exothermic nature of the reaction and minimize side reactions.A more controlled reaction and higher selectivity for the ester.
Reagent Addition Add the hexanoyl chloride dropwise to a solution of tert-butanol and a non-nucleophilic base.Slow addition helps to manage the exotherm and allows for efficient reaction.Prevents a rapid temperature increase and reduces byproduct formation.
HCl Scavenger Use a non-nucleophilic base, such as pyridine (B92270) or triethylamine, as a solvent or co-reagent.The base neutralizes the HCl as it is formed, preventing the acid-catalyzed dehydration of tert-butanol.Suppression of isobutylene formation and a higher yield of the desired ester.

Experimental Protocol: Synthesis from Hexanoyl Chloride

  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve tert-butanol (1.1 eq) in anhydrous pyridine at 0 °C.

  • Reagent Addition: Add hexanoyl chloride (1.0 eq) dropwise to the cooled solution while stirring.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a few hours.

  • Work-up: Pour the reaction mixture into cold dilute HCl to remove the pyridine. Extract the product with diethyl ether.

  • Purification: Wash the organic layer with water, saturated NaHCO₃, and brine. Dry, concentrate, and purify by distillation.

DOT Diagram: Synthesis from Hexanoyl Chloride and Side Reaction

Acid_Chloride_Synthesis Hexanoyl_Chloride Hexanoyl Chloride tert_Butyl_Hexanoate This compound (Product) Hexanoyl_Chloride->tert_Butyl_Hexanoate tert-Butanol HCl HCl Hexanoyl_Chloride->HCl tert_Butanol tert-Butanol tert_Butanol->tert_Butyl_Hexanoate Isobutylene Isobutylene (Side Product) tert_Butanol->Isobutylene HCl Pyridine Pyridine (Base) Pyridinium_HCl Pyridinium (B92312) HCl HCl->Pyridinium_HCl + Pyridine

Caption: Synthesis of this compound from hexanoyl chloride, showing the role of a base in preventing the isobutylene side reaction.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₁₀H₂₀O₂172.27Not available[10][11]
Hexanoic AcidC₆H₁₂O₂116.16205[12]
tert-ButanolC₄H₁₀O74.1283[13]
IsobutyleneC₄H₈56.11-7
N,N'-Dicyclohexylurea (DCU)C₁₃H₂₄N₂O224.35Decomposes

Table 2: Comparison of Synthesis Methods for this compound

MethodKey ReagentsCommon Side ProductsTypical YieldsAdvantagesDisadvantages
Fischer Esterification Hexanoic acid, tert-butanol, acid catalyst (e.g., H₂SO₄, p-TsOH)Isobutylene, unreacted starting materialsModerate to Good (can exceed 90% with optimization)[2][14]Inexpensive reagents, simple procedure.Reversible reaction, requires harsh conditions, potential for alcohol dehydration.
Steglich Esterification Hexanoic acid, tert-butanol, DCC, DMAPN-Acylurea, N,N'-dicyclohexylurea (DCU)Good to Excellent (often >80-90%)[15]Mild reaction conditions, high yields, suitable for sensitive substrates.Expensive reagents, formation of insoluble DCU byproduct can complicate purification.[5][6]
From Hexanoyl Chloride Hexanoyl chloride, tert-butanol, base (e.g., pyridine)Isobutylene, pyridinium hydrochlorideGood to ExcellentFast reaction, high conversion.Exothermic, requires careful temperature control, acid chloride may be moisture sensitive.

References

purification challenges of tert-butyl hexanoate from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of tert-butyl hexanoate (B1226103) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical tert-butyl hexanoate synthesis?

A1: When synthesizing this compound via Fischer esterification of hexanoic acid and tert-butanol (B103910) with an acid catalyst, the most common impurities include:

  • Unreacted Starting Materials: Residual hexanoic acid and tert-butanol.

  • Byproducts: Water, which is formed during the reaction, and isobutylene (B52900), which results from the acid-catalyzed dehydration of tert-butanol.[1] Di-tert-butyl ether can also form as a minor byproduct.

  • Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) used to promote the reaction.[2]

Q2: My crude product is acidic. How should I neutralize it?

A2: The acidity is due to residual hexanoic acid and the acid catalyst. Neutralize the crude product during an aqueous work-up by washing the organic layer with a mild base. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically recommended until effervescence ceases. This reacts with the acids to form their corresponding sodium salts, which are soluble in the aqueous layer and can be easily removed.

Q3: What is the most effective method to remove unreacted starting materials and byproducts?

A3: A combination of techniques is most effective:

  • Aqueous Work-up (Liquid-Liquid Extraction): This is the first step to remove the bulk of water-soluble impurities. Washing with deionized water removes excess tert-butanol. A subsequent wash with saturated sodium bicarbonate solution removes hexanoic acid and the acid catalyst. A final wash with brine (saturated NaCl solution) helps to break any emulsions and remove the majority of dissolved water from the organic layer.[3][4]

  • Column Chromatography: For high purity, flash column chromatography is very effective at separating the target ester from non-polar byproducts like isobutylene oligomers and any remaining starting materials based on polarity.[4]

  • Distillation: Vacuum distillation can be used to separate the product from non-volatile impurities, but care must be taken due to the high boiling point and potential for thermal decomposition.[5]

Q4: Can I purify this compound by simple or fractional distillation at atmospheric pressure?

A4: It is not recommended. While an exact boiling point for this compound is not consistently reported in literature, it is expected to be high (>150 °C), similar to other esters of its molecular weight.[5][6] Heating organic compounds to such high temperatures at atmospheric pressure increases the risk of thermal decomposition, especially if trace acidic impurities remain.[5] Vacuum distillation is the preferred method to lower the boiling point to a safer temperature range (ideally 45-180 °C).[5]

Q5: How can I monitor the purification process effectively?

A5:

  • Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of column chromatography. By spotting the crude mixture and the collected fractions, you can identify which fractions contain the pure product. A typical mobile phase would be a mixture of hexane (B92381) and ethyl acetate (B1210297).

  • Gas Chromatography (GC): GC is a powerful quantitative method to assess purity. It can separate volatile impurities like residual tert-butanol and isobutylene from the final product. The Kovats retention index for this compound is approximately 1055-1060 on a standard non-polar column and 1227 on a standard polar column.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the purified product and detect impurities that may not be visible by other methods.

Q6: What are the key safety precautions when handling this compound and its reaction mixtures?

A6:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9]

  • Ignition Sources: this compound is a flammable liquid. Keep it away from open flames, sparks, and hot surfaces.[10] Take precautions against static discharge by grounding equipment.[11]

  • Handling Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal. Prevent entry into drains and waterways.[8]

Troubleshooting Guide

Problem / Observation Possible Cause(s) Recommended Solution(s)
Low Yield After Aqueous Work-up 1. Emulsion Formation: Vigorous shaking of the separatory funnel can create a stable emulsion, trapping the product between layers. 2. Product Hydrolysis: Excessive or harsh basic washing (e.g., using strong NaOH) can hydrolyze the ester back to hexanoic acid and tert-butanol. 3. Incomplete Extraction: Insufficient extraction solvent was used to recover the product from the aqueous layer.1. To break an emulsion: Add a small amount of brine (saturated NaCl solution) and swirl gently. If persistent, filter the mixture through a pad of Celite. For future extractions, use gentle inversions rather than vigorous shaking. 2. Use a mild base: Always use saturated sodium bicarbonate (NaHCO₃) for neutralization. Monitor the pH and do not use an excessive amount. 3. Perform multiple extractions: Perform at least three extractions with the organic solvent to ensure complete recovery of the product.
Product is Still Impure After Column Chromatography 1. Improper Solvent System: The polarity of the eluent may be too high (moving all components too quickly) or too low (product does not move). 2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica (B1680970) gel. 3. Co-elution of Impurities: An impurity may have a very similar polarity to the product.1. Optimize the solvent system using TLC: Aim for an Rf value of ~0.3 for the product. A gradient elution, starting with a non-polar solvent (e.g., pure hexane) and gradually increasing the polarity (by adding ethyl acetate), often provides the best separation. 2. Follow the rule of thumb: Use a silica gel mass that is 50-100 times the mass of the crude product. 3. Try a different solvent system or stationary phase: If co-elution is an issue, changing the solvent system (e.g., dichloromethane (B109758)/hexane) or using a different stationary phase (e.g., alumina) may alter the selectivity and improve separation.
Product Decomposes During Distillation 1. Temperature Too High: The distillation is being run at or near atmospheric pressure, requiring a temperature that causes the ester to decompose. 2. Residual Acid: Trace amounts of the acid catalyst remain, which can catalyze decomposition and elimination reactions at high temperatures.1. Use a vacuum: Perform the distillation under reduced pressure to significantly lower the boiling point. Start with a moderate vacuum and gently heat to find the boiling point without causing decomposition.[5] 2. Ensure complete neutralization: Before distillation, ensure the product has been thoroughly washed with sodium bicarbonate solution and water to remove all acidic residues.
Final Product is "Wet" (Contains Water) 1. Inefficient Separation: The aqueous and organic layers were not separated cleanly during the work-up. 2. Insufficient Drying Agent: Not enough anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) was used, or it was not left in contact with the solution for long enough.1. Allow layers to fully separate: Be patient and wait for a sharp interface between the layers before draining. 2. Use an adequate amount of drying agent: Add the drying agent until some of it remains free-flowing (not clumped together). Swirl the flask for 10-15 minutes before filtering to ensure complete water removal.

Data Presentation

Table 1: Physical Properties of Product and Key Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility in Water
This compound C₁₀H₂₀O₂172.27N/A (High, >150°C est.)Low
Hexanoic AcidC₆H₁₂O₂116.16205Slightly soluble
tert-ButanolC₄H₁₀O74.1282Miscible[12]
IsobutyleneC₄H₈56.11-7Insoluble
WaterH₂O18.02100N/A

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Transfer the reaction mixture to a separatory funnel. If an organic solvent was not used in the reaction, add a suitable water-immiscible solvent like diethyl ether or ethyl acetate (approx. 2-3 times the volume of the reaction mixture).

  • Wash the organic layer with deionized water (1 x volume of the organic layer). Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Add the solution portion-wise and swirl gently. Continue washing until no more CO₂ gas evolves. Discard the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) (1 x volume of the organic layer) to remove residual water and help break any emulsions.

  • Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Swirl the flask and let it stand for 15-20 minutes.

  • Filter the solution to remove the drying agent. The resulting filtrate is the crude, dried product, which can be concentrated on a rotary evaporator.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare the Column: Pack a glass chromatography column with silica gel (slurry packed using the initial eluent, e.g., 98:2 Hexane:Ethyl Acetate).

  • Prepare the Sample: Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or hexane.

  • Load the Column: Carefully add the dissolved sample to the top of the silica bed.

  • Elute the Column: Begin eluting with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Apply positive pressure to achieve a steady flow rate.

  • Collect Fractions: Collect the eluent in small, numbered test tubes or flasks.

  • Monitor Fractions: Spot the collected fractions on a TLC plate and visualize under a UV lamp (if applicable) or by staining (e.g., with potassium permanganate (B83412) stain) to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G node_start Crude Reaction Mixture (Ester, Acid, Alcohol, Catalyst, Water) node_workup Aqueous Work-up (Extraction & Washing) node_start->node_workup node_dry Drying & Concentration (Anhydrous MgSO₄, Rotary Evaporation) node_workup->node_dry node_purify Purification Step node_dry->node_purify node_distill Vacuum Distillation node_purify->node_distill For non-volatile impurities node_chrom Flash Column Chromatography node_purify->node_chrom For high purity / similar polarity impurities node_end Pure this compound node_distill->node_end node_chrom->node_end G cluster_impurities Common Impurities cluster_methods Purification Methods I1 Hexanoic Acid M1 Aqueous Wash (NaHCO₃) I1->M1 Removes M4 Column Chromatography I1->M4 Removes Traces M5 Vacuum Distillation I1->M5 Separates from (Non-volatile) I2 tert-Butanol M2 Aqueous Wash (Water/Brine) I2->M2 Removes I2->M4 Removes Traces I3 Acid Catalyst I3->M1 Removes I3->M5 Separates from (Non-volatile) I4 Water I4->M2 Removes I5 Isobutylene I5->M4 Removes M3 Drying Agent (e.g., MgSO₄) M2->M3 Followed by

References

Technical Support Center: Storage and Handling of tert-Butyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of tert-butyl hexanoate (B1226103) to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tert-butyl hexanoate decomposition during storage?

A1: The primary cause of decomposition is hydrolysis. The ester bond in this compound is susceptible to cleavage by water, a reaction catalyzed by the presence of acidic or basic impurities. This reaction yields tert-butanol (B103910) and hexanoic acid. The tert-butyl group makes the ester particularly sensitive to acidic conditions.[1][2]

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[2] It is also crucial to protect the compound from light and moisture.[2]

Q3: Can I store this compound at room temperature?

A3: While short-term storage at room temperature may be acceptable if the compound is pure and protected from moisture and light, it is not recommended for long-term storage. Elevated temperatures can accelerate both hydrolytic and thermal decomposition.[3] One supplier of a similar compound, tert-butyl acetate, recommends storage at +20°C.[4] However, for sensitive applications and to ensure maximum stability, refrigerated or freezer storage is preferable.

Q4: How does moisture affect the stability of this compound?

A4: Moisture is a critical factor in the decomposition of this compound as it is a reactant in the hydrolysis process.[1][5] It is recommended to handle the compound in a dry environment, use desiccants in storage containers, and allow the container to warm to room temperature before opening to prevent condensation.[2][5]

Q5: Are there any chemical stabilizers I can add to prevent decomposition?

A5: Yes, several types of stabilizers can be used to inhibit ester decomposition. These include:

  • Antioxidants: To prevent oxidation which can trigger hydrolysis.[1]

  • Chelating Agents (e.g., EDTA): To bind metal ions that can catalyze hydrolysis.[1]

  • Carbodiimides: These compounds can react with carboxylic acids that may be present as impurities or are formed during initial hydrolysis, preventing further acid-catalyzed decomposition.[1][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in pH of the sample (becoming acidic) Hydrolysis has occurred, releasing hexanoic acid.1. Confirm decomposition using analytical methods (e.g., GC-MS, NMR). 2. If decomposition is confirmed, the sample may not be suitable for its intended use. 3. For future storage, ensure stringent anhydrous and inert conditions.
Appearance of new peaks in analytical data (e.g., GC, LC-MS, NMR) Decomposition into tert-butanol and hexanoic acid or other byproducts.1. Identify the new peaks by comparing with standards of potential degradation products. 2. Review storage conditions and handling procedures to identify potential exposure to moisture, heat, or contaminants.
Oily or tacky appearance of a solid sample Moisture absorption.1. Dry the sample under vacuum in the presence of a desiccant. 2. Ensure the storage container is tightly sealed and consider using a desiccant during storage.[2]
Loss of potency or unexpected reaction outcomes Degradation of the starting material.1. Re-analyze the purity of the this compound before use. 2. If purity is compromised, consider re-purification or using a fresh batch.

Decomposition Pathway and Prevention

The primary decomposition pathway for this compound is acid-catalyzed hydrolysis.

DecompositionPathway Decomposition of this compound cluster_reactants Reactants TBH This compound Intermediate Protonated Intermediate TBH->Intermediate + H⁺ H2O Water (H₂O) H2O->Intermediate H_plus Acid Catalyst (H⁺) Intermediate->TBH - H⁺ tert_Butanol tert-Butanol Intermediate->tert_Butanol + H₂O, - H⁺ Hexanoic_Acid Hexanoic Acid Intermediate->Hexanoic_Acid Decomposition Decomposition

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting Workflow

This workflow provides a logical approach to identifying and resolving issues related to the stability of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Decomposition Start Suspected Decomposition Analysis Analytical Confirmation (GC-MS, NMR, etc.) Start->Analysis Decomposition_Confirmed Decomposition Confirmed? Analysis->Decomposition_Confirmed No_Decomposition No Decomposition Investigate other experimental parameters Decomposition_Confirmed->No_Decomposition No Check_Storage Review Storage Conditions: - Temperature (-20°C?) - Atmosphere (Inert?) - Moisture (Sealed? Desiccant?) Decomposition_Confirmed->Check_Storage Yes Check_Handling Review Handling Procedures: - Exposure to air/moisture? - Use of clean, dry equipment? Check_Storage->Check_Handling Check_Purity Check Purity of Starting Material: - Presence of acidic/basic impurities? Check_Handling->Check_Purity Implement_CAPA Implement Corrective Actions: - Store under inert gas at -20°C - Use desiccant - Handle in a glove box or dry environment Check_Purity->Implement_CAPA Repurify Consider Re-purification or Use a Fresh Batch Implement_CAPA->Repurify

Caption: Logical flow for troubleshooting decomposition issues.

Experimental Protocol: Stability Testing of this compound

This protocol outlines a method to evaluate the stability of this compound under various storage conditions.

Objective: To determine the rate of decomposition of this compound under different temperature, light, and atmospheric conditions.

Materials:

  • This compound (high purity)

  • GC-MS grade solvents (e.g., hexane, dichloromethane)

  • Internal standard for GC-MS analysis (e.g., dodecane)

  • Vials with PTFE-lined caps

  • Desiccant (e.g., silica (B1680970) gel)

  • Inert gas (argon or nitrogen)

  • Controlled temperature chambers (-20°C, 4°C, 25°C, 40°C)

  • UV light source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent with a known concentration of an internal standard.

    • Aliquot the stock solution into vials, ensuring each vial contains the same volume.

  • Storage Conditions:

    • Divide the vials into different groups to be stored under the following conditions:

      • Temperature: -20°C, 4°C, 25°C, 40°C.

      • Atmosphere: Air, Inert gas (purge vials with argon or nitrogen before sealing).

      • Light Exposure: Dark (wrap vials in aluminum foil), Light (expose to ambient lab light or a controlled UV source).

      • Moisture: With and without a small amount of desiccant in the storage chamber.

  • Time Points:

    • Designate time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

  • Analysis:

    • At each time point, remove one vial from each storage condition.

    • Analyze the sample by GC-MS.

    • Quantify the amount of this compound remaining relative to the internal standard.

    • Identify and quantify any degradation products (e.g., tert-butanol, hexanoic acid).

  • Data Presentation:

    • Record the percentage of this compound remaining at each time point for each condition in a table.

Quantitative Data Summary Table (Example)

Storage Condition% Remaining (1 Month)% Remaining (3 Months)% Remaining (6 Months)
-20°C, Inert, Dark >99%>99%>99%
4°C, Inert, Dark 99%98%97%
25°C, Air, Light 95%88%75%
40°C, Air, Light 85%65%40%
25°C, Air, Dark 97%92%85%
25°C, Inert, Dark 99%98%96%

Note: The data in this table is illustrative and will vary based on the specific experimental results.

References

optimization of reaction conditions for enzymatic synthesis of tert-butyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of tert-butyl hexanoate (B1226103).

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters to optimize for the enzymatic synthesis of tert-butyl hexanoate?

A1: The primary parameters to optimize for maximizing the yield and reaction rate of this compound synthesis include reaction temperature, pH (if using an aqueous microenvironment), enzyme concentration, the molar ratio of substrates (tert-butanol and hexanoic acid), and reaction time. The choice of solvent and water content can also significantly impact enzyme activity and reaction equilibrium.

Q2: Which enzyme is commonly used for the synthesis of this compound?

A2: Immobilized lipases are frequently employed for ester synthesis due to their stability and reusability. Novozym 435, an immobilized Candida antarctica lipase (B570770) B (CALB), is a widely used and effective catalyst for the synthesis of various esters and is a suitable choice for this compound production.

Q3: Why is my reaction yield low?

A3: Low yield can be attributed to several factors. Sub-optimal reaction conditions, such as incorrect temperature or substrate molar ratio, can be a primary cause. Enzyme deactivation, substrate or product inhibition, or an unfavorable reaction equilibrium due to water accumulation can also lead to reduced yields. Refer to the Troubleshooting Guide below for a systematic approach to diagnosing and resolving this issue.

Q4: Can the enzyme be reused?

A4: Yes, one of the significant advantages of using an immobilized enzyme like Novozym 435 is its potential for reuse over multiple reaction cycles. Proper handling and washing of the enzyme between cycles are crucial to maintain its activity. The stability and reusability of the enzyme may vary depending on the reaction conditions used.

Q5: What is the role of the solvent in this reaction?

A5: In many cases, the enzymatic synthesis of esters is performed in a solvent-free system. However, an organic solvent can be used to improve the solubility of substrates and reduce viscosity. The choice of solvent is critical as it can affect enzyme activity and stability. Hydrophobic solvents like n-hexane or n-heptane are often preferred as they are less likely to strip the essential water layer from the enzyme.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No Reaction 1. Inactive Enzyme2. Incorrect Reaction Conditions3. Insufficient Mixing1. Test enzyme activity with a standard reaction. Replace with a fresh batch if necessary.2. Verify and optimize temperature, substrate molar ratio, and enzyme concentration (see Table 1).3. Ensure adequate agitation to overcome mass transfer limitations.
Reaction Stops Prematurely 1. Enzyme Deactivation2. Product Inhibition3. Water Accumulation1. Operate within the optimal temperature range for the enzyme. High temperatures can cause deactivation.2. Consider in-situ product removal techniques.3. Add molecular sieves or perform the reaction under vacuum to remove water, shifting the equilibrium towards product formation.
Low Enzyme Reusability 1. Improper Washing2. Mechanical Damage3. Denaturation by Solvents1. Wash the immobilized enzyme with a suitable solvent (e.g., hexane) to remove residual substrates and products before reuse.2. Use gentle agitation to prevent physical damage to the enzyme support.3. Ensure the solvent used is compatible with the enzyme and does not cause denaturation.
High Variability in Results 1. Inconsistent Water Content2. Inaccurate Measurement of Reagents1. Control the initial water content of the reaction mixture, as it significantly affects enzyme activity.2. Ensure precise measurement of substrates and enzyme.

Data Presentation

Table 1: Optimized Reaction Conditions for Similar Enzymatic Ester Synthesis

ParameterOptimized Value/RangeSource
Temperature 30 - 50 °C
pH (for whole-cell biocatalysts) 7.0 - 8.0
Enzyme Concentration 5 - 30 g/L
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 5:1
Reaction Time 4 - 48 hours

Note: These values are derived from studies on similar ester syntheses and should be used as a starting point for the optimization of this compound synthesis.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

  • Reactant Preparation: In a sealed reaction vessel, combine hexanoic acid and tert-butanol (B103910) at the desired molar ratio.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The amount of enzyme is typically based on the weight percentage of the total substrates.

  • Reaction Incubation: Place the vessel in an incubator shaker set to the desired temperature and agitation speed.

  • Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the progress of the reaction by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by filtering out the immobilized enzyme. The product, this compound, can then be purified from the reaction mixture, for example, by liquid-liquid extraction or distillation.

  • Enzyme Recovery and Reuse: The filtered enzyme should be washed with a suitable solvent (e.g., n-hexane) to remove any adsorbed substrates and products, and then dried before being used in subsequent reaction cycles.

Visualizations

experimental_workflow Experimental Workflow for Optimization cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_post Post-Reaction cluster_optimization Optimization Loop prep Prepare Reactants (Hexanoic Acid, tert-Butanol) add_enzyme Add Immobilized Lipase prep->add_enzyme incubate Incubate at Set Temperature & Agitation add_enzyme->incubate monitor Monitor Reaction Progress (GC/HPLC) incubate->monitor optimize Optimize Parameters? (Temp, Ratio, etc.) monitor->optimize Evaluate Yield terminate Terminate Reaction (Filter Enzyme) purify Purify Product terminate->purify recover Recover & Wash Enzyme for Reuse terminate->recover optimize->prep Yes optimize->terminate No

Caption: Workflow for optimizing the enzymatic synthesis of this compound.

troubleshooting_guide Troubleshooting Decision Tree start Low Yield or No Reaction check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal? check_enzyme->check_conditions Yes replace_enzyme Replace Enzyme check_enzyme->replace_enzyme No check_inhibition Is there evidence of inhibition? check_conditions->check_inhibition Yes optimize_conditions Optimize Temp, Substrate Ratio, etc. check_conditions->optimize_conditions No remove_water Add Molecular Sieves or Use Vacuum check_inhibition->remove_water Yes (Water Accumulation) successful_reaction Successful Reaction check_inhibition->successful_reaction No replace_enzyme->start optimize_conditions->start remove_water->start

Caption: A decision tree for troubleshooting common issues in enzymatic ester synthesis.

troubleshooting peak tailing in GC analysis of tert-butyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography (GC) analysis of tert-butyl hexanoate (B1226103).

Troubleshooting Guide: Peak Tailing

Peak tailing for polar analytes like tert-butyl hexanoate is a common chromatographic problem that can compromise peak integration and quantification. This guide provides a systematic approach to identify and resolve the root cause of peak tailing.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing. Start with the initial observation and follow the steps to diagnose and resolve the issue.

G A Initial Observation: Peak Tailing of this compound B Step 1: Inlet System Check A->B E Inspect & Clean/Replace Inlet Liner & Septum B->E C Step 2: Column Maintenance F Trim Column Inlet (15-30 cm) C->F D Step 3: Method Parameter Optimization G Verify & Adjust Temperatures & Flow Rates D->G H Peak Shape Improved? E->H I Peak Shape Improved? F->I J Peak Shape Improved? G->J H->C No K Problem Resolved H->K Yes I->D No I->K Yes J->K Yes L Consider Column Replacement or Different Stationary Phase J->L No

Caption: A step-by-step workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing, but other non-polar compounds in the same run look fine. What is the most likely cause?

This scenario strongly suggests that the polar ester group of this compound is interacting with active sites within your GC system.[1] These active sites are typically exposed silanol (B1196071) (Si-OH) groups on the surface of the inlet liner, glass wool, or the column itself.[1] This secondary interaction causes a portion of the analyte to be retained longer, resulting in a tailing peak.[2]

Q2: What are the first steps I should take to address peak tailing?

Start with the most common and easily correctable issues:

  • Inlet Maintenance: The inlet is a frequent source of problems.[3] Replace the septum and the inlet liner.[4] A dirty or active liner can cause significant peak tailing.

  • Column Trimming: The front section of the GC column can accumulate non-volatile residues and become active over time.[5] Trimming 15-30 cm from the inlet end of the column can often restore peak shape.[5]

Q3: How often should I perform inlet maintenance?

The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections.[3] For labs running complex matrices, daily or weekly maintenance might be necessary.[3] A good practice is to establish a preventive maintenance schedule.

Table 1: Recommended GC Inlet Maintenance Schedule

ComponentFrequencyRationale
Septum Every 100-200 injections or weeklyPrevents leaks and particle contamination.
Inlet Liner Inspect daily, replace as needed or weeklyRemoves non-volatile residue and active sites.
O-ring With every liner changeEnsures a proper seal and prevents leaks.[6]
Inlet Seal During column installation or every 3-6 monthsPrevents analyte degradation and adsorption.

Q4: Can my injection technique cause peak tailing?

Yes, improper injection technique can lead to peak tailing. Overloading the column with too much sample is a common cause.[7] This can saturate the stationary phase, leading to a distorted peak shape. Try reducing the injection volume or diluting the sample.

Q5: My peak tailing persists even after inlet maintenance and column trimming. What should I investigate next?

If the initial steps do not resolve the issue, you should evaluate your GC method parameters:

  • Temperatures: Ensure the inlet and oven temperatures are appropriate. A low inlet temperature can cause slow vaporization, while a low initial oven temperature can sometimes help focus the analytes at the head of the column.[8] However, cold spots anywhere in the flow path can cause tailing.

  • Flow Rate: An incorrect carrier gas flow rate can affect peak shape. Verify that your flow rate is optimal for your column dimensions.

  • Solvent Polarity: A mismatch between the polarity of the sample solvent and the stationary phase can cause peak distortion.[8]

Q6: What type of GC column is best for analyzing this compound?

This compound is a moderately polar compound. Therefore, a column with a polar or intermediate-polarity stationary phase is recommended.[9] Common choices include:

  • WAX (Polyethylene Glycol) phases: These are highly polar and provide good peak shape for polar compounds.[10]

  • "5" type phases (5% phenyl-methylpolysiloxane): These are a good general-purpose, low-polarity phase but may still require a highly inert version to prevent tailing of polar analytes.

The PubChem database lists the following Kovats retention indices for this compound, which can help in column selection and method development:

Table 2: Kovats Retention Indices for this compound

Column TypeRetention Index
Standard non-polar1060, 1055
Standard polar1227

A higher retention index on a polar column indicates a stronger interaction, which can be beneficial for resolution but also highlights the potential for peak tailing if active sites are present.

Experimental Protocols

Protocol 1: Routine Inlet Maintenance
  • Cool Down: Cool the GC inlet and oven to a safe temperature.

  • Turn Off Gases: Turn off the carrier and makeup gases.

  • Remove Column: Carefully remove the column from the inlet.

  • Replace Septum and Liner: Open the inlet and, using clean forceps, replace the septum and inlet liner.[6] If your liner contains glass wool, ensure it is deactivated.

  • Inspect and Clean/Replace Seal: Inspect the inlet seal for contamination and replace it if necessary.

  • Reassemble and Leak Check: Reassemble the inlet, reinstall the column, and perform a leak check.[3]

Protocol 2: GC Column Trimming
  • Remove Column: After cooling the oven and turning off gases, remove the column from the inlet.

  • Score the Column: Using a ceramic scoring wafer, lightly score the polyimide coating of the fused silica (B1680970) column about 15-30 cm from the inlet end.[11]

  • Break the Column: Gently flick the column at the score mark to create a clean, square cut.[12]

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a 90-degree angle. A poor cut can cause peak tailing.[12]

  • Reinstall Column: Reinstall the trimmed column into the inlet, ensuring the correct insertion depth.

Protocol 3: Example GC Method for Fatty Acid Esters

This is a general starting method for fatty acid methyl esters (FAMEs) that can be adapted for this compound.

Table 3: Example GC-FID Method Parameters for FAME Analysis

ParameterValue
Column DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar WAX column[10]
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C[13]
Injection Mode Split (e.g., 50:1)[13]
Injection Volume 1 µL[13]
Oven Program 100 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min)[10]
Detector FID at 260 °C[10]
Makeup Gas Nitrogen

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical interactions that lead to peak tailing due to active sites.

G cluster_surface Active Surface (Liner, Column) Silanol Silanol Group (Si-OH) Interaction Hydrogen Bonding (Secondary Retention) Silanol->Interaction Analyte This compound (Polar Ester Group) Analyte->Interaction Tailing Peak Tailing Interaction->Tailing

Caption: Interaction of a polar analyte with active sites leading to peak tailing.

References

Technical Support Center: Selective Cleavage of tert-Butyl Ester Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective cleavage of tert-butyl (t-Bu) ester protecting groups.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deprotection of tert-butyl esters.

Issue Potential Cause(s) Recommended Solution(s)
1. Incomplete or Slow Reaction Insufficiently acidic or reactive conditions.- If the substrate allows, switch to a stronger acid like Trifluoroacetic Acid (TFA). - For milder methods, increase the reaction temperature or prolong the reaction time. - Increase the catalyst loading or add it in portions if catalyst deactivation is suspected.
Catalyst deactivation.- Ensure anhydrous conditions when using moisture-sensitive Lewis acids. - The presence of basic functionalities in the substrate can neutralize the acid catalyst; consider adding a stoichiometric amount of acid to compensate.
2. Low Yield Substrate degradation under harsh acidic conditions.- Switch to a milder deprotection method. Options include using Lewis acids (e.g., ZnBr₂, Yb(OTf)₃), aqueous phosphoric acid, or non-acidic methods.[1]
Product is sensitive to the workup conditions.- Use a neutral or mildly basic quench (e.g., saturated NaHCO₃ solution) instead of a strong acid or base. - If using silica (B1680970) gel chromatography for purification, consider using neutralized silica gel.
3. Formation of Side Products (e.g., t-butylation) The tert-butyl cation generated during cleavage reacts with nucleophilic functional groups on the substrate (e.g., tryptophan, cysteine, methionine side chains).[2][3]- Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), water, or thiols like 1,2-ethanedithiol (B43112) (EDT).[1][3]
Aspartimide formation in peptides containing Asp(OtBu) residues.[2]- Employ faster and milder Fmoc deprotection conditions if applicable in the overall synthetic scheme.[2]
4. Unintended Cleavage of Other Protecting Groups The chosen reagent is not selective enough and cleaves other acid-labile groups (e.g., Boc, trityl, silyl (B83357) ethers).- Consult the selectivity data in the tables below and choose a milder, more orthogonal deprotection method. For instance, aqueous phosphoric acid can be selective in the presence of CBZ carbamates, benzyl (B1604629) esters, and TBDMS ethers.[1][4]
5. Premature Cleavage of the tert-Butyl Ester Presence of acidic reagents or in situ generation of acidic byproducts in a previous reaction step.- Neutralize the reaction mixture before proceeding with subsequent steps. - Re-evaluate the compatibility of all reagents in the synthetic sequence.
High reaction temperatures (>80°C), especially with protic solvents.- Lower the reaction temperature.[2]
Use of an acidic quench or standard silica gel for chromatography.- Use a neutral quench (e.g., NaHCO₃). - Employ neutralized silica gel or an alternative purification method like crystallization or reverse-phase chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: My substrate is sensitive to strong acids like TFA. What are some milder alternatives for tert-butyl ester cleavage?

A1: Several milder acidic and Lewis acid-based methods can be employed for the selective cleavage of tert-butyl esters in the presence of other acid-sensitive groups.[1] These include:

  • Aqueous Phosphoric Acid (H₃PO₄): An environmentally friendly, mild, and selective reagent that can deprotect tert-butyl esters, ethers, and carbamates while tolerating groups like CBZ carbamates and benzyl esters.[4][5]

  • Lewis Acids (e.g., ZnBr₂, Yb(OTf)₃): Zinc bromide (ZnBr₂) is effective for the chemoselective hydrolysis of tert-butyl esters.[1][6] Ytterbium triflate (Yb(OTf)₃) is a mild Lewis acid that can selectively cleave tert-butyl esters.[1]

  • Silica Gel in Refluxing Toluene: This method offers a mild way to cleave tert-butyl esters with selectivity over tert-butyl ethers.[7]

Q2: Are there non-acidic methods to remove a tert-butyl ester?

A2: Yes, if your molecule is incompatible with any acidic conditions, basic or neutral methods are available. For example, powdered potassium hydroxide (B78521) (KOH) in THF can be a safer and simpler alternative to cleave tert-butyl benzoates at room temperature.[8]

Q3: How can I selectively deprotect a Boc group in the presence of a tert-butyl ester?

A3: While both are acid-labile, the Boc group is generally more sensitive to acid.[2] Selectivity can often be achieved by using carefully controlled, milder acidic conditions. For instance, specific conditions with nitric acid have been reported to selectively remove N-Boc groups.[2] However, for robust selectivity, employing an orthogonal protecting group strategy from the outset is recommended.

Q4: During peptide synthesis, what are common side reactions associated with TFA-mediated cleavage of tert-butyl groups, and how can they be prevented?

A4: The primary side reaction is the alkylation of nucleophilic amino acid residues by the tert-butyl cation generated during cleavage.[3]

  • Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to tert-butylation.[3]

  • Methionine (Met): The thioether side chain can be alkylated.[3]

  • Cysteine (Cys): The free thiol group can undergo S-tert-butylation.[3]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[3]

To prevent these side reactions, a "scavenger cocktail" is added to the TFA.[3] Scavengers are nucleophiles that trap the tert-butyl cation.[3] Common scavenger mixtures include TFA with water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).[9]

Q5: What becomes of the tert-butyl group after cleavage with TFA?

A5: The tert-butyl ester is protonated by TFA, leading to the formation of a tert-butyl carbocation and the free carboxylic acid. The relatively stable tert-butyl cation is then typically deprotonated to form isobutylene (B52900) gas.[10] In the presence of nucleophilic scavengers or residues, it can also form t-butylated byproducts.

Comparative Data on Cleavage Methods

The following tables summarize reaction conditions for various methods to facilitate comparison.

Table 1: Acidic Cleavage Methods

MethodReagent(s)SolventTemperature (°C)Typical TimeNotes
Trifluoroacetic Acid (TFA) TFA / DCM (e.g., 1:1 v/v)Dichloromethane (B109758) (DCM)Room Temp3 - 5 hHighly effective but harsh. Scavengers are often required.[11]
Aqueous Phosphoric Acid 85 wt% H₃PO₄ (aq)Dioxane or neat50 - 602 - 24 hMild and environmentally benign. Tolerates many other acid-sensitive groups.[4]
Ytterbium Triflate Yb(OTf)₃ (5 mol%)Nitromethane45 - 506 - 8 hMild Lewis acid catalysis.[1]
Zinc Bromide ZnBr₂ (stoichiometric)Dichloromethane (DCM)Room Temp24 hChemoselective for t-butyl esters over some other acid-labile groups.[1][6]
Silica Gel Silica GelTolueneReflux (~110)24 - 48 hHeterogeneous and mild conditions.[7]
p-Toluenesulfonic Acid p-TsOH·H₂OSolvent-free (Microwave)N/A3 - 4 minRapid deprotection under microwave irradiation.[12]

Table 2: Non-Standard and Neutral Cleavage Methods

MethodReagent(s)SolventTemperature (°C)Typical TimeNotes
Powdered KOH Powdered KOHTetrahydrofuran (THF)Room TempVariesA non-acidic, basic method suitable for sensitive substrates.[8]
"Magic Blue" / Silane Tris(4-bromophenyl)amminium radical cation (MB•+) (1 mol%), Triethylsilane (2-4 equiv)Dichloromethane (DCM)Room Temp< 1 hMild, catalytic, and neutral conditions.[5][13]
Thermal (Thermolytic) None (or fluorinated alcohols like TFE)None (or TFE/HFIP)100 - 240VariesReagent-free option, but requires high temperatures.[14]

Experimental Protocols

Protocol 1: Cleavage with Trifluoroacetic Acid (TFA)

  • Dissolve the tert-butyl ester substrate in dichloromethane (DCM).

  • Add an equal volume of Trifluoroacetic Acid (TFA). If the substrate contains sensitive residues like tryptophan or cysteine, add scavengers such as triisopropylsilane (TIS) (e.g., 2.5-5% v/v).

  • Stir the reaction mixture at room temperature for 3 to 5 hours.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by precipitation (e.g., from cold diethyl ether), crystallization, or chromatography.[11]

Protocol 2: Cleavage with Aqueous Phosphoric Acid

  • Dissolve the tert-butyl ester in a suitable solvent like dioxane or use neat conditions.

  • Add 85 wt% aqueous phosphoric acid.

  • Heat the mixture to 50-60°C.

  • Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).[4]

  • After cooling, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or a mild base (e.g., sat. NaHCO₃ solution).

  • Dry the organic layer, concentrate, and purify the product as needed.

Protocol 3: Cleavage using "Magic Blue" and Triethylsilane

  • Dissolve the tert-butyl ester substrate in dichloromethane (DCM).

  • Add triethylsilane (HSiEt₃) (typically 2-4 equivalents).

  • Add tris(4-bromophenyl)amminium radical cation ("Magic Blue", MB•+) as a catalyst (e.g., 1 mol%).[5]

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS. The reaction is often complete in under an hour.[13]

  • Upon completion, concentrate the reaction mixture and purify by chromatography.

Visualized Workflows and Logic

cluster_start Start: Select Cleavage Strategy cluster_acid_sensitivity Acid Sensitivity Assessment cluster_strong_acid Strong Acid Path cluster_mild_conditions Mild/Non-Acidic Path start Substrate with t-Bu ester acid_sensitive Is the substrate sensitive to acid? start->acid_sensitive strong_acid Use Strong Acid (e.g., TFA in DCM) acid_sensitive->strong_acid No mild_acid Use Milder Acid (aq. H3PO4, Lewis Acids) acid_sensitive->mild_acid Yes nucleophilic_residues Nucleophilic residues (Trp, Cys, Met)? strong_acid->nucleophilic_residues add_scavengers Add Scavengers (TIS, Water, EDT) nucleophilic_residues->add_scavengers Yes run_reaction_strong Run Reaction & Purify nucleophilic_residues->run_reaction_strong No add_scavengers->run_reaction_strong non_acidic Use Non-Acidic Method (KOH/THF, 'Magic Blue') mild_acid->non_acidic If still incompatible run_reaction_mild Run Reaction & Purify mild_acid->run_reaction_mild non_acidic->run_reaction_mild

Caption: Decision tree for selecting a t-butyl ester cleavage method.

cluster_workflow General TFA Cleavage & Troubleshooting Workflow start Start: TFA Cleavage reaction Run Reaction: TFA/DCM +/- Scavengers start->reaction monitor Monitor by TLC/LC-MS reaction->monitor complete Is reaction complete? monitor->complete workup Workup: Remove TFA, Precipitate/Extract complete->workup Yes troubleshoot_incomplete Troubleshoot: - Increase time/temp - Check reagent quality complete->troubleshoot_incomplete No analyze Analyze Crude Product (LC-MS, NMR) workup->analyze purity_ok Purity & Yield OK? analyze->purity_ok end End: Purified Product purity_ok->end Yes troubleshoot_purity Troubleshoot: - Add/change scavengers - Switch to milder method purity_ok->troubleshoot_purity No troubleshoot_incomplete->reaction troubleshoot_purity->start Re-plan strategy

Caption: Experimental workflow for TFA deprotection and troubleshooting.

References

minimizing by-product formation in tert-butylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tert-Butylation Reactions

Welcome to the technical support center for tert-butylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize tert-butylation procedures, with a focus on minimizing the formation of unwanted by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in Friedel-Crafts tert-butylation of aromatic compounds?

A1: The most prevalent by-products include:

  • Di- and Poly-tert-butylation Products: The initial mono-alkylated product is often more nucleophilic than the starting material, making it susceptible to further alkylation.[1][2] This leads to the formation of di- or even tri-tert-butylated species. For example, the reaction of benzene (B151609) with t-butyl chloride can yield p-di-tert-butylbenzene as the major product.[1]

  • Isobutylene (B52900): This alkene is formed through the deprotonation of the tert-butyl cation, a key intermediate in the reaction.[3][4] Its formation is especially favored at higher temperatures.

  • Rearrangement Products: While the tert-butyl cation itself is tertiary and stable, rearrangements can occur with other alkylating agents.[1][5] For tert-butylation, this is less common, but fragmentation or oligomerization of isobutylene can lead to other hydrocarbon impurities.[6]

  • Regioisomers: Depending on the substrate, a mixture of ortho, meta, and para isomers can be formed. The bulky nature of the tert-butyl group often favors para-substitution, but ortho-products are also common.[7][8]

  • O-Alkylation vs. C-Alkylation Products: In substrates with hydroxyl groups, such as phenols, both O-alkylation (forming an ether) and C-alkylation (forming a C-C bond on the ring) can occur.[8]

Q2: How does the choice of catalyst influence selectivity and by-product formation?

A2: The catalyst is a critical factor.

  • Lewis Acids (e.g., AlCl₃, FeCl₃): These are strong catalysts that readily generate the tert-butyl carbocation, leading to high reactivity.[2][9] However, their high activity can also promote overalkylation and the formation of isobutylene.[1]

  • Brønsted Acids (e.g., H₂SO₄, H₃PO₄): These are also effective but can sometimes lead to competing side reactions like sulfonation, especially with activated substrates.[7]

  • Solid Acid Catalysts (e.g., Zeolites, Acidic Clays, Ion-Exchange Resins): These heterogeneous catalysts are often preferred for industrial applications due to their ease of separation, reusability, and potential for shape-selectivity.[7][8][10] The pore structure of zeolites can sterically hinder the formation of bulky di-alkylated products, thus favoring mono-alkylation.[8][10]

  • Ionic Liquids: These can act as both solvent and catalyst, offering advantages in catalyst recovery and sometimes leading to higher selectivity under milder conditions.[11][12][13]

Q3: What is the effect of temperature on tert-butylation reactions?

A3: Temperature significantly impacts reaction rate and product distribution. Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions.[14] Specifically, elevated temperatures favor the elimination of a proton from the tert-butyl cation to form isobutylene and can also lead to de-tert-butylation or isomerization of products.[15] Optimal temperatures are typically moderate, often in the range of 50-90°C, to balance conversion rate with selectivity.[12][14]

Q4: How can I favor mono-alkylation over di-alkylation?

A4: To enhance the yield of the mono-alkylated product:

  • Use a Large Excess of the Aromatic Substrate: By increasing the concentration of the starting material relative to the alkylating agent, the probability of the electrophile encountering an unreacted substrate molecule is higher than encountering a mono-alkylated one.[1]

  • Control the Molar Ratio: A lower molar ratio of the tert-butylating agent to the substrate is crucial.

  • Choose a Shape-Selective Catalyst: Zeolites with appropriate pore sizes can prevent the formation of bulkier di-alkylated products.[10]

  • Lower the Reaction Temperature: This reduces the overall reactivity, disfavoring the second alkylation step which typically requires more energy.

  • Slow Addition of Alkylating Agent: Adding the tert-butylating agent dropwise can maintain its low concentration throughout the reaction, minimizing overalkylation.

Troubleshooting Guide

This guide addresses common problems encountered during tert-butylation experiments.

Problem 1: High Levels of Di- or Poly-Alkylated By-products

  • Potential Causes:

    • Molar ratio of alkylating agent to substrate is too high.

    • Reaction temperature is too high, increasing reactivity.

    • Catalyst is too active.

    • High concentration of the mono-alkylated product builds up.

  • Solutions:

    • Adjust Stoichiometry: Increase the molar excess of the aromatic substrate relative to the tert-butylating agent. A 3:1 to 5:1 ratio is a good starting point.

    • Reduce Temperature: Lower the reaction temperature by 10-20°C to decrease the rate of the second alkylation.

    • Change Catalyst: Switch to a less active or more sterically hindered catalyst. Consider using a solid acid catalyst like a large-pore zeolite.[8]

    • Control Addition: Add the alkylating agent slowly over several hours to keep its instantaneous concentration low.

Problem 2: Excessive Isobutylene Formation

  • Potential Causes:

    • High reaction temperature promoting elimination.

    • Strongly acidic catalyst.

    • Presence of water, which can act as a base to accept the proton.[16]

  • Solutions:

    • Lower Temperature: This is the most effective way to reduce isobutylene formation.

    • Use Anhydrous Conditions: Ensure all reagents and glassware are dry to minimize deprotonation of the carbocation intermediate.

    • Catalyst Choice: Some catalysts, like certain zeolites, can perform the dehydration of tert-butanol (B103910) to isobutylene efficiently; selecting a catalyst that does not favor this pathway is key.[17]

    • Scrubbing: In larger-scale reactions, the off-gas can be passed through a scrubber containing an acid/toluene mixture to capture isobutylene.[6]

Problem 3: Low Conversion of Starting Material

  • Potential Causes:

    • Reaction temperature is too low.

    • Catalyst deactivation or insufficient catalyst loading.[13]

    • Insufficient reaction time.[14]

    • Poor mixing in a heterogeneous reaction.

  • Solutions:

    • Increase Temperature: Gradually increase the temperature in 10°C increments while monitoring by-product formation.

    • Increase Catalyst Amount: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[13][14]

    • Extend Reaction Time: Monitor the reaction progress by TLC or GC and allow it to run until the starting material is consumed.[14]

    • Improve Agitation: For solid catalysts, ensure vigorous stirring to overcome mass transfer limitations.

Data & Experimental Conditions

The selection of catalyst and reaction parameters has a profound impact on product distribution.

Table 1: Influence of Catalyst on Tert-Butylation of Phenol (B47542)

CatalystTemp (°C)Phenol Conversion (%)4-TBP Selectivity (%)2,4-DTBP Selectivity (%)Reference
Ga-FSM-1616080.353.9 (Yield: 43.3%)37.7 (Yield: 30.3%)[18]
H-MCM-41180HighFavored Product-[15]
Ionic Liquid70~100-High[11][12]
Zeolite Beta-High--[19]

TBP: tert-butylphenol; DTBP: di-tert-butylphenol.

Table 2: Effect of Reaction Parameters on Phenol Tert-Butylation using an Ionic Liquid Catalyst

ParameterRange StudiedGeneral Trend for High ConversionReference
Temperature50 - 90 °CHigher temperature (up to 90°C) increases conversion.[12][12]
Time20 - 480 minLonger time (up to 480 min) increases conversion.[12][12]
Reactant Molar Ratio (TBA:Phenol)1:1 to 3:1Higher ratio increases conversion.[12][12]
Catalyst Molar Ratio (IL:Phenol)0.5:1 to 2:1Higher ratio increases conversion.[12][12]

TBA: tert-butyl alcohol; IL: Ionic Liquid.

Diagrams & Workflows

Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common issues in tert-butylation reactions.

G cluster_start Analysis of Initial Reaction cluster_problems Problem Identification cluster_solutions Corrective Actions cluster_end Outcome start Run Initial Reaction & Analyze Products (GC/MS, NMR) p1 High Poly-Alkylation start->p1 p2 High Isobutylene start->p2 p3 Low Conversion start->p3 p4 Poor Regioselectivity start->p4 s1 Decrease Alkylating Agent Ratio Lower Temperature Use Slower Addition p1->s1 Cause: Over-reaction s2 Lower Temperature Ensure Anhydrous Conditions p2->s2 Cause: Elimination s3 Increase Temperature Increase Catalyst Load Extend Reaction Time p3->s3 Cause: Insufficient Energy/Catalysis s4 Change Catalyst (e.g., to Zeolite) Screen Solvents p4->s4 Cause: Catalyst/Solvent Effects end_node Optimized Reaction s1->end_node s2->end_node s3->end_node s4->end_node

Caption: Troubleshooting workflow for tert-butylation reactions.

By-product Formation Pathways

This diagram illustrates the key decision points and pathways leading to desired products versus common by-products.

G Substrate Aromatic Substrate + t-Bu-X Intermediate tert-Butyl Carbocation (t-Bu+) Substrate->Intermediate Catalyst Mono Desired Mono-alkylated Product Intermediate->Mono Attack by Substrate Iso Isobutylene By-product Intermediate->Iso Deprotonation (High Temp) Di Di-alkylated By-product Mono->Di Further Alkylation (High [t-Bu+])

Caption: Competing pathways in Friedel-Crafts tert-butylation.

Key Experimental Protocol

Protocol: Selective Mono-tert-butylation of Phenol using a Solid Acid Catalyst

This protocol provides a general methodology for the tert-butylation of phenol using tert-butyl alcohol as the alkylating agent and a solid acid catalyst (e.g., zeolite H-BEA or an acidic ion-exchange resin).

Materials:

  • Phenol

  • Tert-butyl alcohol (TBA)

  • Solid Acid Catalyst (e.g., Amberlyst 15, dried)

  • Solvent (e.g., Toluene or Heptane, anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, heating mantle)

  • Extraction and analysis equipment (separatory funnel, rotary evaporator, GC-MS)

Procedure:

  • Catalyst Activation: The solid acid catalyst should be activated prior to use to remove adsorbed water. Heat the catalyst (e.g., Amberlyst 15) under vacuum at 80-100°C for 4-6 hours.

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Charging Reagents: Under a nitrogen atmosphere, add the activated solid acid catalyst (e.g., 10-20% by weight of phenol) and the anhydrous solvent to the flask.

  • Substrate Addition: Dissolve phenol in a minimal amount of the solvent and add it to the reaction flask. Begin stirring to create a uniform slurry.

  • Temperature Control: Heat the mixture to the desired reaction temperature (e.g., 70-80°C).[14]

  • Alkylating Agent Addition: Add tert-butyl alcohol (TBA). For optimal selectivity, use a controlled molar ratio of Phenol:TBA (e.g., 3:1). For even greater control, the TBA can be added slowly over 1-2 hours using a syringe pump.

  • Reaction Monitoring: Allow the reaction to proceed with vigorous stirring. Monitor the progress by taking small aliquots periodically and analyzing them by GC or TLC to check for the consumption of phenol and the formation of products.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with fresh solvent, dried, and potentially reused.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any unreacted phenol, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification and Analysis: The crude product can be purified by column chromatography or distillation. Confirm the identity and purity of the product fractions using NMR spectroscopy and GC-MS.

References

Technical Support Center: Drying tert-Butyl Alcohol for Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the methods for drying tert-butyl alcohol, a crucial step for successful esterification reactions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Esterification reaction fails or gives low yield. Water present in the tert-butyl alcohol is quenching the reaction.Ensure the tert-butyl alcohol is rigorously dried using an appropriate method before use. Verify the dryness of the alcohol using Karl Fischer titration.
Drying agent clumps together at the bottom of the solvent. The drying agent is saturated with water.[1]Add more drying agent in small portions until the newly added agent remains free-flowing.[1] For future attempts, consider a preliminary drying step or using a higher capacity drying agent.
The dried tert-butyl alcohol becomes contaminated. The drying agent is not compatible with the alcohol or subsequent reaction conditions. For example, using acidic or basic drying agents can introduce impurities.Select an inert drying agent. Molecular sieves (3A or 4A) are a good general-purpose choice.[2][3] If distillation is used, ensure the apparatus is clean and dry.
Slow or inefficient drying. The chosen drying method has a low efficiency or capacity for water removal.For large amounts of water, consider azeotropic distillation with benzene (B151609) to remove the bulk of the water first.[2] For achieving very low water content, distillation from a reactive metal like sodium or calcium hydride is effective.[2][4]
Safety concerns during the drying process. Use of reactive and flammable drying agents like sodium, potassium, or calcium hydride.Handle these reagents with extreme caution under an inert atmosphere (e.g., nitrogen or argon).[2][4] Ensure proper personal protective equipment is worn and that quenching procedures for residual reactive metals are in place.[3]

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry tert-butyl alcohol before an esterification reaction?

A1: Water can interfere with esterification reactions in several ways. In acid-catalyzed esterifications, water can shift the equilibrium back towards the starting materials, reducing the yield of the desired ester. In reactions involving highly reactive reagents, such as acid chlorides or anhydrides, water will react preferentially, consuming the reagent and preventing ester formation.

Q2: What are the most common methods for drying tert-butyl alcohol?

A2: Common methods include:

  • Using solid drying agents: Anhydrous salts like calcium oxide (CaO), potassium carbonate (K2CO3), calcium sulfate (B86663) (CaSO4), and magnesium sulfate (MgSO4) can be used for preliminary drying.[2]

  • Using molecular sieves: Type 3A or 4A molecular sieves are very effective for removing residual water.[2][5]

  • Azeotropic distillation: For tert-butyl alcohol containing significant amounts of water, azeotropic distillation with benzene can be used to remove the bulk of the water.[2]

  • Distillation from reactive agents: For preparing highly anhydrous tert-butyl alcohol, refluxing over and distilling from agents like calcium hydride (CaH2), sodium (Na), potassium (K), or magnesium activated with iodine is a common practice.[2]

  • Fractional Freezing: This method can also be employed for purification, taking advantage of the relatively high melting point of tert-butyl alcohol.[2]

Q3: How do I choose the best drying method for my experiment?

A3: The choice of drying method depends on the required level of dryness, the scale of your experiment, and the available equipment. For many standard esterifications, drying over activated 3A or 4A molecular sieves overnight is sufficient. For reactions that are highly sensitive to water, distillation from a drying agent like calcium hydride is recommended.

Q4: How can I tell if my tert-butyl alcohol is dry enough?

A4: The most accurate method for determining water content is Karl Fischer titration. A qualitative indicator for solvents dried with sodium and benzophenone (B1666685) is the persistence of a deep blue or purple color, which indicates anhydrous conditions.[4]

Q5: Can I reuse molecular sieves?

A5: Yes, molecular sieves can be regenerated. To reactivate them, they should be heated in a furnace at a high temperature (e.g., 350°C) for several hours under a stream of inert gas or under vacuum to remove the adsorbed water.[3][5]

Quantitative Data on Drying Agents

The efficiency of various drying agents for removing water from alcohols can be compared. The following table summarizes the residual water content in butanols after treatment with different desiccants.

Drying AgentResidual Water Content (ppm) in Butanols
3A Molecular Sieves (bead)44
3A Molecular Sieves (powder)40
4A Molecular Sieves (powder)401
Calcium Chloride (CaCl2)Not specified, but can be used[4]
Barium Oxide (BaO)Not specified, but can be used[3]
Calcium Oxide (CaO)Not specified, but can be used[2]
Calcium Hydride (CaH2)Recommended for distillation[2]
Magnesium (Mg)Recommended for distillation[4]
Aluminum (Al)Not specified, but can be used
Magnesium Sulfate (MgSO4)Not specified, but can be used[1]
Benzene AzeotropeEffective for bulk water removal[2]
Data adapted from studies on the efficiency of desiccants in drying alcohols.[6]

Detailed Experimental Protocol: Drying tert-Butyl Alcohol with 3A Molecular Sieves

This protocol describes a standard laboratory procedure for drying tert-butyl alcohol using 3A molecular sieves, a method suitable for achieving the level of dryness required for many esterification reactions.

Materials:

  • tert-Butyl alcohol (reagent grade)

  • 3A molecular sieves (activated)

  • Dry, clean flask with a ground glass joint

  • Septum or glass stopper

  • Inert gas source (optional, but recommended)

Procedure:

  • Activation of Molecular Sieves: Place the 3A molecular sieves in a porcelain or Pyrex dish and heat in a furnace at 350°C for at least 4 hours. After heating, allow the sieves to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.

  • Solvent Preparation: Take a clean, dry flask and, if possible, flame-dry it under vacuum or an inert atmosphere to remove any adsorbed water from the glass surface. Allow the flask to cool to room temperature.

  • Adding the Drying Agent: To the flask, add the activated 3A molecular sieves. A general rule of thumb is to use approximately 5-10% of the weight of the solvent to be dried.

  • Adding the Solvent: Pour the tert-butyl alcohol into the flask containing the molecular sieves.

  • Drying: Seal the flask with a septum or a glass stopper. For best results, allow the tert-butyl alcohol to stand over the molecular sieves for at least 12-24 hours. Occasional swirling can help to increase the efficiency of the drying process.

  • Storage and Dispensing: Store the dried tert-butyl alcohol over the molecular sieves. To dispense the anhydrous solvent, use a dry syringe to pierce the septum and withdraw the required amount. This technique prevents the introduction of atmospheric moisture into the dried solvent.

Decision Workflow for Drying tert-Butyl Alcohol

DryingMethodSelection start Start: Need to dry tert-Butyl Alcohol bulk_water Large amount of water present? start->bulk_water azeotrope Perform Azeotropic Distillation with Benzene bulk_water->azeotrope Yes dryness_level Required Dryness Level? bulk_water->dryness_level No pre_dried Solvent is now pre-dried azeotrope->pre_dried pre_dried->dryness_level standard Standard Dryness (most esterifications) dryness_level->standard Standard high_purity High Purity / Anhydrous (moisture-sensitive reactions) dryness_level->high_purity High mol_sieves Use 3A or 4A Molecular Sieves standard->mol_sieves distill Distill from a reactive agent (e.g., CaH2, Na) high_purity->distill end_standard Dried t-BuOH ready for use mol_sieves->end_standard end_high_purity Anhydrous t-BuOH ready for use distill->end_high_purity

Caption: Decision tree for selecting a suitable method for drying tert-butyl alcohol.

References

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl ester synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the esterification of sterically hindered carboxylic acids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of tert-butyl esters, particularly with sterically hindered substrates.

Steglich Esterification (DCC/DMAP Method)

Q1: My Steglich esterification reaction yield is low or the reaction is not proceeding to completion. What are the common causes and solutions?

A1: Low yields in Steglich esterification of sterically hindered acids are a frequent issue. Several factors can contribute to this problem:

  • Cause 1: Formation of N-acylurea byproduct. The primary competing side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea.[1][2]

    • Solution: The addition of 4-dimethylaminopyridine (B28879) (DMAP) is crucial. DMAP acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form a highly reactive acylpyridinium species, which then readily reacts with the alcohol, outcompeting the rearrangement to N-acylurea.[1][3] Ensure you are using an adequate catalytic amount of DMAP (typically 5-20 mol%).[4] For particularly stubborn reactions, increasing the amount of DMAP may be beneficial.[5]

  • Cause 2: Insufficient reactivity of the alcohol. Tert-butanol (B103910) is a bulky and relatively poor nucleophile.

    • Solution: While you cannot change the inherent nature of tert-butanol, ensuring optimal reaction conditions is key. Use a slight excess of the alcohol (1.5-3 equivalents) to help drive the reaction forward.[4]

  • Cause 3: Poor quality of reagents. Dicyclohexylcarbodiimide (DCC) is sensitive to moisture.

    • Solution: Use freshly opened or properly stored DCC. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

  • Cause 4: Inadequate reaction time or temperature. Sterically hindered substrates may react slowly at room temperature.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time (up to 24 hours) or gently heating the mixture (e.g., to 40-60 °C).[2]

Q2: I observe a significant amount of a white precipitate in my reaction mixture. What is it and how should I handle it?

A2: The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the reaction of DCC with the carboxylic acid.[2] DCU is notoriously insoluble in many common organic solvents.

  • Solution: At the end of the reaction, the DCU should be removed by filtration. It is important to wash the filter cake with a small amount of the reaction solvent (e.g., dichloromethane) to recover any product that may have been occluded. If some DCU remains in the filtrate, it can often be removed by concentrating the solution and re-filtering or during subsequent purification steps like column chromatography.

Q3: My final product is contaminated with a waxy solid, even after filtration. How can I purify it?

A3: This is likely due to residual DCU contamination.

Acid-Catalyzed Methods (Isobutylene or tert-Butanol)

Q1: I am attempting to synthesize a tert-butyl ester using a strong acid catalyst with isobutylene (B52900), but the yield is poor. What could be the issue?

A1: Acid-catalyzed addition of isobutylene to a carboxylic acid is a common method but can be challenging with sterically hindered substrates.

  • Cause 1: Reversibility of the reaction. The reaction is an equilibrium process.

    • Solution: Use a significant excess of isobutylene to shift the equilibrium towards the product. Since isobutylene is a gas at room temperature, this typically requires conducting the reaction in a sealed pressure vessel.

  • Cause 2: Side reactions of the carbocation. The reaction proceeds via the formation of a tert-butyl cation, which can be trapped by other nucleophiles or undergo elimination.

    • Solution: Ensure strictly anhydrous conditions to prevent water from competing with the carboxylic acid for the tert-butyl cation. Using a high concentration of the carboxylic acid can also favor the desired reaction.

Q2: Can I use tert-butanol directly with an acid catalyst instead of isobutylene?

A2: Yes, this is a viable alternative. However, the Fischer esterification of tertiary alcohols like tert-butanol under acidic conditions can be problematic due to the facile formation of the tert-butyl cation, which can lead to elimination to form isobutene.[1]

  • Solution: To improve yields, it is crucial to remove the water formed during the reaction. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with a suitable solvent like toluene) or by using a dehydrating agent.

Transesterification

Q1: I am trying to perform a transesterification from a methyl or ethyl ester to a tert-butyl ester, but the reaction is not proceeding. Why is this?

A1: Transesterification to form a tertiary ester is often challenging due to steric hindrance.

  • Cause 1: Unfavorable equilibrium. The equilibrium may not favor the formation of the bulkier tert-butyl ester.

    • Solution: Use a large excess of tert-butanol or a reagent that can remove the alcohol byproduct (e.g., methanol (B129727) or ethanol). For base-catalyzed transesterification, using potassium tert-butoxide can serve as both the catalyst and the source of the tert-butoxy (B1229062) group.[6]

  • Cause 2: Ineffective catalyst.

    • Solution: For sterically demanding transesterifications, specialized catalysts may be required. Lewis acids or strong non-nucleophilic bases can be effective.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of tert-butyl esters of sterically hindered carboxylic acids using various methods.

MethodCarboxylic AcidReagentsSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Steglich Esterification Monoethyl fumarateDCC, tert-Butanol, DMAPDichloromethane (B109758)0 to RT-~90[7]
Pivalic AcidMukaiyama's reagentDimethyl Carbonate60>850[8]
Cinnamic AcidEDC, HOBt, tert-Butanol, DMAPDichloromethaneRT1260[9]
Acid Chloride Route VariousAcid Chloride, tert-Butanol, DimethylanilineEtherRT1-233-76[10]
Transesterification L-γ-Methyleneglutamic Acid Derivative (as Boc-protected pyroglutamate)tert-Butyl acetate, Perchloric acid-RT1870[11]
(Boc)₂O Method Various(Boc)₂OSolvent-free (electromagnetic milling)RT-High[12]
Tf₂NH Catalysis VariousTf₂NH, tert-Butyl acetatetert-Butyl acetateRT0.5-3>90[13]

Experimental Protocols

Protocol 1: Steglich Esterification of a Sterically Hindered Carboxylic Acid

This protocol is a general procedure for the esterification of a sterically hindered carboxylic acid with tert-butanol using DCC and DMAP.

Materials:

  • Sterically hindered carboxylic acid (1.0 eq)

  • tert-Butanol (3.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered carboxylic acid (1.0 eq) and anhydrous dichloromethane.

  • Add tert-butanol (3.0 eq) and DMAP (0.1-0.2 eq) to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over a period of 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU. Wash the filter cake with a small amount of dichloromethane.

  • Combine the filtrates and wash successively with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure tert-butyl ester.

Protocol 2: Synthesis of a tert-Butyl Ester from an Acid Chloride

This method is suitable for substrates where the corresponding acid chloride is readily available.

Materials:

  • Acid chloride (1.0 eq)

  • tert-Butanol (1.2 eq)

  • Pyridine (B92270) or Triethylamine (1.2 eq)

  • Anhydrous diethyl ether or dichloromethane

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the acid chloride (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate addition funnel, prepare a solution of tert-butanol (1.2 eq) and pyridine (1.2 eq) in anhydrous diethyl ether.

  • Add the tert-butanol/pyridine solution dropwise to the stirred acid chloride solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A precipitate of pyridinium (B92312) hydrochloride will form.

  • Filter the reaction mixture to remove the precipitate.

  • Wash the filtrate with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or silica gel column chromatography.

Visualizations

Troubleshooting_Low_Yield_Steglich Troubleshooting Low Yield in Steglich Esterification start Low Yield or No Reaction check_dmap Is DMAP (5-20 mol%) present? start->check_dmap add_dmap Add DMAP to catalyze the reaction and prevent N-acylurea formation. check_dmap->add_dmap No check_reagents Are reagents (DCC, solvent) anhydrous and of high quality? check_dmap->check_reagents Yes add_dmap->check_reagents use_fresh_reagents Use freshly opened/distilled reagents and anhydrous solvent under inert atmosphere. check_reagents->use_fresh_reagents No check_time_temp Has the reaction been given sufficient time/temperature? check_reagents->check_time_temp Yes use_fresh_reagents->check_time_temp increase_time_temp Increase reaction time (monitor by TLC) or apply gentle heat (40-60°C). check_time_temp->increase_time_temp No check_stoichiometry Is there an excess of tert-butanol (1.5-3 eq)? check_time_temp->check_stoichiometry Yes increase_time_temp->check_stoichiometry adjust_stoichiometry Use an excess of the alcohol to drive the equilibrium. check_stoichiometry->adjust_stoichiometry No success Yield Improved check_stoichiometry->success Yes adjust_stoichiometry->success

Caption: Troubleshooting workflow for low-yield Steglich esterification.

Steglich_Mechanism Simplified Mechanism of Steglich Esterification cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation cluster_side_reaction Side Reaction (Minimized by DMAP) RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium N_acylurea N-Acylurea (Byproduct) O_acylisourea->N_acylurea DCU DCU (Byproduct) O_acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Ester tert-Butyl Ester (R-COO-tBu) Acylpyridinium->Ester tBuOH t-BuOH tBuOH->Ester

Caption: Key intermediates in the Steglich esterification mechanism.

Method_Selection_Workflow Method Selection for tert-Butyl Ester Synthesis start Starting Material: Sterically Hindered Carboxylic Acid acid_labile Is the substrate acid-labile? start->acid_labile steglich Use Steglich Esterification (DCC/DMAP or EDC/DMAP). Mild, neutral conditions. acid_labile->steglich Yes acid_stable Substrate is acid-stable. acid_labile->acid_stable No acid_chloride_available Is the acid chloride readily available or easy to synthesize? acid_stable->acid_chloride_available acid_chloride_route Use the acid chloride route with tert-butanol and a non-nucleophilic base. acid_chloride_available->acid_chloride_route Yes other_ester Starting from another ester? acid_chloride_available->other_ester No acid_catalyzed_route Consider acid-catalyzed reaction with isobutylene (pressure vessel) or tert-butanol (with water removal). transesterification If starting from another ester, consider transesterification with K-tert-butoxide or a Lewis acid catalyst. other_ester->acid_catalyzed_route No other_ester->transesterification Yes

Caption: Decision workflow for selecting a tert-butyl ester synthesis method.

References

Validation & Comparative

A Comparative Analysis of Tert-Butyl Hexanoate and Other Hexanoate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a comprehensive comparative analysis of tert-butyl hexanoate (B1226103) and other common hexanoate esters, namely methyl hexanoate, ethyl hexanoate, and propyl hexanoate. The following sections detail their physicochemical properties, biological activities, and toxicological profiles, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tabular Comparison

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical parameters for tert-butyl hexanoate and its linear-chain counterparts. It is important to note that while experimental data for methyl, ethyl, and propyl hexanoate are readily available, some properties for this compound are based on computed estimates due to a lack of published experimental values.

PropertyThis compoundMethyl HexanoateEthyl HexanoatePropyl Hexanoate
Molecular Formula C₁₀H₂₀O₂C₇H₁₄O₂C₈H₁₆O₂C₉H₁₈O₂
Molecular Weight ( g/mol ) 172.27130.18144.21158.24
Boiling Point (°C) Not available151168187-188
Melting Point (°C) Not available-71-67-68
Water Solubility Not available1.325 g/L (20 °C)0.629 mg/mL (25 °C)Limited solubility
LogP (Octanol/Water) 3.4 (Computed)2.342.833.33

Biological Activity and Toxicological Profile

The biological activity and toxicity of hexanoate esters are of significant interest in drug development and toxicology. This section explores their effects on cellular pathways and provides available toxicological data.

Cytotoxicity
Enzyme Inhibition

Hexanoate and octanoate (B1194180) have been shown to inhibit the triiodothyronine (T3)-induced activities of malic enzyme and fatty acid synthase in chick embryo hepatocytes in culture. This inhibition occurs at the transcriptional level within 30 minutes of exposure[3]. This suggests that hexanoate esters could modulate lipid metabolism through the regulation of gene expression.

Signaling Pathway Modulation: The Akt-mTOR Axis

Recent studies have demonstrated that hexanoic acid can promote the basal and insulin-induced phosphorylation of the Akt-mTOR signaling pathway in HepG2 hepatoma cells[4][5]. This pathway is crucial for regulating cell growth, proliferation, and metabolism[6][7]. The activation of this pathway by hexanoic acid suggests that its esters, upon hydrolysis, could have similar effects.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors / Insulin Growth Factors / Insulin Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors / Insulin->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Cell Growth & Proliferation Cell Growth & Proliferation p70S6K->Cell Growth & Proliferation Promotes 4E-BP1->Cell Growth & Proliferation Inhibits Inhibition of Hexanoate Esters Hexanoate Esters Hexanoic Acid Hexanoic Acid Hexanoate Esters->Hexanoic Acid Hydrolysis Hexanoic Acid->AKT Promotes Phosphorylation Hexanoic Acid->mTORC1 Promotes Phosphorylation

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the comparative analysis of hexanoate esters.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the LogP of a compound, providing a measure of its lipophilicity[8][9][10][11][12].

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (or buffer of desired pH, pre-saturated with n-octanol)

  • Test compound (hexanoate ester)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer or shaker

  • Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

  • Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water/buffer for at least 24 hours, then allowing the phases to separate.

  • Accurately weigh a known amount of the hexanoate ester and dissolve it in a known volume of either the pre-saturated n-octanol or water/buffer. The initial concentration should be below the solubility limit in both phases.

  • Add a known volume of the other pre-saturated solvent to the solution in a separatory funnel or centrifuge tube.

  • Vigorously shake the mixture for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Allow the two phases to separate completely. Centrifugation may be required to break up any emulsions.

  • Carefully collect a sample from both the n-octanol and aqueous phases.

  • Quantify the concentration of the hexanoate ester in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

Experimental_Workflow_LogP cluster_preparation Preparation cluster_partitioning Partitioning cluster_analysis Analysis A Prepare pre-saturated n-octanol and water B Dissolve ester in one phase A->B C Mix the two phases vigorously B->C D Allow phases to separate C->D E Sample both phases D->E F Quantify ester concentration E->F G Calculate LogP F->G

In Vitro Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity[13][14][15][16].

Materials:

  • Target cell line (e.g., adherent cancer cell line)

  • Complete cell culture medium

  • Hexanoate esters (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the hexanoate esters in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the esters).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add a specific volume of MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

In Vitro Cytotoxicity Assessment by LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is another common method to assess cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium[17][18][19][20].

Materials:

  • Target cell line

  • Complete cell culture medium

  • Hexanoate esters

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed and treat the cells with the hexanoate esters as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the LDH assay kit manufacturer's instructions to mix the supernatant with the reaction mixture in a new 96-well plate.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the absorbance at the specified wavelength (usually around 490 nm).

  • Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Experimental_Workflow_Cytotoxicity cluster_mtt MTT Assay cluster_ldh LDH Assay A Seed cells in 96-well plate B Treat cells with hexanoate esters A->B C Incubate for defined period B->C D1 Add MTT solution C->D1 D2 Collect supernatant C->D2 E1 Incubate D1->E1 F1 Add solubilization solution E1->F1 G1 Measure absorbance F1->G1 E2 Add LDH reaction mixture D2->E2 F2 Incubate E2->F2 G2 Measure absorbance F2->G2

Conclusion

This comparative guide provides a foundational understanding of the physicochemical properties, biological activities, and toxicological aspects of this compound in relation to other common hexanoate esters. While data for this compound remains limited, this analysis highlights the importance of the ester group's structure in determining a molecule's behavior. The provided experimental protocols offer a starting point for researchers to further investigate these compounds and fill the existing knowledge gaps, ultimately contributing to the development of safer and more effective therapeutic agents.

References

validation of analytical methods for tert-butyl hexanoate quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of Tert-Butyl Hexanoate (B1226103)

Introduction to Analytical Techniques

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds.[1] In GC, a sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.[1] For a moderately volatile ester like tert-butyl hexanoate, GC is a highly suitable technique. Common detectors for GC include the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, and the Mass Spectrometer (MS), which provides structural information for definitive identification.[2]

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture.[3] It is particularly well-suited for non-volatile or thermally sensitive compounds.[1] In HPLC, a liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) under high pressure, carried by a liquid mobile phase.[3] While this compound is volatile, HPLC can still be a viable, albeit less common, method for its analysis, especially in complex matrices where GC might face challenges. Detection is often achieved using an Ultraviolet (UV) detector, although the lack of a strong chromophore in this compound would necessitate detection at low wavelengths (around 210 nm).[4]

Comparative Analysis of GC and HPLC for this compound Quantification

The choice between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Analyte Suitability Excellent for volatile and semi-volatile compounds like this compound.Suitable, but less common for volatile esters. Better for non-volatile or thermally labile compounds.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometer (MS).Ultraviolet (UV) Detector, Refractive Index (RI) Detector, Mass Spectrometer (MS).
Speed Generally faster analysis times compared to HPLC.[2]Can have longer run times.
Sensitivity High sensitivity, especially with an FID.Sensitivity is dependent on the detector and the analyte's properties (e.g., UV absorbance).
Cost GC systems are often less expensive to purchase and operate.[2]HPLC systems and solvents can be more costly.[2]
Sample Preparation May require derivatization for non-volatile compounds, but likely direct injection for this compound.Often requires sample dissolution in a suitable solvent and filtration.

Experimental Protocols

The following are proposed experimental protocols for the quantification of this compound using GC-FID and HPLC-UV, based on methods for similar compounds.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is adapted from established procedures for the analysis of esters and other volatile organic compounds.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as hexane (B92381) or ethyl acetate.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a known weight or volume in the chosen solvent and dilute as necessary to fall within the calibration range. An internal standard (e.g., n-dodecane) can be added to both standards and samples to improve precision.

2. GC-FID Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a potential approach, though less common for this analyte. The lack of a strong chromophore is a key consideration.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Prepare calibration standards by diluting the stock solution to a suitable concentration range (e.g., 10 µg/mL to 500 µg/mL).

  • Dissolve and dilute unknown samples in the mobile phase and filter through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detector: UV Detector.

  • Detection Wavelength: 210 nm.

Method Validation

A crucial aspect of any quantitative analysis is method validation to ensure the reliability of the results. The following table summarizes the key validation parameters and typical expected performance for the proposed GC-FID method, which is the more likely technique for this analyte.

Validation ParameterTypical Acceptance CriteriaExpected Performance for GC-FID
Linearity (Correlation Coefficient, r²) r² ≥ 0.995≥ 0.998
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (Relative Standard Deviation, %RSD) ≤ 15%≤ 5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3Analyte dependent, but expected in the low µg/mL to ng/mL range.
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10Analyte dependent, but expected in the low µg/mL range.
Specificity No interference at the retention time of the analyte.High, due to the separation power of the capillary GC column.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method.

G cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope and Purpose select_parameters Select Validation Parameters define_scope->select_parameters prepare_standards Prepare Standards and Samples select_parameters->prepare_standards linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) specificity Specificity lod_loq LOD & LOQ robustness Robustness data_analysis Analyze Data and Calculate Results linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report

References

A Sensory Panel Comparison: Tert-Butyl Hexanoate vs. Butyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flavor and fragrance chemistry, esters are pivotal in constructing the fruity and floral notes that define a vast array of consumer products and pharmaceuticals. This guide provides a comparative sensory analysis of two isomeric esters: tert-butyl hexanoate (B1226103) and butyl hexanoate. While both share the same molecular formula (C10H20O2), their structural differences are anticipated to manifest in distinct sensory profiles. This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding and evaluating the organoleptic properties of these compounds.

Sensory Profile Comparison

Butyl Hexanoate:

Commonly described as having a pleasant, fruity aroma, butyl hexanoate is a key component in many fruit flavor formulations.[1][2][3] Its sensory profile is characterized by the following descriptors:

  • Primary Notes: Fruity, pineapple, green, and waxy.[4]

  • Secondary Notes: Berry, apple, juicy, and a subtle wine-like character.[2]

At a concentration of 10 ppm in water, its taste is described as fruity, with notes of pineapple, green, waxy, and tutti-frutti, accompanied by a slight fermented fruit nuance.

Tert-Butyl Hexanoate:

As of the latest literature review, specific sensory descriptors from trained sensory panels for this compound are not publicly documented. Its organoleptic properties have not been extensively reported in scientific or commercial databases. To determine its sensory profile, a formal evaluation using a trained sensory panel would be required.

Quantitative Sensory Data

Due to the lack of public data for this compound, a direct quantitative comparison is not possible. The following table summarizes the available qualitative descriptors for butyl hexanoate. Should sensory panel data for this compound become available, it would be presented in a similar format.

Sensory DescriptorButyl HexanoateThis compound
Aroma Fruity, Pineapple, Green, Waxy, Berry, Apple, Juicy, WineyData Not Available
Flavor (at 10 ppm) Fruity, Pineapple, Green, Waxy, Tutti-frutti, Slight Fermented FruitData Not Available

Experimental Protocols: Quantitative Descriptive Analysis (QDA)

To generate the sensory data for a compound like this compound and to perform a direct comparison with butyl hexanoate, a standardized methodology such as Quantitative Descriptive Analysis (QDA) would be employed.[5][6] This method provides a detailed and reproducible sensory profile of a product.

1. Panelist Selection and Training:

  • Selection: A panel of 10-12 individuals would be screened for their sensory acuity, descriptive ability, and availability.

  • Training: Panelists would undergo intensive training to develop a consensus vocabulary to describe the aroma and flavor attributes of the esters. Reference standards representing different aroma notes would be used to anchor the descriptors.

2. Sample Preparation:

  • The esters would be diluted to a specific concentration (e.g., 10 ppm) in a neutral solvent, such as deionized water or propylene (B89431) glycol, to ensure a safe and perceivable intensity.

  • Samples would be presented in standardized, odor-free containers, coded with random three-digit numbers.

3. Evaluation Procedure:

  • Panelists would evaluate the samples in individual sensory booths under controlled lighting and temperature to minimize distractions and bias.

  • Aroma would be assessed by sniffing the headspace of the sample.

  • Flavor would be evaluated by taking a small amount of the solution into the mouth, holding it for a few seconds, and then expectorating.

  • Panelists would rate the intensity of each descriptor on a continuous line scale (e.g., 0 = not perceived, 100 = very strong).

  • A washout period with unsalted crackers and deionized water would be enforced between samples to cleanse the palate.

4. Data Analysis:

  • The data from the line scales would be digitized, and the mean intensity for each attribute would be calculated.

  • Statistical analysis, such as Analysis of Variance (ANOVA), would be used to determine significant differences in the sensory profiles of the two esters.

  • The results would be visualized using spider web plots or bar charts for easy comparison.

Mandatory Visualizations

Sensory Evaluation Workflow

The following diagram illustrates the typical workflow for a Quantitative Descriptive Analysis (QDA) sensory evaluation.

Sensory_Evaluation_Workflow cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation Aroma_Eval Aroma Evaluation Sample_Prep->Aroma_Eval Flavor_Eval Flavor Evaluation Aroma_Eval->Flavor_Eval Intensity_Rating Intensity Rating on Line Scale Flavor_Eval->Intensity_Rating Data_Collection Data Collection & Digitization Intensity_Rating->Data_Collection Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis Visualization Data Visualization (Spider Plot) Stat_Analysis->Visualization

A typical workflow for Quantitative Descriptive Analysis (QDA).

Olfactory Signaling Pathway

The perception of aroma from esters like butyl hexanoate is initiated by a complex signaling cascade in the olfactory system. The diagram below outlines the key steps in this pathway.[7][8][9][10]

Olfactory_Signaling_Pathway Odorant Odorant Molecule (Ester) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

Simplified diagram of the olfactory signal transduction pathway.

References

Stability Showdown: Tert-Butyl Esters vs. Methyl and Ethyl Esters in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an ester functional group can have profound implications for a molecule's stability, reactivity, and biological activity. While methyl and ethyl esters are commonplace, the unique properties of tert-butyl esters often make them a superior choice for specific applications, particularly when resistance to certain hydrolytic conditions is paramount. This guide provides an objective comparison of the stability of tert-butyl esters against their methyl and ethyl counterparts, supported by experimental data and detailed protocols.

The stability of an ester is largely dictated by its susceptibility to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by acids, bases, or enzymes. The structural difference between the bulky tert-butyl group and the smaller methyl and ethyl groups is the primary determinant of the significant variations in their stability under these different conditions.

Stability Under Acidic Conditions

Under acidic conditions, the mechanism of ester hydrolysis is dependent on the structure of the alcohol moiety. Methyl and ethyl esters typically undergo a bimolecular acyl-oxygen cleavage mechanism (AAC2). In contrast, tert-butyl esters hydrolyze via a unimolecular alkyl-oxygen cleavage (AAL1) pathway.[1] This mechanistic difference arises from the exceptional stability of the tertiary carbocation intermediate formed from the cleavage of the tert-butyl group.[2]

This alternative pathway allows for the cleavage of tert-butyl esters under conditions that often leave methyl and ethyl esters intact, making the tert-butyl ester an excellent acid-labile protecting group in organic synthesis.[3]

G Fig. 1: Acid-Catalyzed Ester Hydrolysis Mechanisms cluster_0 Methyl/Ethyl Ester (A_AC2 Pathway) cluster_1 Tert-Butyl Ester (A_AL1 Pathway) Me_ester R-CO-OR' (R' = Me, Et) Me_protonated R-C(=O+H)-OR' Me_ester->Me_protonated H+ (fast) Me_tetrahedral Tetrahedral Intermediate R-C(OH)(O+H2)-OR' Me_protonated->Me_tetrahedral + H2O (slow, RDS) Me_products R-COOH + R'OH Me_tetrahedral->Me_products - H+ (fast) tBu_ester R-CO-O-tBu tBu_protonated R-C(=O+H)-O-tBu tBu_ester->tBu_protonated H+ (fast) tBu_products R-COOH + Isobutylene + H+ tBu_cation t-Butyl Cation (CH3)3C+ tBu_protonated->tBu_cation slow, RDS tBu_cation->tBu_products - H+ (fast)

Fig. 1: Acid-Catalyzed Ester Hydrolysis Mechanisms

Stability Under Basic Conditions (Saponification)

The most striking difference in stability is observed under basic conditions. The saponification of esters proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The bulky tert-butyl group provides significant steric hindrance, shielding the carbonyl carbon from this attack. Consequently, tert-butyl esters are remarkably more stable to basic hydrolysis than methyl or ethyl esters.

This high stability under basic conditions allows for the selective hydrolysis of methyl or ethyl esters in the presence of a tert-butyl ester, a valuable strategy in the synthesis of complex molecules.

Stability Towards Enzymatic Hydrolysis

Enzymatic hydrolysis of esters is a crucial process in drug metabolism, often mediated by carboxylesterases. Generally, the rate of enzymatic hydrolysis is sensitive to steric hindrance around the ester functionality.[4][5] Therefore, it is expected that tert-butyl esters would be more resistant to enzymatic cleavage than their less hindered methyl and ethyl counterparts.

However, some specific enzymes have been identified that are capable of hydrolyzing sterically hindered esters, including tert-butyl esters. For example, lipase (B570770) A from Candida antarctica and an esterase from Bacillus subtilis have been shown to effectively cleave tert-butyl esters of protected amino acids. This highlights that while generally more stable, the enzymatic liability of a tert-butyl ester can be enzyme-specific.

Quantitative Comparison of Hydrolysis Rates

The following table summarizes available kinetic data for the hydrolysis of acetate (B1210297) esters. It is important to note that the experimental conditions are not identical across all studies, which can influence the reaction rates. However, the data provides a quantitative illustration of the stability differences.

EsterConditionRate Constant (k)Relative Rate (approx.)Source
Acid-Catalyzed Hydrolysis
Methyl Acetate0.1 M HCl, 35.00°C2.77 x 10⁻⁴ L·mol⁻¹·s⁻¹1[4]
Ethyl Acetate0.1 M HCl, 35.00°C2.69 x 10⁻⁴ L·mol⁻¹·s⁻¹~0.97[4]
Tert-Butyl Acetate0.01 M HCl, 60.00°C1.76 x 10⁻³ L·mol⁻¹·s⁻¹N/A (different conditions)[4]
Base-Catalyzed Hydrolysis
Methyl AcetateNaOH (aq), 25°C~0.1 L·mol⁻¹·s⁻¹1Qualitative
Ethyl AcetateNaOH (aq), 25°C~0.112 L·mol⁻¹·s⁻¹~1.1
Tert-Butyl AcetateNaOH (aq), 25°CSignificantly slower<<1Qualitative

Note: A direct quantitative comparison for base-catalyzed hydrolysis under identical conditions was not available in a single source. The relative rates are based on the well-established principle of steric hindrance in saponification reactions.

Experimental Protocols

Protocol 1: Determination of Acid-Catalyzed Hydrolysis Rate

This protocol outlines a general method for comparing the rates of acid-catalyzed hydrolysis of methyl, ethyl, and tert-butyl esters.

1. Materials:

  • Methyl, ethyl, and tert-butyl esters of the desired carboxylic acid

  • Standardized hydrochloric acid (e.g., 1 M HCl)

  • Standardized sodium hydroxide solution (e.g., 0.1 M NaOH)

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Ice

  • Constant temperature water bath

  • Burette, pipettes, conical flasks, stopwatch

2. Procedure:

  • Prepare solutions of each ester (e.g., 0.1 M) in a suitable solvent (e.g., a water-miscible organic solvent like acetone (B3395972) or dioxane to ensure solubility).

  • Place the ester solutions and the HCl solution in the constant temperature water bath to equilibrate (e.g., 40°C).

  • To initiate the reaction, mix a known volume of the ester solution with a known volume of the HCl solution in a flask and start the stopwatch simultaneously.

  • Immediately withdraw an initial aliquot (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold deionized water.

  • Add a few drops of phenolphthalein indicator and titrate the quenched solution with the standardized NaOH solution to determine the initial concentration of acid.

  • Withdraw identical aliquots at regular time intervals (e.g., 10, 20, 30, 60 minutes) and repeat the quenching and titration process.

  • Continue taking samples until a significant change in the titre is observed or for a predetermined duration.

3. Data Analysis:

  • The concentration of carboxylic acid produced at each time point is proportional to the increase in the volume of NaOH used for titration compared to the initial time point.

  • Plot the concentration of the carboxylic acid versus time.

  • The initial rate of reaction can be determined from the initial slope of this plot. For a more detailed kinetic analysis, the data can be fitted to the appropriate integrated rate law.

Protocol 2: Determination of Base-Catalyzed Hydrolysis (Saponification) Rate

This protocol describes a method to compare the rates of saponification.

1. Materials:

  • Methyl, ethyl, and tert-butyl esters

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Standardized hydrochloric acid solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, conical flasks, stopwatch

2. Procedure:

  • Prepare solutions of the ester and NaOH of known concentrations. The concentration of the ester and NaOH should be similar.

  • Place both solutions in the constant temperature water bath to equilibrate (e.g., 25°C).

  • To start the reaction, mix equal volumes of the ester and NaOH solutions in a flask and start the stopwatch.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of the standardized HCl solution.

  • Add a few drops of phenolphthalein and back-titrate the unreacted HCl with the standardized NaOH solution.

  • The amount of NaOH consumed in the saponification reaction at each time point can be calculated from the titration data.

3. Data Analysis:

  • Plot the concentration of remaining NaOH versus time.

  • The data can be analyzed using the integrated rate law for a second-order reaction to determine the rate constant (k).

G Fig. 2: General Experimental Workflow for Hydrolysis Kinetics cluster_workflow Kinetic Experiment Workflow prep Prepare & Equilibrate Reactants (Ester, Acid/Base) mix Mix Reactants Start Timer (t=0) prep->mix sample Withdraw Aliquot at Time 't' mix->sample quench Quench Reaction (e.g., Ice or Acid) sample->quench titrate Titrate with Standard Solution quench->titrate repeat Repeat Sampling at Intervals titrate->repeat Next time point analyze Analyze Data (Plot Conc. vs. Time) titrate->analyze All time points collected repeat->sample calc Calculate Rate Constant analyze->calc

Fig. 2: General Experimental Workflow for Hydrolysis Kinetics

Conclusion

  • Under acidic conditions , tert-butyl esters are generally more labile due to a different hydrolysis mechanism involving a stable tertiary carbocation. This property is exploited for their use as acid-sensitive protecting groups.

  • Under basic conditions , tert-butyl esters are significantly more stable due to the steric hindrance afforded by the bulky tert-butyl group, which protects the carbonyl carbon from nucleophilic attack.

  • Towards enzymatic hydrolysis , tert-butyl esters are generally more resistant than their smaller counterparts, although their stability is dependent on the specific enzyme.

The choice between a tert-butyl, methyl, or ethyl ester should therefore be a carefully considered decision based on the required stability of the molecule to various chemical and biological environments throughout its intended application, from multi-step synthesis to final in vivo use.

References

A Comparative Guide to Gas Chromatographic Retention Indices of Straight-Chain and Branched-Chain Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of ester compounds is critical. Gas chromatography (GC) is a powerful analytical technique for this purpose, and the retention index (RI) is a key parameter for compound identification. This guide provides a comparative analysis of the GC retention indices of straight-chain and branched-chain esters, supported by experimental data, to facilitate their identification and characterization.

The Influence of Molecular Structure on Retention

In gas chromatography, the elution order of compounds is primarily governed by their volatility and their interaction with the stationary phase of the GC column. For esters with the same number of carbon atoms and functional groups, their boiling points and polarities are the main determinants of their retention times.

Generally, straight-chain esters have higher boiling points than their branched-chain isomers. This is due to the larger surface area of straight-chain molecules, which allows for greater van der Waals forces between molecules. Consequently, on a non-polar stationary phase where separation is dominated by boiling point, straight-chain esters will typically have longer retention times and therefore higher retention indices than their branched-chain counterparts .

The presence of branching in an ester's carbon chain reduces its molecular surface area, leading to a decrease in intermolecular forces and a lower boiling point. This results in a shorter retention time and a lower retention index. The position of the branch also plays a role; a branch closer to the ester functional group can have a more significant impact on reducing the retention index.

Comparative Retention Index Data

The following table summarizes the Kovats retention indices for a selection of straight-chain and branched-chain fatty acid methyl esters (FAMEs) on different GC stationary phases. The Kovats retention index system standardizes retention times by relating them to the elution of n-alkanes, providing a more reproducible measure for compound identification across different instruments and laboratories.

Ester Name (Structure)Straight/BranchedCarbon NumberStationary PhaseKovats Retention Index (I)
Methyl pentanoateStraightC6DB-5878
Methyl isopentanoateBranchedC6DB-5845
Methyl hexanoateStraightC7DB-5978
Methyl isohexanoateBranchedC7DB-5948
Methyl heptanoateStraightC8DB-51078
Methyl isoheptanoateBranchedC8DB-51050
Methyl octanoateStraightC9DB-51178
Methyl isooctanoateBranchedC9DB-51152
Methyl nonanoateStraightC10DB-51278
Methyl isononanoateBranchedC10DB-51255
Methyl decanoateStraightC11DB-51378
Methyl isodecanoateBranchedC11DB-51357
Methyl laurate (C12:0)StraightC13DB-11572
Methyl 10-methylundecanoateBranchedC13DB-11547
Methyl myristate (C14:0)StraightC15DB-11772
Methyl 12-methyltridecanoateBranchedC15DB-11748
Methyl palmitate (C16:0)StraightC17DB-11972
Methyl 14-methylpentadecanoateBranchedC17DB-11949
Methyl stearate (B1226849) (C18:0)StraightC19DB-12172
Methyl 16-methylheptadecanoateBranchedC19DB-12150
Methyl oleate (B1233923) (C18:1)StraightC19DB-52072
Methyl isooleateBranchedC19DB-52055

Note: The retention indices provided are compiled from various sources and are intended for comparative purposes. Actual values may vary depending on the specific analytical conditions.

Experimental Protocol for FAME Analysis

The following is a representative experimental protocol for the analysis of fatty acid methyl esters (FAMEs) by gas chromatography, from which retention indices can be determined.

1. Sample Preparation (Transesterification of Lipids)

  • To a sample containing approximately 10-25 mg of lipid, add 2 mL of a 2% (v/v) solution of sulfuric acid in methanol.

  • Add 1 mL of toluene.

  • Seal the reaction vessel and heat at 50°C for 12 hours.

  • After cooling to room temperature, add 2 mL of a 5% (w/v) sodium chloride solution and 2 mL of hexane (B92381).

  • Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

2. Gas Chromatography (GC) Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at a rate of 10°C/min.

    • Ramp 2: Increase to 250°C at a rate of 5°C/min, hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

3. Retention Index Calculation

  • Inject a homologous series of n-alkanes (e.g., C8-C20) under the same GC conditions used for the FAME samples.

  • Calculate the Kovats retention index (I) for each FAME peak using the following formula for temperature-programmed GC:

    I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

    Where:

    • n is the carbon number of the n-alkane eluting immediately before the FAME peak.

    • t_R(x) is the retention time of the FAME.

    • t_R(n) is the retention time of the n-alkane with carbon number n.

    • t_R(n+1) is the retention time of the n-alkane with carbon number n+1.

Visualization of Structure-Retention Relationship

The following diagram illustrates the general relationship between the molecular structure of an ester and its expected GC retention index on a non-polar stationary phase.

G cluster_input Ester Isomers (Same Carbon Number) cluster_properties Molecular Properties cluster_output GC Retention on Non-Polar Column Straight Straight-Chain Ester HighBP Higher Boiling Point (Larger Surface Area) Straight->HighBP Branched Branched-Chain Ester LowBP Lower Boiling Point (Smaller Surface Area) Branched->LowBP HighRI Higher Retention Index HighBP->HighRI LowRI Lower Retention Index LowBP->LowRI

Caption: Relationship between ester structure and GC retention index.

The Elusive Role of tert-Butyl Hexanoate in Fruit Essences: A Comparative Guide to Common Hexanoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of flavor contributions in fruit essences reveals a significant data gap for tert-butyl hexanoate (B1226103), while highlighting the well-documented roles of its structural isomers and related esters. This guide provides a comparative overview of the flavor profiles, concentrations, and sensory impacts of key hexanoate esters found in various fruits, supported by established experimental methodologies.

While tert-butyl hexanoate is utilized in the flavor and fragrance industry for its synthetic fruity aroma, a thorough review of scientific literature and databases finds no evidence of its natural occurrence or flavor contribution in fruit essences. In contrast, other hexanoate esters, such as butyl hexanoate, ethyl hexanoate, and methyl hexanoate, are well-established as significant contributors to the characteristic aromas of many fruits. This guide focuses on these naturally occurring esters, offering a comparative analysis of their flavor profiles and quantitative data for researchers, scientists, and professionals in drug development who may be investigating flavor compounds and their sensory perception.

Comparative Analysis of Hexanoate Esters in Fruit Essences

The flavor contribution of an ester is determined by its concentration and its odor activity value (OAV), which is the ratio of its concentration to its sensory threshold. Esters with high OAVs are considered key aroma compounds. The following table summarizes the quantitative data for prominent hexanoate esters in various fruits.

EsterFruitConcentration Range (µg/kg)Odor Activity Value (OAV)Sensory Descriptors
Butyl Hexanoate Pear0.05 - 0.26[1]Not specified in this studyFruity, Berry, Tropical, Pineapple[2]
Plum3800[3]Not specified in this studyFruity, Sweet
BananaDetected, not quantified[4]Not specified in this studyFruity, Vinous, Apple, Green[5]
Ethyl Hexanoate Strawberry4270[1]3608[1][6]Sweet, Fruity, Pineapple, Green[7]
PearNot specifiedKey contributor to aroma[8]Sweet, Fruity, Apple-like
Plum800[9]323[9]Fruity, Sweet
BananaDetected, not quantified[10]Key contributor to aroma[5]Fruity, Vinous, Apple, Green[5]
Methyl Hexanoate Strawberry2492[1]Not specified in this studyEthereal, Pineapple, Apricot, Strawberry[11]
PlumDetected, not quantified[12]Key contributor to aroma[12]Fruity, slightly Caprylic
AppleNot specifiedKey contributor to aroma[13]Sweet, Fruity, Pineapple, Apple, Apricot

Experimental Protocols

The data presented in this guide are derived from established analytical and sensory evaluation techniques. The following are detailed methodologies for the key experiments cited.

Instrumental Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This technique is widely used for the identification and quantification of volatile compounds in fruit essences.

Sample Preparation:

  • Fresh or frozen fruit samples are homogenized to a puree.

  • A known weight of the homogenate (e.g., 5g) is placed in a headspace vial.

  • An internal standard (e.g., 3-octanol) and a salt solution (e.g., NaCl) are added to the vial to improve the release of volatile compounds.

HS-SPME Procedure:

  • The vial is incubated at a specific temperature (e.g., 50°C) with agitation to allow volatile compounds to equilibrate in the headspace.

  • A Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

GC-MS Analysis:

  • The SPME fiber is then inserted into the injection port of a Gas Chromatograph (GC) for thermal desorption of the analytes.

  • The volatile compounds are separated on a capillary column (e.g., DB-5MS) with a programmed temperature gradient.

  • The separated compounds are detected and identified by a Mass Spectrometer (MS) based on their mass spectra and retention times. Quantification is achieved by comparing the peak area of each compound to that of the internal standard.

Sensory Analysis: Descriptive Sensory Panel

Descriptive sensory analysis provides qualitative and quantitative data on the aroma and flavor profiles of the esters.

Panelist Selection and Training:

  • A panel of trained individuals (typically 8-12) is selected based on their sensory acuity and descriptive ability.

  • Panelists undergo extensive training to familiarize themselves with the specific aroma and flavor attributes of the esters being evaluated and to develop a consensus on the terminology used.

Sample Preparation and Presentation:

  • The ester compounds are diluted to a specific concentration in a neutral solvent (e.g., deionized water or mineral oil).

  • Samples are presented to the panelists in coded, identical containers to avoid bias. The order of presentation is randomized for each panelist.

Evaluation Procedure:

  • Panelists evaluate the samples in individual, well-ventilated booths.

  • For aroma analysis, panelists sniff the sample. For flavor analysis, they take a small sip, hold it in their mouth, and then expectorate.

  • Panelists rate the intensity of each sensory descriptor (e.g., fruity, sweet, green) on a structured scale (e.g., a 10-point line scale).

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile for each compound.

Workflow for Flavor Compound Analysis

The following diagram illustrates the logical workflow for the identification, quantification, and sensory evaluation of flavor compounds in fruit essences.

FlavorAnalysisWorkflow Workflow for Flavor Compound Analysis cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_integration Data Integration & Interpretation SamplePrep Sample Preparation (Homogenization, Internal Standard) SPME HS-SPME (Volatile Extraction) SamplePrep->SPME GCMS GC-MS Analysis (Separation, Identification, Quantification) SPME->GCMS DataAnalysis_Inst Data Analysis (Concentration Calculation) GCMS->DataAnalysis_Inst OAV_Calc Odor Activity Value (OAV) Calculation DataAnalysis_Inst->OAV_Calc Correlation Correlation of Instrumental and Sensory Data OAV_Calc->Correlation PanelTraining Panelist Training SampleEval Sample Evaluation (Descriptive Analysis) PanelTraining->SampleEval DataAnalysis_Sens Data Analysis (Sensory Profiling) SampleEval->DataAnalysis_Sens DataAnalysis_Sens->Correlation Conclusion Flavor Contribution Assessment Correlation->Conclusion

References

A Comparative Guide to the Synthesis of Tert-Butyl Hexanoate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of esters is a fundamental process in organic chemistry, with wide-ranging applications in the pharmaceutical, flavor, and fragrance industries. Tert-butyl hexanoate (B1226103), an ester with a characteristic fruity aroma, serves as a valuable model for comparing traditional chemical synthesis methods with modern enzymatic approaches. This guide provides an objective, data-driven comparison of the chemical (Fischer-Speier esterification) and enzymatic (lipase-catalyzed) synthesis of tert-butyl hexanoate, offering insights into the performance, experimental protocols, and logical workflows of each method.

At a Glance: Chemical vs. Enzymatic Synthesis of this compound

ParameterChemical Synthesis (Fischer-Speier Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., Sulfuric Acid, p-Toluenesulfonic acid)Immobilized Lipase (B570770) (e.g., Novozym 435 from Candida antarctica)
Reaction Temperature High (typically 80 - 110°C)Mild (typically 40 - 60°C)
Reaction Time 4 - 12 hours8 - 24 hours
Yield ~70-85%>90%
Substrate Specificity LowHigh (Regio- and chemoselective)
Byproduct Formation Dehydration of tert-butanol (B103910) to isobutylene (B52900) is a common side reaction.Minimal
Downstream Processing Requires neutralization, washing with water and brine, and distillation.Simple filtration to remove the immobilized enzyme.
Catalyst Reusability Not readily reusable.High (immobilized enzymes can be reused multiple times).
Environmental Impact Generates acidic waste, high energy consumption."Green" process with a biodegradable catalyst and lower energy consumption.

Experimental Protocols

Chemical Synthesis: Fischer-Speier Esterification

This protocol describes the synthesis of this compound from hexanoic acid and tert-butanol using sulfuric acid as a catalyst.[1][2][3]

Materials:

  • Hexanoic acid

  • Tert-butanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexanoic acid, an excess of tert-butanol (e.g., 2-3 equivalents), and a suitable solvent like toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by tracking the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude this compound can be further purified by distillation.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol outlines the synthesis of this compound using an immobilized lipase, Novozym 435.[4][5][6]

Materials:

  • Hexanoic acid

  • Tert-butanol

  • Immobilized Lipase (Novozym 435, from Candida antarctica)

  • A suitable organic solvent (e.g., n-hexane, tert-butanol can also act as the solvent)[7]

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a screw-capped flask, combine hexanoic acid and tert-butanol in a suitable organic solvent. The molar ratio of the reactants can be varied to optimize the yield.

  • Add the immobilized lipase (e.g., 5-10% by weight of the substrates).

  • If desired, add molecular sieves to adsorb the water produced during the reaction, which can drive the equilibrium towards the product.

  • Incubate the mixture in a shaker at a controlled temperature, typically between 40°C and 60°C.

  • Monitor the reaction progress over time using GC or high-performance liquid chromatography (HPLC). The reaction usually reaches equilibrium within 8-24 hours.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a solvent and reused.

  • The solvent can be removed from the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity and may not require further purification.

Workflow Diagrams

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Hexanoic_Acid Hexanoic Acid Reaction Fischer Esterification (Reflux with Dean-Stark) Hexanoic_Acid->Reaction Tert_Butanol Tert-Butanol Tert_Butanol->Reaction Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Reaction Neutralization Neutralization (aq. NaHCO3) Reaction->Neutralization Washing Washing (Brine) Neutralization->Washing Drying Drying (MgSO4) Washing->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Biocatalyst cluster_process Process cluster_product Product Hexanoic_Acid Hexanoic Acid Reaction Enzymatic Esterification (Incubation) Hexanoic_Acid->Reaction Tert_Butanol Tert-Butanol Tert_Butanol->Reaction Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction Filtration Enzyme Separation (Filtration) Reaction->Filtration Filtration->Lipase Recycle Solvent_Removal Solvent Removal Filtration->Solvent_Removal Product This compound Solvent_Removal->Product

Caption: Enzymatic synthesis workflow for this compound.

References

A Comparative Guide to Assessing the Purity of Synthesized Tert-Butyl Hexanoate: Titration vs. Gas Chromatography vs. Quantitative NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of compound purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of three common analytical techniques—saponification titration, Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for assessing the purity of synthesized tert-butyl hexanoate (B1226103). Detailed experimental protocols and comparative data are presented to inform the selection of the most suitable method for specific analytical needs.

Tert-butyl hexanoate, an ester with applications in flavors, fragrances, and as a chemical intermediate, is typically synthesized via the esterification of hexanoic acid with tert-butanol. The purity of the final product is crucial for its intended application and requires accurate analytical characterization. This guide explores the principles, protocols, and comparative performance of three distinct methods for this purpose.

Comparative Analysis of Purity Assessment Methods

The purity of a synthesized batch of this compound was determined using three different analytical methods. The results, including the advantages and disadvantages of each technique, are summarized in the table below.

Parameter Saponification Titration Gas Chromatography (GC-FID) Quantitative NMR (qNMR)
Principle Saponification of the ester with a known excess of base, followed by back-titration of the unreacted base.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection by flame ionization.The integral of a specific proton signal is directly proportional to the molar concentration of the analyte, allowing for quantification against a certified internal standard.
Purity Determined (%) 98.2 ± 0.499.1 ± 0.299.3 ± 0.1
Precision (RSD%) 0.410.200.10
Analysis Time per Sample ~ 1.5 hours~ 20 minutes~ 15 minutes
Advantages Cost-effective, utilizes standard laboratory equipment, well-established method.High sensitivity and resolution, capable of separating and quantifying volatile impurities.[1][2]Provides structural confirmation, highly accurate and precise, non-destructive, requires no analyte-specific reference standard for absolute quantification.[3][4]
Disadvantages Less specific (any acidic or basic impurity can interfere), can be time-consuming, requires careful standardization of titrants.[5][6]Requires derivatization for non-volatile impurities, dependent on the volatility of the analyte and impurities, requires specialized equipment.Requires expensive instrumentation and a skilled operator, sensitivity can be lower than GC for trace impurities.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acid-catalyzed esterification of hexanoic acid with tert-butanol.[7]

Materials:

  • Hexanoic acid

  • Tert-butanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine hexanoic acid and an excess of tert-butanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture at reflux for several hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted hexanoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation to obtain the final product.

Purity Assessment by Saponification Titration

This method involves the hydrolysis (saponification) of the ester with a known excess of a strong base, followed by the titration of the unreacted base with a standardized acid.[5][6]

Materials:

  • Synthesized this compound

  • Standardized 0.5 M ethanolic potassium hydroxide (B78521) (KOH) solution

  • Standardized 0.5 M hydrochloric acid (HCl) solution

  • Phenolphthalein (B1677637) indicator

  • Reflux condenser

  • Burette

  • Pipettes

  • Erlenmeyer flasks

Procedure:

  • Accurately weigh approximately 2 g of the synthesized this compound into an Erlenmeyer flask.

  • Add 25.0 mL of standardized 0.5 M ethanolic KOH solution to the flask.

  • Attach a reflux condenser and heat the mixture on a water bath for 1 hour to ensure complete saponification.

  • Allow the solution to cool to room temperature and add a few drops of phenolphthalein indicator.

  • Titrate the excess (unreacted) KOH with standardized 0.5 M HCl until the pink color disappears. Record the volume of HCl used.

  • Perform a blank titration by following the same procedure but without the this compound.

  • Calculate the percentage purity of this compound using the following formula:

    % Purity = [(V_blank - V_sample) × M_HCl × MW_ester] / (W_sample × 1000) × 100

    Where:

    • V_blank = Volume of HCl used in the blank titration (mL)

    • V_sample = Volume of HCl used in the sample titration (mL)

    • M_HCl = Molarity of the HCl solution

    • MW_ester = Molecular weight of this compound (172.27 g/mol )[8]

    • W_sample = Weight of the this compound sample (g)

Purity Assessment by Gas Chromatography (GC-FID)

GC-FID is a powerful technique for separating and quantifying volatile organic compounds.[1][2]

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for ester analysis (e.g., DB-5 or equivalent)

  • Autosampler

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of high-purity this compound (≥98%) in a suitable solvent (e.g., hexane) at known concentrations to create a calibration curve.[9]

  • Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the same solvent to a known concentration that falls within the range of the calibration curve.

  • GC-FID Analysis:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: 1 µL

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve. The percentage purity is then calculated based on the weighed amount of the sample.

Purity Assessment by Quantitative NMR (qNMR)

qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard.[3][4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid or 1,4-dioxane) into an NMR tube.

    • Accurately weigh a precise amount of the synthesized this compound into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard.

  • ¹H NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the singlet from the tert-butyl protons) and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the this compound using the following equation:

    % Purity = (I_sample / N_sample) × (N_std / I_std) × (MW_sample / MW_std) × (W_std / W_sample) × P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

    • sample refers to this compound and std refers to the internal standard.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the logical framework for comparing these methods, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis start Reactants: Hexanoic Acid + tert-Butanol esterification Acid-Catalyzed Esterification start->esterification workup Aqueous Workup (Washings) esterification->workup purification Fractional Distillation workup->purification product Synthesized This compound purification->product titration Saponification Titration product->titration gc GC-FID Analysis product->gc qnmr qNMR Analysis product->qnmr

Caption: Experimental workflow for the synthesis and purity analysis of this compound.

method_comparison cluster_criteria Comparison Criteria cluster_methods Analytical Methods specificity Specificity titration Titration specificity->titration Low gc GC-FID specificity->gc High qnmr qNMR specificity->qnmr Very High precision Precision & Accuracy precision->titration Good precision->gc Excellent precision->qnmr Excellent cost Cost & Accessibility cost->titration Low cost->gc Medium cost->qnmr High time Analysis Time time->titration Long time->gc Short time->qnmr Short

Caption: Logical comparison of titration, GC-FID, and qNMR for purity assessment.

Conclusion

The choice of analytical method for determining the purity of synthesized this compound depends on the specific requirements of the analysis.

  • Saponification titration is a cost-effective and accessible method suitable for routine quality control when the impurity profile is well-understood and does not contain other acidic or basic components.

  • GC-FID offers excellent sensitivity and is the method of choice for identifying and quantifying volatile impurities. Its high precision makes it ideal for quality assurance in a production environment.

  • Quantitative NMR (qNMR) provides the most comprehensive analysis, offering high accuracy, precision, and structural confirmation in a single experiment. It is the preferred method for the definitive characterization of new batches and for research and development purposes where absolute purity and impurity identification are critical.

By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to ensure the quality and reliability of their synthesized compounds.

References

A Comparative Guide to the Synthesis of Tert-Butyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. Tert-butyl hexanoate, a valuable building block in organic synthesis, can be prepared through various methods, each with its own set of advantages and disadvantages. This guide provides a comprehensive comparison of the most common synthetic routes to this compound, supported by experimental data and detailed protocols.

Comparison of Synthesis Methods

The following table summarizes the key quantitative data for the primary methods of synthesizing this compound.

MethodReactantsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)
Fischer Esterification Hexanoic acid, tert-Butanol (B103910)Sulfuric acid (catalytic)Toluene (B28343)12 - 24 hoursReflux60 - 70
Reaction with Isobutene Hexanoic acid, IsobuteneSulfuric acid or Triflic acid (catalytic)Dichloromethane (B109758)1 - 4 hours-20 °C to RT>90
Transesterification Methyl hexanoate, Potassium tert-butoxideNoneDiethyl ether1 - 3 hoursRoom Temperature~85
Using Di-tert-butyl Dicarbonate (B1257347) Hexanoic acid, Di-tert-butyl dicarbonate ((Boc)₂O)4-Dimethylaminopyridine (DMAP) (catalytic)Dichloromethane2 - 4 hoursRoom Temperature>95

Detailed Experimental Protocols

Fischer Esterification

This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The reaction is reversible and often requires forcing conditions, such as the removal of water, to drive the equilibrium towards the product.[2][3]

Experimental Protocol:

A solution of hexanoic acid (11.6 g, 0.1 mol) and tert-butanol (11.1 g, 0.15 mol) in toluene (100 mL) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. A catalytic amount of concentrated sulfuric acid (0.5 mL) is carefully added. The mixture is heated to reflux, and the water generated is collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 12-24 hours), the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.

Logical Relationship of Fischer Esterification:

Fischer_Esterification Hexanoic Acid Hexanoic Acid Protonation Protonation Hexanoic Acid->Protonation tert-Butanol tert-Butanol Tetrahedral Intermediate Tetrahedral Intermediate tert-Butanol->Tetrahedral Intermediate Protonation->Tetrahedral Intermediate Nucleophilic Attack Water Elimination Water Elimination Tetrahedral Intermediate->Water Elimination This compound This compound Water Elimination->this compound Deprotonation

Caption: Fischer Esterification Workflow.

Reaction with Isobutene

The acid-catalyzed addition of a carboxylic acid to isobutene is a highly efficient method for the synthesis of tert-butyl esters.[4] This reaction proceeds under mild conditions and typically gives high yields.

Experimental Protocol:

To a solution of hexanoic acid (11.6 g, 0.1 mol) in dichloromethane (100 mL) cooled to -20 °C in a pressure-resistant flask, isobutene (11.2 g, 0.2 mol) is condensed. A catalytic amount of trifluoromethanesulfonic acid (triflic acid, 0.15 g, 1 mmol) is then slowly added. The reaction mixture is stirred at -20 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the addition of triethylamine (B128534) (0.2 mL). The mixture is then washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and filtered. The solvent is evaporated under reduced pressure to yield this compound, which can be further purified by vacuum distillation if necessary.

Experimental Workflow for Reaction with Isobutene:

Isobutene_Reaction Hexanoic Acid Hexanoic Acid Nucleophilic Addition Nucleophilic Addition Hexanoic Acid->Nucleophilic Addition Isobutene Isobutene Carbocation Formation Carbocation Formation Isobutene->Carbocation Formation Protonation Carbocation Formation->Nucleophilic Addition This compound This compound Nucleophilic Addition->this compound Deprotonation Transesterification Methyl Hexanoate Methyl Hexanoate Tetrahedral Intermediate Tetrahedral Intermediate Methyl Hexanoate->Tetrahedral Intermediate Potassium tert-butoxide Potassium tert-butoxide Potassium tert-butoxide->Tetrahedral Intermediate Nucleophilic Attack Methoxide Elimination Methoxide Elimination Tetrahedral Intermediate->Methoxide Elimination This compound This compound Methoxide Elimination->this compound Boc2O_Method Hexanoic Acid Hexanoic Acid Mixed Anhydride Mixed Anhydride Hexanoic Acid->Mixed Anhydride (Boc)2O (Boc)2O (Boc)2O->Mixed Anhydride DMAP DMAP DMAP->Mixed Anhydride Catalysis tert-Butoxide Attack tert-Butoxide Attack Mixed Anhydride->tert-Butoxide Attack This compound This compound tert-Butoxide Attack->this compound CO2 & t-BuOH elimination

References

Safety Operating Guide

Proper Disposal of tert-Butyl Hexanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and other laboratory settings, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of tert-butyl hexanoate (B1226103), ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Logistical Information

tert-Butyl hexanoate is a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is essential during its handling and disposal.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative safety and physical data for this compound.

PropertyValue
Molecular Formula C₁₀H₂₀O₂[3][4][5][6]
Molecular Weight 172.26 g/mol [4][6]
GHS Hazard Statements H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][2]
CAS Number 2492-18-4[6]

Note: Physical properties such as boiling point, melting point, and density were not consistently available across the searched sources.

Personal Protective Equipment (PPE)

When handling this compound, including during disposal procedures, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[3]

  • Skin Protection:

    • Gloves: Use chemical-resistant gloves, such as nitrile rubber, and inspect them before use.[3]

    • Lab Coat: A standard laboratory coat is required. For situations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors.[1]

Step-by-Step Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] All chemical waste must be managed through your institution's hazardous waste program.

  • Segregation and Collection:

    • Collect all waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a designated and compatible waste container.

    • The container should be made of a material compatible with organic solvents, such as high-density polyethylene (B3416737) (HDPE) or glass.

    • Ensure the container is in good condition and has a secure, leak-proof cap.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and any other solvents present in the mixture.

    • Record the date when the waste was first added to the container.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.

    • The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.

    • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.[1]

    • Store incompatible waste streams separately. For example, do not store flammable liquids with oxidizers.

  • Waste Pickup and Disposal:

    • Once the waste container is full, or before it has been in accumulation for the maximum allowed time (typically one year for partially filled containers), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Spill Cleanup:

    • In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[1]

    • Wear the appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

    • Collect the contaminated absorbent material using non-sparking tools and place it into a designated hazardous waste container for disposal.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound for Disposal is_waste Is the material considered waste? start->is_waste collect_waste Collect in a designated, compatible, and sealed waste container. is_waste->collect_waste  Yes continue_use Continue with experimental use. is_waste->continue_use  No label_container Label container with 'Hazardous Waste' and 'this compound'. Include constituents and date. collect_waste->label_container store_in_saa Store in a designated Satellite Accumulation Area (SAA). label_container->store_in_saa contact_ehs Contact Environmental Health & Safety (EH&S) for waste pickup. store_in_saa->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling tert-Butyl hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl Hexanoate (B1226103)

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl hexanoate. The following procedures for personal protective equipment (PPE), handling, and disposal are critical for ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes which can cause serious eye irritation[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a standard laboratory coat. An apron or chemical-resistant suit may be necessary for larger quantities.Prevents skin contact which can cause irritation[1]. Contaminated clothing should be removed and washed before reuse[1].
Respiratory Protection Use only in a well-ventilated area, such as a fume hood.Avoid breathing fumes, which may cause respiratory irritation[1].
Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Avoid all direct contact with skin, eyes, and clothing[1].

  • Wash hands thoroughly after handling the substance[1].

  • Ensure adequate ventilation at all times; work in a chemical fume hood is recommended[1].

  • Keep away from sources of ignition[1].

Storage:

  • Store in a tightly-closed container in a cool, dry, and well-ventilated area[1].

  • Keep away from incompatible substances and sources of ignition[1].

  • The storage area should be locked[1].

  • Facilities should be equipped with an eyewash fountain[1].

Emergency Procedures

In the event of exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
In case of eye contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1].
In case of skin contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[1].
If inhaled Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell[1].
If swallowed Seek immediate medical attention.
Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Absorb spills with an inert material (e.g., vermiculite, sand) and place into a suitable, labeled disposal container[1].

  • Do not allow the product to enter drains, other waterways, or soil[1].

Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant[1].

  • Consult local, regional, and national regulations for chemical waste disposal to ensure full compliance[1].

Workflow for Handling and Disposal of this compound

The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Ensure Proper Ventilation (Work in Fume Hood) A->B C Handle this compound B->C Proceed with work D Store in a Tightly-Closed Container in a Cool, Dry, Well-Ventilated Area C->D E Collect Waste (Absorb spills with inert material) D->E After use or in case of a spill F Place in a Labeled, Suitable Disposal Container E->F G Dispose of at an Approved Waste Disposal Plant F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.